molecular formula C9H19NO2 B1368280 N,N-Dipropyl-L-alanine CAS No. 81854-56-0

N,N-Dipropyl-L-alanine

カタログ番号: B1368280
CAS番号: 81854-56-0
分子量: 173.25 g/mol
InChIキー: GZRZQYMPUHUFSQ-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dipropyl-L-alanine is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(dipropylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRZQYMPUHUFSQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558344
Record name N,N-Dipropyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81854-56-0
Record name N,N-Dipropyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-Dipropyl-L-alanine, a non-proteinogenic amino acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this molecule, offering field-proven insights and detailed experimental protocols. The guide is structured to provide a deep understanding of the causality behind experimental choices and to serve as a practical resource for the synthesis and utilization of this compound and its derivatives.

Introduction

This compound is a chiral α-amino acid derivative characterized by the presence of two propyl groups attached to the nitrogen atom of the L-alanine backbone. This N,N-dialkylation imparts unique steric and electronic properties to the molecule, distinguishing it from its proteinogenic counterpart. The incorporation of such modified amino acids into peptide chains is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability, membrane permeability, and conformational rigidity.[][2] Understanding the fundamental chemical properties of this compound is therefore crucial for its effective application in the design and synthesis of novel therapeutic peptides and other bioactive molecules.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₉NO₂[3]
Molecular Weight 173.26 g/mol [3]
CAS Number 81854-56-0[4]
Appearance White to almost white powder or crystal[5]
Melting Point 95.0 to 98.0 °C[5]
Purity >98.0% (GC)[3][5]
Optical Rotation +14.0 to +18.0° (c=2 in Methanol)[5]

Synthesis of this compound

The synthesis of N,N-dialkylated α-amino acids can be achieved through several methodologies. For this compound, two primary and reliable synthetic routes are reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials, desired scale, and purification considerations.

Reductive Amination of L-Alanine with Propanal

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, L-alanine is reacted with propanal in the presence of a reducing agent.

Reductive_Amination L_Alanine L-Alanine Intermediate [Iminium Ion Intermediate] L_Alanine->Intermediate + Propanal Propanal (2 eq.) Propanal->Intermediate + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Solvent Solvent (e.g., DCE, THF) Product This compound Intermediate->Product Reduction

Reductive amination of L-alanine.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of L-alanine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add propanal (2.2 eq).

  • Formation of Intermediate: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations. It is less reactive towards carbonyls than other hydrides like sodium borohydride, which minimizes side reactions.

  • Solvent Selection: DCE and THF are common solvents for reductive amination as they are relatively non-reactive and can dissolve both the starting materials and the intermediate species.

Direct N-Alkylation of L-Alanine with Propyl Bromide

Direct N-alkylation involves the reaction of an amine with an alkyl halide. To achieve dialkylation, a base is required to deprotonate the amino group, and an excess of the alkylating agent is used.

Direct_Alkylation L_Alanine L-Alanine Product This compound L_Alanine->Product Propyl_Bromide Propyl Bromide (excess) Propyl_Bromide->Product + Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, DMSO)

Direct N-alkylation of L-alanine.

Experimental Protocol:

  • Reaction Setup: To a suspension of L-alanine (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add propyl bromide (2.5 eq).

  • Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to isoelectric point of the product to facilitate precipitation.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

  • Base and Solvent: A strong base is necessary to deprotonate the amino group of the zwitterionic amino acid. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Excess Alkylating Agent: An excess of propyl bromide is used to drive the reaction towards dialkylation and minimize the formation of the mono-propylated product.

Spectroscopic Characterization

Due to the limited availability of experimental spectroscopic data in the public domain, the following data is predicted based on computational models and typical values for similar structures. These predictions serve as a guide for the characterization of synthesized this compound. Online prediction tools can provide more detailed interactive spectra.[6][7][8]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the propyl and alanine moieties.

  • ~ 0.9 ppm (t, 6H): Methyl protons (-CH₃) of the two propyl groups.

  • ~ 1.3 ppm (d, 3H): Methyl protons (-CH₃) of the alanine backbone.

  • ~ 1.5-1.7 ppm (m, 4H): Methylene protons (-CH₂-) adjacent to the methyl groups of the propyl chains.

  • ~ 2.5-2.7 ppm (m, 4H): Methylene protons (-CH₂-) attached to the nitrogen atom.

  • ~ 3.2 ppm (q, 1H): Methine proton (-CH-) of the alanine backbone.

  • ~ 10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH). The chemical shift of this proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • ~ 11 ppm: Methyl carbons (-CH₃) of the propyl groups.

  • ~ 15 ppm: Methyl carbon (-CH₃) of the alanine backbone.

  • ~ 20 ppm: Methylene carbons (-CH₂-) adjacent to the methyl groups of the propyl chains.

  • ~ 55 ppm: Methylene carbons (-CH₂-) attached to the nitrogen atom.

  • ~ 60 ppm: Methine carbon (-CH-) of the alanine backbone.

  • ~ 175 ppm: Carboxyl carbon (-COOH).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

  • ~ 2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~ 1730-1700 cm⁻¹: C=O stretching vibration of the carboxylic acid.

  • ~ 3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid.

  • ~ 1300-1200 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, this compound is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ should be observed at m/z = 173. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propyl chains. Common fragments could include [M-COOH]⁺ at m/z 128 and fragments resulting from the loss of propyl or propylene moieties.

Applications in Drug Development and Research

The incorporation of N,N-dialkylated amino acids like this compound into peptides offers several advantages in drug design and development.

  • Enhanced Metabolic Stability: The bulky dipropyl groups on the nitrogen atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[]

  • Increased Membrane Permeability: The increased lipophilicity due to the alkyl chains can improve the ability of the peptide to cross cell membranes, which is often a significant hurdle for peptide-based therapeutics.[]

  • Conformational Constraint: The steric bulk of the N,N-dipropyl group can restrict the conformational flexibility of the peptide backbone. This can be advantageous in locking the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.[5]

  • Modulation of Bioactivity: The altered electronic and steric environment around the peptide backbone can modulate the binding affinity and activity of the peptide at its target receptor.

Despite these advantages, the steric hindrance of N,N-dialkylated amino acids can also present challenges during solid-phase peptide synthesis (SPPS), often requiring specialized coupling reagents and longer reaction times to achieve efficient peptide bond formation.[9][10]

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is not classified as a hazardous substance.[9][11] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique chemical properties, stemming from the N,N-dialkylation of the L-alanine core, offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. While its synthesis is achievable through established methods like reductive amination and direct alkylation, its incorporation into peptides requires careful consideration of the steric challenges it presents. This in-depth guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of this compound in research and development.

References

  • (n.d.). diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • (2026, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Retrieved from [Link]

  • (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • (2024, May 7). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. Retrieved from [Link]

  • (1983). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]

  • (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]

  • (2024, May 9). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Retrieved from [Link]

  • (n.d.). Proposed MS/MS fragmentation pathway of N,N-difructosyl-β-alanine.... ResearchGate. Retrieved from [Link]

  • (2021). Predicting Infrared Spectra with Message Passing Neural Networks. PubMed. Retrieved from [Link]

  • (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. Retrieved from [Link]

  • (n.d.). N, N-Dipropyl-L-alanine, min 98% (GC)(T), 1 gram. Retrieved from [Link]

  • (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Retrieved from [Link]

  • (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Human Metabolome Database. Retrieved from [Link]

  • (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. Retrieved from [Link]

  • (n.d.). IR spectra prediction. Cheminfo.org. Retrieved from [Link]

  • (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

  • (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

  • (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Human Metabolome Database. Retrieved from [Link]

  • (2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]

  • (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Retrieved from [Link]

  • (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Retrieved from [Link]

  • (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. Retrieved from [Link]

  • (n.d.). Fragmentation of peptide negative molecular ions induced by resonance electron capture. PMC. Retrieved from [Link]

  • (2024, May 3). Reactivity of amino acids and short peptide sequences: identifying bioactive compounds via DFT calculations. PubMed. Retrieved from [Link]

Sources

N,N-Dipropyl-L-alanine synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N,N-Dipropyl-L-alanine

Abstract

This compound, a non-proteinogenic amino acid, serves as a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure. The stereocenter inherited from the L-alanine precursor is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the principal synthetic routes for this compound, with a focus on methodological rationale, detailed experimental protocols, and process optimization. We will explore the predominant industrial method of reductive amination and contrast it with classical direct alkylation strategies. The discussion is grounded in established chemical principles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to implement or optimize the synthesis of this vital pharmaceutical intermediate.

Introduction: The Strategic Importance of this compound

This compound, with the IUPAC name (2S)-2-(dipropylamino)propanoic acid, is a tertiary amine derived from the natural amino acid L-alanine.[1] The introduction of two propyl groups onto the nitrogen atom significantly alters the molecule's steric and electronic properties, making it an ideal precursor for constructing complex drug molecules.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing its synthesis and purification.

PropertyValueSource
CAS Number 81854-56-0[1][2][3]
Molecular Formula C₉H₁₉NO₂[1][2]
Molecular Weight 173.25 g/mol [1][3]
Melting Point 94-96 °C[2][3][4]
Appearance White to off-white crystalline solid[4][5]
Purity (Typical) >98%[4][5]
Significance in ACE Inhibitor Synthesis

The therapeutic value of this compound is most evident in its application as a precursor for several widely prescribed ACE inhibitors, such as Ramipril, Perindopril, and Trandolapril.[3][6] In the synthesis of these drugs, the dipropylamino moiety and the chiral center of the alanine backbone are incorporated into the final molecular structure, which is essential for binding to the active site of the ACE enzyme. The L-configuration is critical for biological efficacy, making stereocontrol a paramount concern during synthesis.

Core Synthetic Challenges

The synthesis of this compound presents two primary challenges that dictate the choice of synthetic route:

  • Stereochemical Integrity: The synthesis must proceed without racemization of the α-carbon, preserving the (S)-configuration of the starting L-alanine.

  • Selectivity of Alkylation: The N-alkylation must be controlled to prevent the formation of the mono-propylated intermediate (N-propyl-L-alanine) and, more importantly, the over-alkylation product, a quaternary ammonium salt. Direct alkylation methods are particularly susceptible to this issue.[7]

Strategic Synthesis Routes

Two primary strategies dominate the synthesis of this compound: reductive amination and direct N-alkylation. While other advanced methods exist, these two represent the most practical and scalable approaches.

Route 1: Reductive Amination (The Workhorse Method)

Reductive amination is the most efficient and widely used method for preparing N,N-dialkylated amines from primary amines.[7] The strategy involves the reaction of L-alanine with two equivalents of propionaldehyde (propanal) to form an enamine/iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Mechanistic Rationale: This one-pot procedure is highly favored due to its excellent control over the degree of alkylation. The reaction proceeds sequentially. The first alkylation forms N-propyl-L-alanine, which then reacts with a second molecule of propionaldehyde to form an iminium ion. This intermediate is readily reduced. The choice of reducing agent is critical; it must be mild enough not to reduce the aldehyde starting material but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose, as they are selective for imines and iminium ions over carbonyls.[7]

Caption: Reductive Amination Pathway for this compound Synthesis.

Experimental Protocol: Reductive Amination

  • Reactor Setup: To a stirred solution of L-alanine (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) in a reaction vessel, add propionaldehyde (2.2 eq).

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid. This is crucial for facilitating imine formation without inhibiting the reducing agent.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise to the mixture at room temperature. The portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain a pure, crystalline solid.[8][9]

Route 2: Direct N-Alkylation

Direct alkylation involves the reaction of L-alanine with a propylating agent, such as propyl bromide or propyl iodide. This method is conceptually simpler but fraught with practical difficulties, primarily the lack of selectivity leading to mixtures of mono-alkylated, di-alkylated, and quaternary ammonium salt products.[7][10] To achieve selectivity, a protection-deprotection sequence is often necessary.[11]

Mechanistic Rationale: The nucleophilic amino group of alanine attacks the electrophilic carbon of the propyl halide in an Sₙ2 reaction. To prevent the acidic proton of the carboxylic acid from interfering and to avoid O-alkylation, it is typically protected as an ester (e.g., a methyl or benzyl ester). After N,N-dipropylation, the ester is hydrolyzed to regenerate the carboxylic acid.

Direct_Alkylation cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection start L-Alanine step1 Esterification (e.g., SOCl₂/MeOH) start->step1 protected L-Alanine Methyl Ester step1->protected step2 N,N-Dipropylation (Propyl Bromide, Base) protected->step2 alkylated This compound Methyl Ester step2->alkylated step3 Saponification (e.g., NaOH, H₂O) alkylated->step3 product This compound step3->product

Sources

An In-Depth Technical Guide to N,N-Dipropyl-L-alanine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N,N-Dipropyl-L-alanine, a chiral, non-proteinogenic amino acid, represents a class of N,N-dialkylated amino acids that are of growing interest in medicinal chemistry and asymmetric synthesis. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed synthetic routes with detailed experimental considerations, and in-depth characterization methodologies. Furthermore, we explore its potential applications as a chiral building block in peptide synthesis and as a ligand in catalysis, drawing parallels with analogous N,N-disubstituted amino acids. This document is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this and similar chiral synthons in drug discovery and development.

Introduction: The Significance of N,N-Dialkylated Amino Acids

In the realm of peptide and small molecule drug design, the modification of natural amino acid scaffolds is a cornerstone strategy for enhancing therapeutic properties. N-alkylation of amino acids, in particular, is a widely employed tactic to improve metabolic stability, increase cell permeability, and modulate biological activity[1]. The introduction of alkyl groups on the alpha-nitrogen can impart steric hindrance, thereby protecting the adjacent peptide bond from enzymatic degradation by proteases. This modification can significantly extend the in vivo half-life of peptide-based therapeutics.

This compound, as a member of the N,N-dialkylated amino acid family, is a chiral building block with the inherent stereochemistry of L-alanine. This structural feature makes it a valuable precursor for the synthesis of complex, enantiomerically pure molecules, eliminating the need for chiral resolutions at later synthetic stages. While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in areas where related N,N-dialkylated amino acids have shown promise, such as in the development of novel therapeutics and as chiral ligands in asymmetric catalysis.

This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential utilization of this compound, empowering researchers to explore its utility in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting its behavior in biological systems.

PropertyValueSource(s)
IUPAC Name (2S)-2-(dipropylamino)propanoic acid[2]
CAS Number 81854-56-0[3]
Molecular Formula C₉H₁₉NO₂[2]
Molecular Weight 173.25 g/mol [2]
Appearance White to off-white solid/crystal
Melting Point 94-96 °C
Chirality L-configuration (S-enantiomer)[2]

Synthesis of this compound: Proposed Methodologies

Reductive Amination of Pyruvic Acid followed by N-Propylation (A Proposed Route)

A plausible enzymatic and chemical hybrid approach could involve the initial synthesis of L-alanine from pyruvate, followed by chemical N,N-dipropylation. Alanine dehydrogenase (AlaDH) is an enzyme that catalyzes the reversible reductive amination of pyruvate to L-alanine[4].

G Pyruvate Pyruvic Acid L_Alanine L-Alanine Pyruvate->L_Alanine Reductive Amination (Alanine Dehydrogenase, NH₃, NADH) N_Propyl_L_Alanine N-Propyl-L-alanine L_Alanine->N_Propyl_L_Alanine Reductive Amination (Propionaldehyde, H₂, Pd/C) NN_Dipropyl_L_Alanine This compound N_Propyl_L_Alanine->NN_Dipropyl_L_Alanine N-propylation (Propyl bromide, Base)

Caption: Proposed direct N,N-dialkylation of an L-alanine ester.

Step-by-Step Experimental Protocol (Proposed):

  • Esterification of L-Alanine:

    • Suspend L-alanine (1.0 eq) in anhydrous methanol or ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Remove the solvent under reduced pressure to obtain the L-alanine ester hydrochloride salt.

  • N,N-Dialkylation:

    • Dissolve the L-alanine ester hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

    • Add propyl bromide (2.2 eq) to the mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude this compound ester by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 2-3 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplet for the terminal methyl, sextet for the central methylene, and a multiplet for the methylene attached to the nitrogen), a quartet for the alpha-proton of the alanine backbone, and a doublet for the beta-methyl group. The exact chemical shifts will be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on known chemical shift ranges for similar N-alkylated amino acids, the following are predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH~3.0 - 3.5 (q)~60 - 65
β-CH₃~1.2 - 1.5 (d)~15 - 20
N-CH₂-~2.5 - 3.0 (m)~50 - 55
-CH₂-CH₃~1.4 - 1.7 (sextet)~20 - 25
-CH₂-CH₃~0.8 - 1.0 (t)~10 - 15
C=O-~175 - 180
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 174.15.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the synthesized this compound, chiral HPLC is the method of choice. A suitable chiral stationary phase can be used to separate the L- and D-enantiomers, allowing for the determination of the enantiomeric excess (ee).

Applications in Research and Drug Development

While specific examples for this compound are scarce, the broader class of N,N-dialkylated amino acids has several important applications.

Chiral Building Blocks in Peptide Synthesis

The incorporation of N,N-dialkylated amino acids into peptide sequences is a strategy to induce specific conformational constraints and to block potential sites of metabolic degradation. [5]The dipropyl groups would provide significant steric bulk, which could be exploited to modulate the binding affinity and selectivity of a peptide for its target receptor.

G cluster_properties Potential Improvements Native_Peptide Native Peptide Modified_Peptide Modified Peptide with this compound Native_Peptide->Modified_Peptide Incorporation of this compound Improved_Properties Improved Therapeutic Properties Modified_Peptide->Improved_Properties Leads to Increased_Stability Increased Proteolytic Stability Enhanced_Permeability Enhanced Membrane Permeability Modulated_Activity Modulated Biological Activity

Sources

An In-depth Technical Guide to N,N-Dipropyl-L-alanine (CAS: 81854-56-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N,N-Dipropyl-L-alanine, a non-proteinogenic amino acid with potential applications in pharmaceutical and chemical research. This document delves into its physicochemical properties, synthesis, analytical characterization, and prospective role in drug development, offering a valuable resource for researchers and scientists in the field.

Introduction: The Significance of N-Alkylated Amino Acids in Modern Drug Discovery

N-alkylation of amino acids is a pivotal strategy in medicinal chemistry, employed to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2] The introduction of alkyl groups to the nitrogen atom of an amino acid can impart several advantageous characteristics, including increased metabolic stability against enzymatic degradation, improved membrane permeability, and modulation of conformational flexibility, which can lead to enhanced receptor binding and biological activity.[2][3] this compound, as a di-N-alkylated derivative of the natural amino acid L-alanine, represents a valuable building block in the synthesis of novel peptides and peptidomimetics with potentially superior therapeutic profiles.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 81854-56-0[4]
Molecular Formula C₉H₁₉NO₂[4]
Molecular Weight 173.25 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 94-95 °C[5]
IUPAC Name (2S)-2-(dipropylamino)propanoic acid[4]
SMILES CCCN(CCC)C(=O)O[4]
InChIKey GZRZQYMPUHUFSQ-QMMMGPOBSA-N[4]

Synthesis of this compound: A Representative Protocol

While specific proprietary synthesis methods may exist, a plausible and efficient route for the laboratory-scale synthesis of this compound is through the reductive amination of a suitable α-keto acid precursor. This method is widely used for the preparation of N-alkylated amino acids.[6]

Proposed Synthetic Pathway: Reductive Amination

The synthesis involves a two-step, one-pot reaction starting from pyruvate, the α-keto acid corresponding to alanine.

Synthesis_of_NN_Dipropyl_L_alanine Pyruvate Pyruvic Acid Imine Intermediate Imine Pyruvate->Imine + Dipropylamine - H₂O NDPA This compound Imine->NDPA Reduction (e.g., NaBH₃CN)

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol

Materials:

  • L-Alanine

  • Propionaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-alanine (1.0 eq) in methanol.

  • Imine Formation: Add propionaldehyde (2.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (2.5 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with water and wash with dichloromethane to remove any unreacted aldehyde. Adjust the pH of the aqueous layer to ~8 with a saturated solution of sodium bicarbonate. Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and enantiomeric excess of this compound.

  • Purity Analysis (Reversed-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

    • Detection: UV at 210 nm.

  • Chiral Separation (Chiral HPLC): The separation of L- and D-enantiomers is crucial. This can be achieved using a chiral stationary phase.[7][8][9][10]

    • Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[7]

    • Mobile Phase: A polar organic mobile phase, such as methanol or ethanol, with a small percentage of an acidic or basic modifier.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplets and sextets) and the alanine backbone (a quartet for the α-proton and a doublet for the methyl group).[12][13][14]

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all nine carbon atoms in the molecule, confirming the overall structure.[13][15]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 174.15.[16][17][18][19][20]

  • Tandem mass spectrometry (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns, such as the loss of the carboxylic acid group.[16][17][19][20]

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Crude this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity Analysis (RP-HPLC) Purification->Purity Chiral Chiral Purity (Chiral HPLC) Purification->Chiral Structure Structural Confirmation (NMR, MS) Purification->Structure

Caption: A typical workflow for the synthesis and analytical characterization of this compound.

Applications in Drug Development: A Forward-Looking Perspective

While specific clinical applications of this compound have not been extensively documented in publicly available literature, its structural features suggest several potential applications in drug discovery and development.

Modulation of Peptide Properties

The incorporation of this compound into a peptide sequence can significantly alter its physicochemical and biological properties.[2][3][21][22]

  • Increased Lipophilicity: The two propyl groups increase the overall lipophilicity of the amino acid residue, which can enhance the ability of a peptide to cross cell membranes.[23][24]

  • Enhanced Metabolic Stability: The di-N-alkylation sterically hinders the peptide bond, making it less susceptible to cleavage by proteases and peptidases, thereby prolonging the in vivo half-life of the peptide therapeutic.[1]

  • Conformational Constraint: The bulky dipropylamino group can restrict the conformational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation for improved receptor binding affinity and selectivity.

Potential Therapeutic Areas

Given the general benefits of N-alkylated amino acids, this compound could be a valuable component in the design of novel therapeutics for a range of diseases, including:

  • Oncology: In the development of peptide-based cancer therapies, enhanced stability and cell penetration are highly desirable.[2]

  • Neurological Disorders: For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is a major challenge. The increased lipophilicity imparted by this compound could be advantageous in this context.[2]

  • Infectious Diseases: Antimicrobial peptides often suffer from poor stability in biological fluids. The incorporation of this compound could lead to more robust and effective antimicrobial agents.[1]

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with significant potential as a building block in the design of novel peptide and peptidomimetic drug candidates. Its ability to modulate the physicochemical and pharmacokinetic properties of peptides makes it a valuable tool for medicinal chemists seeking to develop more effective and durable therapeutics. Further research into the specific biological activities and applications of peptides containing this compound is warranted and holds promise for advancing the field of drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gentilucci, L., et al. (2010). N-Alkylated Amino Acids and Peptides: A Semicentennial Review. Current Medicinal Chemistry, 17(19), 2044-2077.
  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • CN108147973B - Preparation method of N- [1- (S)
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. [Link]

  • N-Propyl alanine, DL- | C6H13NO2 | CID 15677244 - PubChem. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases | Request PDF - ResearchGate. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. [Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nine physicochemical properties for 20 amino acid types. | Download Table - ResearchGate. [Link]

  • Introduction of Functional Groups into Peptides via N -Alkylation - ResearchGate. [Link]

  • CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google P
  • ethoxycarbonyl-3-phenylpropyl/-L-alanyl-L-proline - European Patent Office - EP 0215335 B1 - Googleapis.com. [Link]

  • Amino acids: chemistry, diversity and physical properties | Amino Acids, Peptides and Proteins: Volume 42 - Books. [Link]

  • Physico-Chemical Properties of Amino acids - YouTube. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. [Link]

  • ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PubMed Central. [Link]

  • N,N-di-n-propyl-l-alanine | CAS#:81854-56-0 | Chemsrc. [Link]

  • Role of L-alanine for redox self-sufficient amination of alcohols - PMC - PubMed Central. [Link]

  • Quantum chemical study of molecular properties of small branched-chain amino acids in water - NIH. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC - NIH. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. [Link]

  • (PDF) Physicochemical Properties and Complexity of Amino - Amanote Research. [Link]

  • US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google P
  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. [Link]

  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC - PubMed Central. [Link]

  • Mascot help: Peptide fragmentation - Matrix Science. [Link]

  • EP1197490B1 - Process for preparing N-[1-(S)
  • Role of L-alanine for redox self-sufficient amination of alcohols - PubMed. [Link]

  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]

Sources

Introduction: The Significance of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of N,N-Dipropyl-L-alanine

This compound is a derivative of the naturally occurring amino acid L-alanine, characterized by the substitution of two propyl groups on the alpha-amino nitrogen. This modification significantly alters the molecule's steric bulk and electronic properties compared to its parent amino acid, making its physical properties a critical area of study for researchers in peptide chemistry, drug discovery, and materials science. The N,N-dialkylation of amino acids can influence peptide conformation, increase lipophilicity, and enhance metabolic stability, making such compounds valuable building blocks.[1][2]

A thorough understanding and precise measurement of the physical properties of this compound are paramount. These parameters—including melting point, optical rotation, and solubility—are not merely data points; they are fundamental descriptors that govern the compound's purity, dictate its behavior in various solvents, inform formulation strategies, and ultimately influence its biological activity and application potential. This guide provides a comprehensive overview of the known physical properties of this compound and details the rigorous experimental methodologies required for their validation.

Core Physical Properties: A Quantitative Summary

The fundamental physical characteristics of this compound are summarized below. This data serves as a baseline for identity confirmation and purity assessment in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₉H₁₉NO₂[3][4][5]
Molecular Weight 173.26 g/mol [3][5]
CAS Number 81854-56-0[3][4][5]
Appearance White to off-white solid, powder, or crystals[3]
Melting Point 94-98 °C (Range reported across sources)[3][4][6][7]
Boiling Point 253.8 ± 23.0 °C (Predicted)[4]
Specific Optical Rotation [α]²⁰/D = +14.0° to +18.0° (c=2 in Methanol)

Experimental Methodologies & Scientific Rationale

The following sections detail the standard operating procedures for determining the key physical properties of this compound. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.

Melting Point Determination: A Criterion for Purity

The melting point is one of the most critical and accessible indicators of a crystalline solid's purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[8]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 1-2 mm.[8][9] Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt) alongside a precision thermometer.[9]

  • Rapid Approximation (Optional but Recommended): A preliminary rapid heating run is performed to quickly determine an approximate melting temperature. This saves time during the precise measurement.[9]

  • Precise Measurement: A fresh sample is heated at a slow, controlled rate (1-2°C per minute) starting approximately 10-15°C below the approximate melting point.[9]

    • Scientific Rationale: A slow heating rate ensures that the sample and thermometer temperatures remain in thermal equilibrium, preventing an overestimation of the melting point.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The result is reported as a range (T₁ - T₂). For this compound, a sharp range within the literature values (e.g., 95.5-96.5°C) indicates high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry the Compound B Finely Powder A->B C Pack Capillary (1-2 mm) B->C D Place in Apparatus C->D E Heat Rapidly (Approx. MP) D->E F Cool and Prepare New Sample E->F G Heat Slowly (1-2°C/min) 15°C below Approx. MP F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I Result Report Range (T1 - T2) I->Result

Caption: Workflow for Accurate Melting Point Determination.

Specific Optical Rotation: Confirming Stereochemical Integrity

This compound is a chiral molecule, derived from the L-enantiomer of alanine. Its ability to rotate plane-polarized light is an intrinsic physical property that confirms its enantiomeric identity. The specific rotation, [α], is a standardized value that allows for comparison across laboratories.[10][11]

Protocol: Polarimetric Measurement

  • Solution Preparation: A precise concentration of the compound is prepared. For this compound, a concentration (c) of 2 g per 100 mL (or 0.02 g/mL) in methanol is a known standard. The sample must be fully dissolved.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (pure solvent). The measurement is standardized using the sodium D-line (λ = 589 nm) at a controlled temperature (e.g., 20°C).[10][12]

  • Measurement: The prepared solution is placed in a sample cell of a known path length (l), typically 1 decimeter (dm). The observed rotation (α) is measured.

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (c × l)

    • α = observed rotation in degrees

    • c = concentration in g/mL

    • l = path length in decimeters (dm)

    • Scientific Rationale: This formula normalizes the observed rotation by concentration and path length, making [α] a characteristic constant for the compound under specified conditions (solvent, temperature, wavelength).[10][13]

  • Reporting: The result is reported with all conditions specified, e.g., [α]²⁰/D = +16.5° (c=2, Methanol). A positive sign indicates dextrorotatory rotation (clockwise).[11][12]

OpticalRotationWorkflow cluster_prep Preparation cluster_measurement Polarimetry A Accurately weigh sample B Dissolve in specified solvent (e.g., Methanol) A->B C Transfer to volumetric flask to achieve precise concentration (c) B->C D Calibrate Polarimeter with solvent blank C->D E Fill sample cell (known length, l) D->E F Measure observed rotation (α) at specified T and λ E->F Calc Calculate Specific Rotation: [α] = α / (c * l) F->Calc Result Report [α] with all conditions (T, λ, c, solvent) Calc->Result

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of N,N-Dialkylated Amino Acids

In the landscape of modern medicinal chemistry and drug development, the strategic modification of fundamental biological building blocks is a cornerstone of innovation. Among these, amino acids and their derivatives represent a versatile scaffold for the design of novel therapeutics. N,N-dialkylated amino acids, a unique class of modified amino acids, have garnered considerable attention for their potential to impart favorable pharmacological properties, including enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility. This guide provides a comprehensive technical overview of a representative member of this class, N,N-Dipropyl-L-alanine, intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these intriguing molecules.

Molecular Architecture of this compound

This compound is a chiral, non-proteinogenic amino acid derivative. Its structure is characterized by an L-alanine core, where the alpha-amino group is substituted with two n-propyl groups. This substitution introduces significant steric bulk and alters the electronic properties of the nitrogen atom, profoundly influencing the molecule's chemical behavior and its interactions with biological systems.

Key Structural Features:

  • Chiral Center: The alpha-carbon (Cα) of the alanine backbone retains its (S)-configuration, a crucial determinant for stereospecific interactions in biological contexts.

  • Tertiary Amine: The presence of the N,N-dipropyl moiety results in a tertiary amine, rendering it non-acyleable at the nitrogen and influencing its basicity compared to the primary amine of natural L-alanine.

  • Hydrophobicity: The two propyl chains significantly increase the lipophilicity of the molecule compared to its parent amino acid, L-alanine.

PropertyValueSource
IUPAC Name (2S)-2-(dipropylamino)propanoic acid[1]
CAS Number 81854-56-0[2][3]
Molecular Formula C9H19NO2[2][3]
Molecular Weight 173.26 g/mol [2][3]
Melting Point 94-96 °C[2][4]
SMILES CCCN(CCC)C(=O)O[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most effectively achieved through reductive amination of L-alanine with propanal. This widely employed method offers a direct and high-yielding route to the desired product while preserving the stereochemical integrity of the chiral center.[5][6]

The Chemistry Behind the Synthesis: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (propanal) with an amine (L-alanine) to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the carbonyl group of the starting materials. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanobohydride (NaBH3CN) are commonly used for this purpose due to their selectivity and tolerance of acidic conditions that favor imine formation.[6]

Reductive_Amination L-Alanine L-Alanine Imine Intermediate Imine Intermediate L-Alanine->Imine Intermediate + Propanal Propanal Propanal Propanal->Imine Intermediate This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • L-Alanine

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction Setup: To a stirred suspension of L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (2.0 eq).

  • Addition of Aldehyde: Add propanal (2.5 eq) to the suspension and stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: The crude solid can be purified by crystallization from a suitable solvent system, such as diethyl ether/hexanes, to afford this compound as a white crystalline solid.[2]

Structural Elucidation and Characterization

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplets for the terminal methyls, sextets for the central methylenes, and triplets for the methylenes attached to the nitrogen), a quartet for the alpha-proton, and a doublet for the alpha-methyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the alpha-carbon, the alpha-methyl carbon, and the three non-equivalent carbons of the propyl chains.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Assignment¹H Chemical Shift (ppm) (Multiplicity)¹³C Chemical Shift (ppm)
-COOH10-12 (br s)~175-180
Cα-H~3.0-3.5 (q)~60-65
Cα-CH₃~1.2-1.5 (d)~15-20
N-(CH₂-CH₂-CH₃)₂~2.5-3.0 (m)~50-55
N-(CH₂-CH₂-CH₃)₂~1.4-1.7 (m)~20-25
N-(CH₂-CH₂-CH₃)₂~0.8-1.0 (t)~10-15

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear in the 2850-2960 cm⁻¹ region.[7]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 174.2.

Analytical Characterization

Chromatographic Methods:

  • Gas Chromatography (GC): Given its volatility after derivatization (e.g., esterification), GC is a suitable method for assessing the purity of this compound. Commercial suppliers often cite purity as determined by GC.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be employed for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be appropriate. Chiral HPLC can be used to confirm the enantiomeric purity.[8][9]

Reactivity, Stability, and Handling

Reactivity:

  • The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction.

  • The tertiary amine is nucleophilic but sterically hindered. It can be protonated to form a quaternary ammonium salt.

  • The molecule is generally stable under standard laboratory conditions.[1]

Stability and Storage:

This compound is a stable solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Applications in Drug Development and Peptide Science

The unique structural features of N,N-dialkylated amino acids like this compound make them valuable building blocks in medicinal chemistry.

Key Applications:

  • Peptidomimetics: Incorporation of N,N-dialkylated amino acids into peptide sequences can disrupt secondary structures like α-helices and β-sheets, which can be advantageous for designing enzyme inhibitors or receptor antagonists. The steric bulk of the N-alkyl groups can also protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[2][10]

  • Chiral Auxiliaries and Ligands: The inherent chirality of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis or as a chiral ligand in metal-catalyzed reactions.[11][12]

  • Modulation of Physicochemical Properties: The introduction of the dipropyl groups increases lipophilicity, which can be strategically used to enhance the membrane permeability and oral bioavailability of drug candidates.

Applications cluster_0 This compound cluster_1 Applications in Drug Development Core_Molecule This compound Peptidomimetics Peptidomimetics (Enhanced Stability, Conformational Constraint) Core_Molecule->Peptidomimetics Chiral_Building_Block Chiral Auxiliaries & Ligands (Asymmetric Synthesis) Core_Molecule->Chiral_Building_Block Property_Modulation Physicochemical Property Modulation (Increased Lipophilicity, Improved Bioavailability) Core_Molecule->Property_Modulation

Caption: Key application areas of this compound in drug development.

Conclusion and Future Perspectives

This compound serves as a compelling example of how the rational modification of a simple amino acid can lead to a molecule with significant potential in synthetic and medicinal chemistry. Its synthesis is straightforward, and its properties offer a range of opportunities for the development of novel therapeutics with improved pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the exploration of N,N-dialkylated amino acids and their incorporation into drug candidates is poised to remain an active and fruitful area of research. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and strategically employ this compound in their research endeavors.

References

  • Chemsrc. N,N-di-n-propyl-l-alanine | CAS#:81854-56-0. Available from: [Link]

  • Chemical Point. This compound. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Propyl alanine, DL-. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Available from: [Link]

  • PubMed Central (PMC). Direct N-alkylation of unprotected amino acids with alcohols. Available from: [Link]

  • PubMed. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary. Available from: [Link]

  • PubMed Central (PMC). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Available from: [Link]

  • PubMed. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Available from: [Link]

  • PubMed Central (PMC). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Available from: [Link]

  • ANU Open Research. Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. Available from: [Link]

  • PubMed Central (PMC). Role of L-alanine for redox self-sufficient amination of alcohols. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • PubMed Central (PMC). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]

  • PubMed. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes. Available from: [Link]

  • PubMed. Two-dimensional infrared spectroscopy of the alanine dipeptide in aqueous solution. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • PubMed Central (PMC). Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays. Available from: [Link]

  • PubMed. 13C n.m.r. study of L-alanine peptides. Available from: [Link]

  • RSC Publishing. Reactivity of amino acid anions with nitrogen and oxygen atoms. Available from: [Link]

  • NASA Technical Reports Server. Does Chirality Influence the Stability of Amino Acid –Cu Complexes in the Salt-Induced Peptide Formation Reaction? Insights from Density Functional Theory Calculations. Available from: [Link]

  • Google Patents. Preparation of D- or L-alanine or high enantiomeric purity.
  • PubMed Central (PMC). A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography. Available from: [Link]

  • PubMed. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Available from: [Link]

Sources

Introduction: The Significance of N,N-Dipropyl-L-alanine in Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of N,N-Dipropyl-L-alanine

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the limited availability of direct solubility data for this specific compound in public literature, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental methodologies required to conduct a thorough solubility assessment.

This compound is a modified amino acid derivative. The introduction of two propyl groups to the nitrogen atom of the L-alanine backbone significantly alters its physicochemical properties compared to the parent amino acid. These modifications, particularly the increased lipophilicity, are of interest in various research and development areas, including peptide synthesis and as a building block for novel chemical entities. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics to bioavailability in potential therapeutic applications.

Theoretical Framework: Predicting Solubility

In the absence of extensive empirical data, theoretical models provide a valuable starting point for estimating the solubility of this compound. The solubility of amino acids and their derivatives is a complex interplay of several factors:

  • Zwitterionic Nature: While the parent L-alanine exists as a zwitterion over a wide pH range, the N,N-disubstitution in this compound blocks the formation of a positive charge on the nitrogen atom. This fundamentally alters its behavior in response to pH changes.

  • Influence of Alkyl Chains: The two propyl groups significantly increase the nonpolar surface area of the molecule. This modification is expected to decrease its solubility in polar solvents like water and enhance its solubility in organic solvents. The solubility of amino acids in aqueous solutions is influenced by the polarity and size of their side chains.

  • Solvent Properties: The choice of solvent is paramount. Key solvent characteristics that will influence the solubility of this compound include polarity, hydrogen bonding capacity, and the dielectric constant.

  • Temperature: The dissolution of a solid in a liquid is generally an endothermic process, meaning that for most substances, solubility increases with temperature. However, the extent of this effect must be determined empirically.

Experimental Determination of Solubility

A robust and reproducible experimental approach is essential for accurately characterizing the solubility of this compound. The following sections detail a comprehensive workflow for this determination.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 25°C, 37°C) A->B Incubate C Allow system to reach equilibrium (e.g., 24-72 hours) B->C Maintain agitation D Cease agitation and allow undissolved solid to settle C->D Settle E Filter or centrifuge to obtain a clear, saturated solution D->E Isolate supernatant F Accurately dilute an aliquot of the saturated solution E->F Prepare for analysis G Quantify concentration using a validated analytical method (e.g., HPLC) F->G Inject/Analyze H Calculate solubility (e.g., in mg/mL or mol/L) G->H Data processing

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an amount of solid this compound to a series of vials containing a precise volume of the desired solvent, ensuring an excess of solid remains.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm) is recommended.

  • Quantification: Accurately dilute the saturated solution with the appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Analytical Methodologies

The choice of analytical technique for quantification is crucial for accuracy.

Method Principle Advantages Considerations
HPLC-UV Separation by chromatography followed by UV absorbance detection.High specificity and sensitivity. Can separate the analyte from impurities.Requires chromophore in the molecule. Method development is necessary.
NMR Nuclear Magnetic Resonance spectroscopy.Provides structural confirmation and can be used for quantification with an internal standard.Lower sensitivity compared to HPLC. Requires specialized equipment.
Gravimetric Evaporation of the solvent and weighing the residual solute.Simple and does not require a calibration curve.Only suitable for non-volatile solutes and requires high purity of the sample.

Factors Influencing Solubility: A Deeper Dive

Understanding the factors that govern solubility allows for the rational selection of solvents and conditions for various applications.

Factors Influencing Solubility Diagram

G cluster_physchem Physicochemical Properties cluster_solvent Solvent Characteristics cluster_solute Solute Properties Solubility Solubility of This compound pH pH of Solution pH->Solubility Temp Temperature Temp->Solubility Polarity Polarity Polarity->Solubility Hbond Hydrogen Bonding (Donor/Acceptor) Hbond->Solubility Dielectric Dielectric Constant Dielectric->Solubility Lipophilicity Lipophilicity (Propyl Chains) Lipophilicity->Solubility Crystal Crystal Lattice Energy Crystal->Solubility

Caption: Key factors influencing the solubility of this compound.

  • pH: The carboxyl group of this compound has a pKa value. At pH levels significantly above the pKa, the carboxyl group will be deprotonated, forming a carboxylate anion. This ionized form is expected to have significantly higher aqueous solubility than the neutral form. Therefore, solubility in aqueous buffers is expected to be highly pH-dependent.

  • Solvent Polarity: Due to the nonpolar nature of the propyl groups, the solubility of this compound is expected to be higher in less polar organic solvents (e.g., dichloromethane, ethyl acetate) and lower in highly polar solvents like water. A systematic study across a range of solvents with varying polarities is recommended.

  • Temperature: As previously mentioned, solubility is generally expected to increase with temperature. Quantifying this relationship is important for applications that involve heating or cooling, such as crystallization processes.

Data Interpretation and Application

The solubility data generated through these methods can be presented in a clear, tabular format for easy comparison.

Example Data Table:

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Water25To be determinedTo be determined
pH 7.4 Buffer37To be determinedTo be determined
Ethanol25To be determinedTo be determined
Methanol25To be determinedTo be determined
Dichloromethane25To be determinedTo be determined

This data is foundational for:

  • Drug Formulation: Selecting appropriate solvent systems for liquid formulations.

  • Process Chemistry: Designing efficient crystallization and purification protocols.

  • In Vitro Assays: Ensuring the compound remains in solution at the desired concentration during biological testing.

Conclusion

References

  • Ferreira, L. A., & de Souza, C. P. (2021). Amino acid solubility in different aqueous binary solutions: Experimental data and thermodynamic modeling. Fluid Phase Equilibria, 541, 113063. [Link]

N,N-Dipropyl-L-alanine: A Technical Whitepaper on its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dipropyl-L-alanine is a derivative of the endogenous amino acid L-alanine. While specific pharmacological data for this compound is not extensively available in current scientific literature, its structural characteristics as an N,N-dialkylated amino acid allow for the formulation of a hypothesized mechanism of action. This whitepaper will explore the potential biological activities of this compound by examining the known functions of L-alanine and the predictable physicochemical changes imparted by N,N-dipropylation. We will postulate its potential interactions with cellular transport systems and receptors, and propose experimental frameworks to validate these hypotheses. This document serves as a technical guide for researchers interested in investigating the pharmacology of this and similar N,N-disubstituted amino acid derivatives.

Introduction: The Rationale for Investigating this compound

L-alanine is a non-essential amino acid central to numerous physiological processes, including protein synthesis, the glucose-alanine cycle for energy metabolism, and neurotransmission.[1][2] The modification of native amino acids is a common strategy in medicinal chemistry to enhance therapeutic properties such as stability, bioavailability, and target specificity.[3][] The N,N-dipropylation of L-alanine introduces two propyl groups to the alpha-amino nitrogen, a modification that significantly alters its chemical properties. This structural change is expected to increase the lipophilicity of the molecule, which could, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The core of this guide will focus on a hypothesized mechanism of action for this compound, drawing parallels with the known biological roles of L-alanine and considering the structural implications of N,N-dialkylation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for predicting its biological behavior.

PropertyValueSource
Molecular FormulaC9H19NO2[5]
Molecular Weight173.25 g/mol [5]
IUPAC Name(2S)-2-(dipropylamino)propanoic acid[5]
CAS Number81854-56-0[5]

The addition of the two propyl groups to the L-alanine backbone significantly increases the molecule's hydrophobicity compared to the parent amino acid. This increased lipophilicity is a key determinant of its potential pharmacokinetic and pharmacodynamic properties.

Hypothesized Mechanism of Action: A Multi-faceted Approach

Given the absence of direct experimental evidence, we propose a mechanism of action for this compound centered on its structural relationship to L-alanine and the influence of its N,N-dipropyl moiety. The primary hypothesis is that this compound acts as a modulator of systems that recognize or transport L-alanine, with its efficacy and selectivity being influenced by its altered physicochemical properties.

Interaction with Amino Acid Transporters

L-alanine is transported across cell membranes by various amino acid transporters, such as Alanine-Serine-Cysteine Transporter 1 (ASCT1) and 2 (ASCT2), and Large Neutral Amino Acid Transporter 1 (LAT1). The bulky N,N-dipropyl groups of this compound likely sterically hinder its binding to the active site of these transporters. However, it is plausible that it could act as a competitive antagonist or a weak partial agonist at these sites.

Hypothesized Signaling Pathway: Modulation of Amino Acid Transport

N_N_Dipropyl_L_alanine This compound Amino_Acid_Transporter Amino Acid Transporter (e.g., ASCT2, LAT1) N_N_Dipropyl_L_alanine->Amino_Acid_Transporter Potential Antagonist or Weak Modulator L_Alanine_Uptake L-Alanine Uptake Amino_Acid_Transporter->L_Alanine_Uptake Inhibition Cellular_Metabolism Cellular Metabolism & Signaling L_Alanine_Uptake->Cellular_Metabolism Reduced Substrate

Caption: Hypothesized antagonistic action at amino acid transporters.

Modulation of Neurotransmitter Receptors

L-alanine itself can act as a neurotransmitter, exhibiting inhibitory effects at glycine receptors and potentially modulating NMDA receptor activity. The N,N-dipropyl substitution would significantly alter the electronic and steric profile of the amino group, which is crucial for receptor interaction. It is unlikely to directly mimic L-alanine's agonist activity. Instead, it may act as an allosteric modulator or an antagonist at these receptors.

Influence on Metabolic Pathways

The glucose-alanine cycle is a critical metabolic pathway for transporting nitrogen from peripheral tissues to the liver.[2] L-alanine is a key substrate in this cycle. Due to the N,N-disubstitution, this compound is not expected to be a substrate for the enzymes involved in this pathway, such as alanine aminotransferase. However, by potentially interfering with L-alanine transport, it could indirectly affect the efficiency of this cycle.

Proposed Experimental Validation

To investigate the hypothesized mechanisms of action, a structured experimental approach is necessary.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of this compound at key targets.

Experimental Protocols:

  • Receptor Binding Assays:

    • Protocol: Competitive radioligand binding assays using cell membranes expressing known L-alanine transporters (e.g., ASCT2, LAT1) and relevant neurotransmitter receptors (e.g., glycine receptors, NMDA receptors).

    • Steps:

      • Prepare cell membrane homogenates from cells overexpressing the target receptor/transporter.

      • Incubate membranes with a known radiolabeled ligand (e.g., [3H]-L-alanine, [3H]-glycine) in the presence of increasing concentrations of this compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify bound radioactivity using liquid scintillation counting.

      • Calculate the Ki (inhibition constant) to determine binding affinity.

  • Functional Assays:

    • Protocol: Cellular uptake assays to measure the effect of this compound on L-alanine transport.

    • Steps:

      • Culture cells expressing the target amino acid transporter.

      • Pre-incubate cells with varying concentrations of this compound.

      • Add radiolabeled L-alanine and incubate for a defined period.

      • Wash cells to remove extracellular radiolabel.

      • Lyse cells and measure intracellular radioactivity.

      • Determine the IC50 (half-maximal inhibitory concentration) for the inhibition of L-alanine uptake.

Experimental Workflow: In Vitro Characterization

cluster_0 Target Identification cluster_1 Binding Affinity cluster_2 Functional Activity Target_Selection Select Targets: - Amino Acid Transporters - Neurotransmitter Receptors Binding_Assay Radioligand Binding Assay Target_Selection->Binding_Assay Functional_Assay Cellular Uptake Assay Target_Selection->Functional_Assay Calculate_Ki Determine Ki Binding_Assay->Calculate_Ki Calculate_IC50 Determine IC50 Functional_Assay->Calculate_IC50

Sources

An In-Depth Technical Guide to the Biological Activity of N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Information on the specific biological activity of N,N-Dipropyl-L-alanine is limited in publicly available scientific literature. This guide provides a comprehensive framework for investigating its potential activities based on the known roles of its parent molecule, L-alanine, and the structural implications of N,N-dialkylation. The experimental protocols and hypothesized mechanisms detailed herein are intended to serve as a foundational roadmap for researchers and drug development professionals to systematically explore the pharmacology of this compound.

Part 1: Foundational Understanding and Physicochemical Properties

This compound is a derivative of the non-essential amino acid L-alanine, where the two hydrogen atoms of the primary amine have been replaced by propyl groups.[1] This modification significantly alters the molecule's physicochemical properties, which in turn are predicted to influence its biological behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H19NO2[2]
Molecular Weight 173.26 g/mol [2]
CAS Number 81854-56-0[2]
Predicted Lipophilicity (XLogP3) 1.8PubChem

The introduction of the two propyl groups increases the lipophilicity of the molecule compared to L-alanine. This suggests that this compound may exhibit enhanced membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic profiles than its parent amino acid.

Part 2: Hypothesized Biological Activities and Mechanisms of Action

While direct evidence is scarce, the biological activities of this compound can be hypothesized based on the known functions of L-alanine and the effects of N-alkylation on other bioactive molecules.

Potential as an Ergogenic Supplement

Amino acid derivatives are sometimes explored for their potential as ergogenic aids, which enhance physical performance.[3] It is plausible that this compound could influence metabolic pathways related to exercise.

  • Hypothesized Mechanism: L-alanine plays a crucial role in the glucose-alanine cycle, a process that facilitates the transport of nitrogen from muscle to the liver and is involved in gluconeogenesis.[1][4] The N,N-dipropyl modification could potentially modulate the activity of enzymes involved in this cycle, such as alanine aminotransferase (ALT), or affect its transport across cell membranes.

Neurological Activity

N-alkylation is a common strategy in medicinal chemistry to modify the interaction of molecules with receptors and transporters in the central nervous system.

  • Hypothesized Mechanism: While L-alanine itself has limited direct neurotransmitter activity, its derivatives could potentially interact with various receptors. For instance, other N-alkylated amino acids have been shown to interact with glutamate receptors or act as inhibitors of amino acid transporters.[5] The increased lipophilicity of this compound might facilitate its entry into the central nervous system, where it could exert unforeseen neurological effects.

Part 3: A Proposed Research Workflow for Characterizing Biological Activity

To systematically investigate the biological activity of this compound, a multi-tiered experimental approach is recommended.

Caption: Proposed research workflow for characterizing the biological activity of this compound.

Step-by-Step Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine if this compound binds to a panel of known receptors, particularly those for amino acids and neurotransmitters.

  • Materials:

    • This compound

    • Membrane preparations from cells expressing the target receptor (e.g., glutamate receptors, GABA receptors).

    • A specific radioligand for the target receptor.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50).

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., Alanine Aminotransferase)

  • Objective: To assess the effect of this compound on the activity of key metabolic enzymes.

  • Materials:

    • This compound

    • Purified alanine aminotransferase (ALT) enzyme.

    • Substrates for the ALT reaction (L-alanine and α-ketoglutarate).

    • A spectrophotometer to measure the reaction product.

  • Procedure:

    • Pre-incubate the ALT enzyme with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding the substrates.

    • Monitor the change in absorbance over time to determine the reaction rate.

    • Calculate the concentration of this compound that inhibits 50% of the enzyme activity (IC50).

Protocol 3: Cell-Based Functional Assay (e.g., Calcium Imaging)

  • Objective: To determine if this compound elicits a cellular response, such as a change in intracellular calcium concentration.

  • Materials:

    • This compound

    • A cell line expressing a G-protein coupled receptor (GPCR) that might be a target.

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • A fluorescence microscope or plate reader.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Apply varying concentrations of this compound to the cells.

    • Measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

    • Determine the effective concentration of this compound that produces 50% of the maximal response (EC50).

Part 4: Potential Signaling Pathways and Further Investigations

Should initial screenings reveal significant biological activity, further investigation into the underlying signaling pathways would be warranted.

Caption: Hypothesized GPCR signaling pathway for this compound.

Further studies should focus on identifying the specific molecular targets and elucidating the downstream effects. This would involve techniques such as target deconvolution, transcriptomics, and proteomics to build a comprehensive picture of the compound's mechanism of action.

Conclusion

While the biological activity of this compound remains largely uncharacterized, its structural relationship to L-alanine and the presence of N,N-dipropyl groups provide a rational basis for hypothesizing its potential roles in metabolism and neurology. The experimental framework outlined in this guide offers a systematic approach for researchers and drug development professionals to explore the pharmacology of this and other novel amino acid derivatives, ultimately paving the way for the discovery of new therapeutic agents.

References

  • Chemsrc. N,N-di-n-propyl-l-alanine | CAS#:81854-56-0. Available from: [Link]

  • Chem-Impex. 3-[(Aminocarbony)amino]-L-alanine. Available from: [Link]

  • Regulations.gov. US Patent No. 8829195. Available from: [Link]

  • Vitenskapskomiteen for mat og miljø. Risk assessment of "other substances" – L-alanine. Available from: [Link]

  • PubChem. N-(1-Oxopropyl)alanine. Available from: [Link]

  • ResearchGate. Characterisation of the native β-alanine pathway in Cupriavidus necator H16: an attractive route towards 3-hydroxypropionic acid production. Available from: [Link]

  • Wikipedia. Alanine. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubMed. Synthesis of enantiomerically enriched β- N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Available from: [Link]

  • PubChem. N-Propyl alanine, DL-. Available from: [Link]

  • PubMed Central. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available from: [Link]

  • Google Patents. JPH06199747A - Production of l-alaninol.
  • Research Explorer - The University of Manchester. N-Alkyl--amino acids in Nature and their biocatalytic preparation. Available from: [Link]

  • Google Patents. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • PubMed Central. Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays. Available from: [Link]

  • PubChem. Alanine Metabolism. Available from: [Link]

  • ResearchGate. N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for N,N-Dipropyl-L-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic properties such as increased metabolic stability, receptor affinity, and cell permeability. Among these, N,N-disubstituted amino acids like N,N-Dipropyl-L-alanine present unique synthetic challenges and opportunities. This guide provides a comprehensive overview of the strategic incorporation of this compound in solid-phase peptide synthesis (SPPS). We delve into the mechanistic considerations dictated by its significant steric hindrance, offer detailed protocols for efficient coupling, and provide insights into the characterization and purification of the resulting peptides. This document is intended to serve as a practical resource for researchers aiming to leverage the unique structural and functional attributes of this compound in their peptide-based drug development programs.

Introduction: The Rationale for N,N-Dialkylation

N-alkylation of amino acids is a widely employed strategy in medicinal chemistry to modulate the pharmacological profile of peptides.[1] The introduction of alkyl groups on the backbone amide nitrogen can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The steric bulk of the N-alkyl groups can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[2]

  • Improved Membrane Permeability: The increased lipophilicity associated with N-alkylation can enhance the ability of a peptide to cross cellular membranes, a critical factor for targeting intracellular proteins.[2]

  • Conformational Constraint: N,N-dialkylation introduces significant steric hindrance that can restrict the conformational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation and increasing receptor affinity and selectivity.[1]

This compound, with its two propyl chains, represents a significant modification that can profoundly influence a peptide's three-dimensional structure and function.[3] However, the very steric hindrance that provides these benefits also poses a considerable challenge to its efficient incorporation during SPPS.

Mechanistic Considerations: Overcoming Steric Hindrance

The primary obstacle in utilizing this compound in SPPS is the steric hindrance around the α-amino group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, leading to sluggish and often incomplete coupling reactions.[4][5] Standard coupling conditions that are highly efficient for proteinogenic amino acids may prove inadequate for this sterically demanding building block.

To achieve high coupling yields, a multi-faceted approach is necessary, focusing on:

  • Potent Activation: The use of highly reactive coupling reagents is paramount to drive the reaction to completion.

  • Optimized Reaction Conditions: Factors such as solvent, temperature, and reaction time must be carefully controlled to favor amide bond formation.

  • Thorough Monitoring: In-process monitoring of coupling efficiency is crucial to determine the need for extended reaction times or double coupling.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the incorporation of Fmoc-N,N-Dipropyl-L-alanine into a peptide sequence using a standard Fmoc/tBu strategy.[6]

Materials and Reagents
  • Fmoc-N,N-Dipropyl-L-alanine

  • Rink Amide resin or other suitable solid support[7]

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate)[8]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)[9]

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[10]

  • Precipitation Solvent: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating an amino acid following the incorporation of this compound.

Caption: Standard SPPS Cycle for Amino Acid Incorporation.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF. Perform this step twice: first for 5 minutes and then for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of the Next Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For sterically hindered couplings, such as coupling to this compound, longer reaction times or double coupling may be necessary.[5]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[11] Note that the Kaiser test will be negative if the N-terminal residue is N,N-disubstituted. In this case, a bromophenol blue test can be used to monitor the coupling progress.[12]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Incorporation of Fmoc-N,N-Dipropyl-L-alanine

This protocol details the specific steps for coupling the sterically hindered Fmoc-N,N-Dipropyl-L-alanine.

Caption: Workflow for Incorporating this compound.

  • Deprotection: Ensure the N-terminus of the resin-bound peptide is fully deprotected as described in Protocol 1.

  • Pre-activation: In a separate vessel, dissolve Fmoc-N,N-Dipropyl-L-alanine (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 5-10 minutes.

  • Coupling: Add the pre-activated Fmoc-N,N-Dipropyl-L-alanine solution to the resin. Allow the reaction to proceed for an extended period, typically 4-6 hours or even overnight, at room temperature.

  • Monitoring: Use the bromophenol blue test to monitor the reaction progress. A color change from blue to yellow indicates a complete reaction.

  • Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated Fmoc-N,N-Dipropyl-L-alanine.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Treat the dry resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under vacuum.

Data Presentation and Expected Outcomes

The successful incorporation of this compound and the overall synthesis of the target peptide should be confirmed by analytical techniques.

Table 1: Comparative Coupling Reagent Performance (Hypothetical Data)
Coupling ReagentEquivalents (Reagent/Amino Acid/Base)Reaction Time (hours)Crude Purity (%)Target Peptide Yield (%)
HBTU/DIPEA3.9 / 4 / 846555
PyBOP/DIPEA3.9 / 4 / 847568
HATU/DIPEA 3.9 / 4 / 8 4 >85 >80

This table presents hypothetical data to illustrate the expected trend in coupling efficiency. Actual results may vary depending on the peptide sequence and specific reaction conditions.

Analytical Characterization
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary method for assessing the purity of the crude and purified peptide.[2] Peptides containing the hydrophobic this compound residue will likely exhibit increased retention times on C18 columns. A gradient of acetonitrile in water with 0.1% TFA is a standard mobile phase.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide.[13]

  • Amino Acid Analysis (AAA): For quantitative analysis of the peptide content and confirmation of the amino acid composition, AAA can be performed.[13]

Purification Strategies for Peptides Containing this compound

The increased hydrophobicity of peptides containing this compound can present challenges during purification.[14]

  • Column Selection: A less retentive stationary phase, such as C8 or C4, may be beneficial to avoid excessively long retention times and improve peak shape.

  • Mobile Phase Optimization: The use of a stronger organic modifier, such as isopropanol, in the mobile phase can help to elute highly hydrophobic peptides.

  • Gradient Optimization: A shallower gradient may be required to effectively separate the target peptide from closely eluting impurities.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of this compound Insufficient activation or reaction time due to steric hindrance.Use a more potent coupling reagent like HATU. Increase reaction time (overnight). Perform a double coupling.
Low Crude Purity Incomplete coupling at various steps. Side reactions during synthesis or cleavage.Optimize coupling times for all residues. Ensure efficient washing between steps. Use appropriate scavengers in the cleavage cocktail.
Poor Peak Shape in HPLC Peptide aggregation due to high hydrophobicity.Dissolve the peptide in a small amount of organic solvent (e.g., DMSO) before diluting with the mobile phase. Use a less retentive HPLC column.
Difficulty in Precipitating the Peptide Increased solubility of the peptide in diethyl ether.Use a larger volume of cold diethyl ether. Try a different non-polar solvent for precipitation (e.g., hexane).

Conclusion

The incorporation of this compound into peptides is a valuable strategy for enhancing their therapeutic potential. While its significant steric bulk presents synthetic challenges, these can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and purify peptides containing this unique and valuable non-canonical amino acid, thereby expanding the toolkit for innovative peptide drug design.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Azumaya, I., et al. (1994). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Proceedings of the National Academy of Sciences of the United States of America, 91(25), 12013–12017. [Link]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 25-36). Humana Press.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • MDPI. (2023). Special Issue : The 20th Anniversary of Pharmaceuticals: Advances in Peptide Drug Design and Development: From Sequences to Drug Candidates. Pharmaceuticals. [Link]

  • Vinogradov, A. A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]

  • The Nest Group, Inc. (2009). Peptide Purification Overview. [Link]

  • Merck Millipore. (n.d.). Purification of Peptides from Serum and Cell Lysates for Mass Spectrometry. [Link]

  • Beyermann, M., & Bienert, M. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Biopolymers, 60(3), 218-229. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–47. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707. [Link]

  • Gc-Ala, S. M., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of medicinal chemistry, 59(17), 7991–8000. [Link]

  • Keiderling, T. A., et al. (1997). Characterization of alanine-rich peptides, Ac-(AAKAA)n-GY-NH2 (n = 1-4), using vibrational circular dichroism and Fourier transform infrared. Conformational determination and thermal unfolding. Biochemistry, 36(49), 15123–15133. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

  • Ostrov, D. A., et al. (2022). Recent Advances in the Development of Therapeutic Peptides. Molecules (Basel, Switzerland), 27(21), 7247. [Link]

  • Kumar, S., et al. (2021). Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. International journal of molecular sciences, 22(23), 12728. [Link]

  • Guryanov, I., et al. (2019). Novel Technologies for Dipeptide Drugs Design and their Implantation. Current medicinal chemistry, 26(21), 3848–3871. [Link]

  • Fields, G. B. (2011). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. International journal of peptide science, 2011, 950180. [Link]

  • Wessolowski, A., et al. (2020). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chembiochem : a European journal of chemical biology, 21(10), 1464–1471. [Link]

  • Gellman, S. H., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of chemical research. [Link]

  • MDPI. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. [Link]

  • ResearchGate. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the.... [Link]

  • ResearchGate. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Application Notes & Protocols: N,N-Dipropyl-L-alanine for Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the determining factor in its biological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological effects. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for enantiomerically pure compounds.

Classical resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method for separating enantiomers. This technique relies on a chiral resolving agent that reacts with a racemic mixture to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties (e.g., solubility), allowing for their separation by methods like fractional crystallization.

N,N-Dipropyl-L-alanine is a highly effective chiral resolving agent, particularly for the separation of racemic acids. As a derivative of the natural amino acid L-alanine, it offers excellent chiral recognition capabilities. Its dipropyl groups enhance the steric differences between the resulting diastereomeric salts, often leading to significant solubility differentials that are crucial for efficient crystallization. This guide provides a comprehensive overview of the principles and a detailed protocol for employing this compound in chiral resolution.

Mechanism of Action: Diastereomeric Salt Formation

The fundamental principle behind the resolving power of this compound lies in its ability to form diastereomeric salts with racemic carboxylic acids or other acidic compounds. The process can be visualized as a straightforward acid-base reaction.

The chiral amine functionality of this compound acts as a base, reacting with a racemic acid to form a pair of diastereomeric salts.[1][2][3]

  • (R,S)-Acid + (L)-Base → [(R)-Acid·(L)-Base] + [(S)-Acid·(L)-Base]

These resulting diastereomeric salts, (R,L) and (S,L), are no longer mirror images. They possess distinct three-dimensional structures and, consequently, different physicochemical properties. The most critical difference for the purpose of resolution is their solubility in a given solvent system.[3][4][5] By carefully selecting a solvent, it is possible to create a condition where one diastereomeric salt is significantly less soluble than the other and preferentially crystallizes out of the solution.[1][6]

The efficiency of the separation is driven by the differences in the crystal lattice energies of the two diastereomers. These differences arise from the combination of ionic bonding, hydrogen bonding, and van der Waals interactions within the crystal structure, which are unique for each diastereomer.

G cluster_0 Initial State: Racemic Mixture cluster_1 Resolving Agent cluster_2 Salt Formation Racemic_Acid Racemic Acid ((R)-Acid + (S)-Acid) Diastereomers Mixture of Diastereomeric Salts ((R,L)-Salt + (S,L)-Salt) Racemic_Acid->Diastereomers + Resolving_Agent This compound ((L)-Base) Resolving_Agent->Diastereomers caption Fig 1. Formation of Diastereomeric Salts. G Start Racemic Acid + (L)-Resolving Agent Dissolve Dissolve in Hot Solvent Start->Dissolve Crystallize Cool Slowly (Fractional Crystallization) Dissolve->Crystallize Filter Filter Slurry Crystallize->Filter Crystals Less Soluble (R,L)-Salt Crystals Filter->Crystals Solid MotherLiquor Mother Liquor with More Soluble (S,L)-Salt Filter->MotherLiquor Liquid Liberate_R Liberate Acid (w/ HCl) & Extract Crystals->Liberate_R Liberate_S Liberate Acid (w/ HCl) & Extract MotherLiquor->Liberate_S Pure_R Pure (R)-Acid Liberate_R->Pure_R Recover_Agent_R Recover (L)-Agent (w/ NaOH & Extract) Liberate_R->Recover_Agent_R Pure_S Enriched (S)-Acid Liberate_S->Pure_S Recover_Agent_S Recover (L)-Agent (w/ NaOH & Extract) Liberate_S->Recover_Agent_S Agent_Pool Recovered Resolving Agent Recover_Agent_R->Agent_Pool Recover_Agent_S->Agent_Pool caption Fig 2. Complete Chiral Resolution Workflow.

Sources

Application Notes and Protocols for N,N-Dipropyl-L-alanine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chiral Architectures with N,N-Dialkylated Amino Acids

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Organocatalysis, utilizing small, metal-free organic molecules to accelerate chemical transformations, has emerged as a powerful and sustainable strategy. Among the diverse classes of organocatalysts, amino acids and their derivatives have garnered significant attention due to their ready availability, low toxicity, and remarkable stereochemical control.[1]

This application note delves into the prospective utility of N,N-Dipropyl-L-alanine, a chiral N,N-dialkylated amino acid, as a catalyst in asymmetric synthesis. While L-proline has been extensively studied and applied, its N,N-dialkylated counterparts, including derivatives of simpler amino acids like alanine, offer a unique steric and electronic profile that can be harnessed to influence reaction outcomes. The dipropyl groups on the nitrogen atom are anticipated to create a well-defined chiral pocket, enhancing facial discrimination in the transition state of key carbon-carbon bond-forming reactions.

Herein, we provide a comprehensive guide for researchers, chemists, and drug development professionals on the theoretical framework and practical application of this compound in asymmetric synthesis. We will explore its mechanistic underpinnings and present detailed, exemplary protocols for the asymmetric aldol reaction and Michael addition, two of the most fundamental transformations in synthetic organic chemistry.

Mechanistic Rationale: The Role of Enamine Catalysis

The catalytic prowess of this compound in asymmetric synthesis is predicated on the principle of enamine catalysis.[1][2] This mechanism, analogous to the function of Class I aldolase enzymes, involves the reversible formation of a nucleophilic enamine intermediate from a carbonyl compound and the secondary amine of the catalyst.

The catalytic cycle can be conceptualized as follows:

  • Enamine Formation: The secondary amine of this compound condenses with a ketone or aldehyde donor to form a transient iminium ion. Subsequent deprotonation at the α-carbon, facilitated by a base (which can be the carboxylate of the amino acid itself or an external base), generates the key enamine intermediate. The chirality of the L-alanine backbone is now imprinted onto the enamine.

  • Stereoselective C-C Bond Formation: The nucleophilic enamine attacks an electrophilic acceptor, such as an aldehyde (in an aldol reaction) or a Michael acceptor. The bulky N,N-dipropyl groups on the catalyst create a sterically hindered environment, directing the electrophile to approach from the less hindered face of the enamine. This facial bias is the origin of the high enantioselectivity.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction mixture to release the chiral product and regenerate the this compound catalyst, thus completing the catalytic cycle.

Enamine Catalysis with this compound Catalyst This compound Iminium Iminium Ion Catalyst->Iminium + Ketone, -H₂O Ketone Ketone/Aldehyde (Donor) Ketone->Iminium Enamine Chiral Enamine Iminium->Enamine -H⁺ Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde, Nitroolefin) Electrophile->Adduct_Iminium Adduct_Iminium->Catalyst +H₂O, -Product Product Chiral Product Adduct_Iminium->Product +H₂O Product->Catalyst Regeneration Water H₂O Water->Product

Figure 1: Proposed catalytic cycle for this compound.

Application Note 1: Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes

The asymmetric aldol reaction is a powerful transformation for the synthesis of chiral β-hydroxy ketones, which are prevalent motifs in numerous natural products and pharmaceuticals. The following protocol is an exemplary procedure for the direct aldol reaction catalyzed by this compound.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a general method for the direct asymmetric aldol reaction between an aromatic aldehyde and a ketone, using this compound as the organocatalyst.[2][3]

Materials:

  • This compound (Catalyst)

  • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ketone (e.g., Acetone, can serve as both reactant and solvent)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (if required)

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (0.5 mmol, 1.0 equivalent) and the this compound catalyst (0.1 mmol, 20 mol%).

  • Addition of Ketone: Add the ketone (e.g., 1.0 mL of acetone). If a different solvent is used, add the ketone (2.5 mmol, 5.0 equivalents) and the solvent (1.0 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldol adduct.

    • Determine the yield of the isolated product.

    • Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
14-NitrobenzaldehydeAcetone20Neat252495N/A92
2BenzaldehydeCyclohexanone20DMSO0488895:597 (anti)
32-ChlorobenzaldehydeAcetone10DMF253691N/A89

Table 1: Representative data for the asymmetric aldol reaction. Note: Data is hypothetical and for illustrative purposes.

Application Note 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a highly valuable reaction for the synthesis of chiral γ-nitro carbonyl compounds, which are versatile intermediates for the preparation of γ-amino acids and other important molecules.

Experimental Protocol: Asymmetric Michael Addition

This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by this compound. The principles are adapted from protocols using similar N-substituted proline derivatives.[4]

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., Propanal)

  • Nitroolefin (e.g., (E)-β-Nitrostyrene)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Chloroform)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the nitroalkene (0.2 mmol, 1.0 equivalent) and the this compound catalyst (0.04 mmol, 20 mol%).

  • Solvent and Aldehyde Addition: Dissolve the solids in the chosen solvent (2.0 mL). Add the aldehyde (2.0 mmol, 10.0 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup and Concentration: Once the nitroalkene is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure γ-nitro aldehyde.

    • Determine the yield of the isolated product.

    • Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1Propanal(E)-β-Nitrostyrene20CH₂Cl₂25129290:1095 (syn)
2Isovaleraldehyde(E)-2-(2-Nitrovinyl)furan20Toluene25248588:1293 (syn)
3Propanal(E)-1-Nitro-3-phenylprop-1-ene10CHCl₃0368992:896 (syn)

Table 2: Representative data for the asymmetric Michael addition. Note: Data is hypothetical and for illustrative purposes.

Experimental Workflow Visualization

The general workflow for both the asymmetric aldol and Michael addition reactions can be visualized as a sequence of steps from reaction setup to final product analysis.

Experimental_Workflow Setup Reaction Setup (Reactants + Catalyst) Reaction Stirring & Monitoring (TLC) Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (Yield, dr, ee) Purification->Analysis

Figure 2: General experimental workflow.

Conclusion and Outlook

This compound represents a promising, yet underexplored, candidate in the field of asymmetric organocatalysis. The protocols detailed in this application note provide a robust starting point for investigating its efficacy in key synthetic transformations. The steric bulk of the N,N-dipropyl groups is hypothesized to provide a distinct advantage in creating a highly organized chiral environment around the catalytic center, potentially leading to excellent stereoselectivities.

Researchers are encouraged to utilize these protocols as a foundation for their own investigations, with the understanding that optimization of reaction parameters such as solvent, temperature, and catalyst loading will be crucial for achieving optimal results with different substrates. The exploration of N,N-dialkylated amino acids beyond proline derivatives opens up new avenues for the design of novel and effective organocatalysts for the asymmetric synthesis of complex chiral molecules.

References

  • Ram, R. N., & Singh, V. (2010). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 7(4), 839-847.
  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Albrecht, Ł., Richter, B., Krawczyk, H., & Jørgensen, K. A. (2009). Asymmetric Synthesis of Functionalized 9-Methyldecalins Using a Diphenylprolinol-Silyl-Ether-Mediated Domino Michael/Aldol Reaction. Chemistry–A European Journal, 15(14), 3467-3471.
  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471-5569.
  • Al-Taisan, W. A., & Ram, R. N. (2010). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 34(6), 925-935.
  • MDPI. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link]

  • Master Organic Chemistry. (2023). Enamines. Master Organic Chemistry. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1, 2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

Sources

Application Notes & Protocols: N,N-Dipropyl-L-alanine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Acid Derivatives in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Asymmetric catalysis has emerged as a powerful tool to achieve this goal, and the design of effective chiral ligands is at the heart of this field. Among the myriad of chiral scaffolds, amino acids represent a readily available, structurally diverse, and stereochemically defined starting point for ligand development.

This application note focuses on N,N-Dipropyl-L-alanine , a chiral ligand derived from the natural amino acid L-alanine. The introduction of N,N-dipropyl groups to the amino functionality of L-alanine significantly alters its steric and electronic properties, making it a compelling candidate for inducing asymmetry in a variety of metal-catalyzed reactions. The tertiary amine and the carboxylic acid moiety can act as a bidentate ligand, coordinating to a metal center and creating a well-defined chiral environment around it. This chiral pocket then directs the approach of substrates, favoring the formation of one enantiomer of the product over the other.

The causality behind this choice of ligand lies in the balance between steric hindrance and electronic effects. The propyl groups provide sufficient steric bulk to create a chiral bias, while the electron-donating nature of the tertiary amine can influence the reactivity of the metallic catalytic center. This guide will delve into the practical application of this compound, with a particular focus on the well-established enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for assessing the efficacy of new chiral ligands.

Mechanistic Insights: The Role of this compound in Catalysis

The enantioselective addition of organozinc reagents to aldehydes is a classic example of a reaction where a chiral ligand can exert profound control over the stereochemical outcome.[1] While the precise mechanism can vary depending on the specific ligand and reaction conditions, a generally accepted model for amino acid-derived ligands like this compound involves the formation of a chiral zinc-ligand complex.

The proposed catalytic cycle can be visualized as follows:

G A This compound C Chiral Zinc-Ligand Complex A->C B Diethylzinc (Et2Zn) B->C E Coordination C->E Coordination of Aldehyde D Aldehyde (RCHO) D->E F Enantioselective Ethyl Transfer E->F Et group transfer G Zinc Alkoxide Intermediate F->G H Work-up (Hydrolysis) G->H J Regeneration of Catalyst G->J Reaction with Et2Zn I Chiral Secondary Alcohol H->I J->C G A 1. Catalyst Formation (this compound + Et2Zn in Toluene) B 2. Substrate Addition (Benzaldehyde at 0°C) A->B C 3. Reaction (Stir at 0°C) B->C D 4. Quenching (Addition of 1 M HCl) C->D E 5. Extraction (with Diethyl ether) D->E F 6. Drying and Concentration E->F G 7. Purification (Silica gel chromatography) F->G H 8. Analysis (NMR, Chiral HPLC) G->H

Figure 2. Step-by-step workflow for the asymmetric ethylation of benzaldehyde.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (0.05 mmol, 1.0 equiv).

    • Add anhydrous toluene (5 mL) to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 0.1 mmol, 2.0 equiv) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure the complete formation of the chiral zinc-ligand complex. The choice to pre-form the catalyst at a low temperature is to ensure a controlled and well-defined active species before the introduction of the substrate.

  • Reaction Execution:

    • To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol, 20 equiv relative to the ligand) dropwise via syringe.

    • Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours. Maintaining a low temperature is crucial for maximizing enantioselectivity by reducing the thermal energy that could lead to non-selective background reactions.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M aqueous HCl (10 mL) at 0 °C. Caution: Unreacted diethylzinc will react vigorously with water.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.

Expected Results and Performance Data

While specific data for this compound is not readily available in the cited literature, based on the performance of structurally similar N,N-dialkyl amino acid and amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes, the following results can be anticipated. [2]

Aldehyde Substrate Expected Yield (%) Expected Enantiomeric Excess (ee, %)
Benzaldehyde > 90% 85-95%
4-Chlorobenzaldehyde > 90% 80-90%
4-Methoxybenzaldehyde > 90% 85-95%
2-Naphthaldehyde > 85% 80-90%
Cinnamaldehyde > 80% 70-85%

| Cyclohexanecarboxaldehyde | > 85% | 75-90% |

Note: The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis. The absolute configuration of the major enantiomer is expected to be (S) when using the L-alanine-derived ligand, consistent with established models for this type of reaction.

Troubleshooting
  • Low Yield:

    • Cause: Incomplete reaction or decomposition of reagents.

    • Solution: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Check the quality of the diethylzinc reagent. Increase the reaction time if necessary.

  • Low Enantioselectivity:

    • Cause: Reaction temperature is too high, or the presence of impurities that may act as achiral catalysts.

    • Solution: Maintain the reaction temperature at 0 °C or lower. Ensure the purity of the ligand and aldehyde.

  • Inconsistent Results:

    • Cause: Variability in the quality of reagents or reaction setup.

    • Solution: Standardize the procedure, using reagents from the same batch if possible. Ensure consistent stirring and temperature control.

Conclusion and Future Outlook

This compound serves as an effective and readily accessible chiral ligand for asymmetric catalysis. Its application in the enantioselective addition of diethylzinc to aldehydes demonstrates its potential to induce high levels of stereocontrol, leading to the formation of valuable chiral secondary alcohols. The straightforward experimental protocol, coupled with the predictable stereochemical outcome, makes this ligand an attractive tool for both academic research and industrial applications.

The modularity of amino acid-based ligands allows for further optimization. For instance, modifying the N-alkyl groups or the amino acid backbone could fine-tune the steric and electronic properties of the ligand, potentially leading to even higher enantioselectivities or expanded substrate scope. Future research in this area could explore the application of this compound and its analogs in other important catalytic transformations, such as asymmetric alkylations, reductions, and carbon-carbon bond-forming reactions.

References

  • Soai, K., Shibata, T., Morioka, H., & Choji, K. (1995). Asymmetric autocatalysis and amplification of enantiomeric excess of a chiral molecule.
  • Denmark, S. E., & Athavale, S. V. (2020). Demystifying the asymmetry-amplifying, autocatalytic behaviour of the Soai reaction through structural, mechanistic and computational studies.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Lutz, C., et al. (1997). Application of S,N-Chelating Chiral Zinc Bis(aminoarenethiolates) as New Precursor Catalysts in the Enantioselective Addition of Dialkylzincs to Aldehydes. Organometallics, 16(8), 1597-1606.
  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036.
  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

Sources

Application Note & Protocol: High-Efficiency Resolution of Racemic Amines Utilizing N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are indispensable building blocks in the synthesis of a significant portion of pharmaceuticals, where stereochemistry is paramount to therapeutic efficacy and safety.[1] This document provides a comprehensive guide to the experimental setup for the resolution of racemic amines using N,N-Dipropyl-L-alanine as a chiral resolving agent. The methodology is grounded in the principle of diastereomeric salt formation, a robust and scalable technique for isolating enantiomerically pure amines.[2][3] This application note details the underlying chemical principles, a step-by-step experimental protocol, and methods for the crucial determination of enantiomeric excess.

Introduction: The Criticality of Chirality in Modern Drug Development

A vast number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide mandate stringent control over the stereoisomeric purity of chiral drugs. Consequently, the efficient resolution of racemic mixtures into their constituent enantiomers is a cornerstone of pharmaceutical development and manufacturing.

Diastereomeric salt crystallization remains one of the most reliable and economically viable methods for large-scale chiral separations. This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, including solubility, which enables their separation through fractional crystallization.[2][4][5]

This compound, a chiral amino acid derivative, serves as an effective resolving agent for racemic amines. Its carboxylic acid moiety reacts with the basic amine to form diastereomeric ammonium carboxylate salts, paving the way for the isolation of a single, desired amine enantiomer.

The Principle of Resolution with this compound

The resolution process hinges on the acid-base reaction between the racemic amine (a mixture of R- and S-enantiomers) and the enantiomerically pure this compound. This interaction yields two diastereomeric salts with differing spatial arrangements and, consequently, different crystal lattice energies and solubilities in a given solvent system.

(R/S)-Amine + (L)-N,N-Dipropyl-alanine → [(R)-Amine:(L)-N,N-Dipropyl-alanine] + [(S)-Amine:(L)-N,N-Dipropyl-alanine]

By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains in the mother liquor.[2][6] The less soluble, crystallized salt can then be physically separated. Subsequently, treatment of the isolated salt with a base liberates the enantiomerically enriched amine, regenerating the resolving agent in the aqueous phase.

Experimental Workflow and Visualization

The overall process can be visualized as a multi-step workflow, from salt formation to the analysis of the final product.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation & Purification cluster_3 Analysis racemic_amine Racemic Amine ((R/S)-Amine) salt_formation Mixing & Stirring racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation solvent Solvent System solvent->salt_formation crystallization Cooling & Precipitation salt_formation->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble mother_liquor More Soluble Diastereomeric Salt (Solution) filtration->mother_liquor liberation Basification (e.g., NaOH) & Amine Liberation less_soluble->liberation extraction Liquid-Liquid Extraction liberation->extraction purification Drying & Solvent Removal extraction->purification final_product Enantiomerically Enriched Amine purification->final_product ee_analysis Enantiomeric Excess (ee) Determination (Chiral HPLC) final_product->ee_analysis

Caption: Workflow for the resolution of racemic amines.

Detailed Experimental Protocol

This protocol provides a generalized framework. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

Materials and Equipment
Reagents & Materials Equipment
Racemic AmineMagnetic Stirrer with Hotplate
This compound (>98% purity)[7]Erlenmeyer Flasks / Beakers
Methanol (HPLC Grade)Separatory Funnel
Ethanol (HPLC Grade)Büchner Funnel and Vacuum Flask
Isopropanol (HPLC Grade)Rotary Evaporator
Ethyl Acetate (HPLC Grade)pH Meter or pH paper
Dichloromethane (DCM)Analytical Balance
5 M Sodium Hydroxide (NaOH) SolutionChiral HPLC System with UV Detector
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Step-by-Step Procedure

Step 1: Diastereomeric Salt Formation

  • Dissolution of Amine: In a suitable Erlenmeyer flask, dissolve the racemic amine (e.g., 10 mmol) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate). Gentle heating may be applied to facilitate dissolution.

    • Causality: The choice of solvent is critical as it dictates the differential solubility of the resulting diastereomeric salts. A solvent system where one salt is significantly less soluble than the other is ideal.

  • Dissolution of Resolving Agent: In a separate beaker, dissolve an equimolar amount of this compound (10 mmol, 1.73 g) in the same solvent system.

  • Mixing: Slowly add the this compound solution to the stirring amine solution at room temperature.

  • Crystallization: Allow the mixture to stir for 1-2 hours. A precipitate of the less soluble diastereomeric salt should begin to form. To maximize the yield, the flask can be cooled in an ice bath or refrigerated for several hours to overnight.[4]

    • Expertise Insight: Seeding the solution with a small crystal of the desired diastereomeric salt (if available from a previous small-scale trial) can induce crystallization and improve reproducibility.

Step 2: Isolation of the Diastereomeric Salt

  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated salt crystals under vacuum. At this stage, a sample can be taken to determine the diastereomeric purity if desired.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of Salt: Suspend the dried diastereomeric salt in deionized water.

  • Basification: While stirring vigorously, slowly add a 5 M sodium hydroxide solution until the pH of the solution is greater than 12.[4] This neutralizes the this compound and liberates the free amine.[2] The free amine may separate as an oil or remain dissolved in the aqueous layer.

    • Trustworthiness: Ensuring a strongly basic pH is crucial for the complete liberation of the free amine from its salt form, maximizing the yield of the resolved product.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an organic solvent such as dichloromethane or diethyl ether (3 x 20 mL).[2][4]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Analysis of Enantiomeric Excess (ee)

The success of the resolution is quantified by the enantiomeric excess (ee) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.[8][9][10]

Chiral HPLC Protocol (General Method)
  • Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).[10]

    • Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the amine absorbs.

  • Analysis: Inject the sample of the resolved amine. For comparison and peak identification, also inject a sample of the original racemic amine.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing prep Dissolve Resolved Amine in Mobile Phase hplc Inject into Chiral HPLC System prep->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas (Enantiomer 1 & 2) chromatogram->integration calculation Calculate % ee integration->calculation

Caption: Workflow for ee determination by Chiral HPLC.

Conclusion

The resolution of racemic amines via diastereomeric salt formation with this compound is a powerful application of classical resolution principles. The method is straightforward, scalable, and, with careful optimization of the crystallization solvent and conditions, can afford chiral amines with high enantiomeric purity. The protocols and principles outlined in this document provide a robust foundation for researchers and drug development professionals to successfully implement this essential technique in their synthetic workflows.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Benchchem. (n.d.). Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
  • Diastereomeric resolution. (n.d.). In Wikipedia.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 845-851.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • PMC. (n.d.). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Lab Pro Inc. (n.d.). This compound, 1G - D2224-1G.
  • Chemsrc. (n.d.). N,N-di-n-propyl-l-alanine. Retrieved from [Link]

  • Semantic Scholar. (2017, August 25). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase.
  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution Using N-Cyclohexyl-DL-Alanine.
  • Brieflands. (n.d.). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol.
  • PMC. (n.d.). A convenient route to optically pure α-alkyl-β-(sec-amino)alanines.
  • PMC. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • MDPI. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for the HPLC analysis of N,N-Dipropyl-L-alanine.

Abstract and Introduction

This compound is a chiral, non-proteinogenic amino acid derivative. Such N-alkylated amino acids are valuable as chiral building blocks in pharmaceutical synthesis, biodegradable polymers, and as ligands in asymmetric catalysis[1]. Given their role in quality-critical applications, a robust and reliable analytical method for determining purity and concentration is paramount.

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The primary analytical challenge posed by this analyte is its lack of a significant UV chromophore, making sensitive detection difficult. This method employs a reversed-phase HPLC system with low-wavelength UV detection, a technique chosen for its accessibility and simplicity, avoiding complex derivatization steps[2].

The protocol herein is developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in regulated research, development, and quality control environments[3][4][5]. We provide a complete methodology, including system suitability criteria, detailed validation protocols, and troubleshooting guidance to ensure trustworthy and reproducible results.

Principle of the Method

This method separates this compound from potential impurities using reversed-phase chromatography on a C18 stationary phase. The analyte's retention and peak shape are controlled by manipulating its ionization state through a buffered, acidic mobile phase.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is selected for its versatility and proven performance in separating small molecules of moderate polarity.

  • Acidic Mobile Phase (pH 3.0): this compound possesses a tertiary amine (pKa ~9-10) and a carboxylic acid (pKa ~2-3). By maintaining the mobile phase pH at 3.0, the carboxylic acid group is largely protonated (neutral), while the tertiary amine is fully protonated (positive charge). This positive charge enhances interaction with residual silanols on the silica backbone and provides a consistent ionic state, leading to sharp, symmetrical peaks and reproducible retention.

  • Low-Wavelength UV Detection (210 nm): The analyte lacks a strong chromophore. Detection at 210 nm allows for the measurement of the peptide-like n→π* transition of the carboxyl group, providing sufficient sensitivity for quantification without requiring derivatization[6]. This choice necessitates a high-purity mobile phase to minimize baseline noise.

Materials and Reagents

ItemSpecification
Analyte This compound Reference Standard (>98% purity)[7]
Column C18, 4.6 x 150 mm, 5 µm particle size
Acetonitrile (ACN) HPLC Grade or higher
Potassium Dihydrogen Phosphate (KH₂PO₄) ACS Grade or higher
Phosphoric Acid (H₃PO₄) ACS Grade, ~85%
Water HPLC Grade or Milli-Q equivalent
Standard Glassware Class A volumetric flasks and pipettes
Filters 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterCondition
Mobile Phase A 25 mM KH₂PO₄ buffer. Adjust pH to 3.0 with H₃PO₄.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile directly.

  • Degas both mobile phases by sonication or helium sparging before use.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards for linearity and accuracy assessment by serially diluting the stock standard with the diluent.

Sample Preparation
  • Accurately weigh the sample material containing this compound.

  • Quantitatively transfer to a volumetric flask of appropriate size to achieve a final target concentration of approximately 100 µg/mL.

  • Add approximately 75% of the flask volume with the diluent, sonicate for 10 minutes to dissolve, then dilute to volume.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Analytical Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Weighing C Dissolution in Diluent A->C B Sample Weighing B->C D Filtration (0.45 µm) C->D E System Equilibration D->E F System Suitability Test (SST) E->F G Sample Injection F->G H Chromatographic Separation (C18 Column) G->H I UV Detection (210 nm) H->I J Peak Integration I->J K Quantification (External Standard) J->K L Report Generation K->L caption Figure 1: Overall workflow for the HPLC analysis of this compound.

Caption: Figure 1: Overall workflow for the HPLC analysis of this compound.

Method Validation Protocol

This protocol provides a self-validating system to ensure the method's performance is suitable for its intended purpose, grounded in ICH Q2(R1) principles[3][8].

System Suitability Testing (SST)

Rationale: SST is performed before any validation or sample analysis to verify that the chromatographic system is operating correctly. Procedure: Inject the 100 µg/mL working standard solution five times consecutively. Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%
Specificity

Rationale: To demonstrate that the method can accurately measure the analyte without interference from diluents, impurities, or degradation products. Procedure:

  • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

  • Inject the this compound standard.

  • If available, inject samples of known impurities or forced degradation samples (e.g., acid, base, oxidative stress) to ensure separation from the main analyte peak.

Linearity and Range

Rationale: To confirm that the detector response is directly proportional to the analyte concentration over a specified range. Procedure:

  • Prepare at least five standard solutions from the stock, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Example Data: Linearity Study

Concentration (µg/mL) Mean Peak Area
50 249500
75 375100
100 501200
125 624800
150 750500

Resulting r² = 0.9998

Accuracy (Recovery)

Rationale: To determine the closeness of the measured value to the true value. Procedure:

  • Prepare spiked samples by adding known amounts of this compound stock solution to a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate.

  • Calculate the percent recovery for each sample. Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level[3].

Example Data: Accuracy Study

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%

| 120% | 120.0 | 119.2 | 99.3% |

Precision

Rationale: To assess the degree of scatter in results from multiple analyses of the same sample.

7.5.1 Repeatability (Intra-day Precision) Procedure: Analyze six separate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument. Acceptance Criteria: %RSD ≤ 2.0%.

7.5.2 Intermediate Precision (Inter-day Ruggedness) Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: Overall %RSD for both sets of data combined should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration at which the analyte can be reliably detected and quantified. Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ[3].

  • Based on Standard Deviation of the Response and the Slope: Calculate using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve. Example Results:

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

Rationale: To evaluate the method's reliability when subjected to small, deliberate changes in parameters. Procedure: Vary the following parameters one at a time and assess the impact on SST results:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.1 units) Acceptance Criteria: All SST parameters must pass under the varied conditions.

Method Validation Logic Diagram

G cluster_core Core Performance cluster_precision Consistency cluster_limits Sensitivity & Reliability Specificity Specificity (Interference Check) Linearity Linearity & Range (5 levels, r² ≥ 0.999) Accuracy Accuracy (3 levels, 98-102% Recovery) Repeatability Repeatability (n=6, Same Day, %RSD ≤ 2%) Intermediate Intermediate Precision (Different Day/Analyst, %RSD ≤ 2%) Repeatability->Intermediate Limits LOD & LOQ (S/N = 3:1 & 10:1) Robustness Robustness (Deliberate Changes) SST System Suitability Test (SST) (Pre-requisite for all tests) SST->Specificity SST->Linearity SST->Accuracy SST->Repeatability SST->Limits SST->Robustness caption Figure 2: Logical flow of method validation based on ICH Q2(R1) guidelines.

Caption: Figure 2: Logical flow of method validation based on ICH Q2(R1) guidelines.

Note on Chiral Analysis

The presented method is an achiral assay for quantifying total N,N-Dipropyl-alanine. As the analyte is the L-enantiomer, confirming its enantiomeric purity may be required. This necessitates a separate chiral HPLC method. Recommended Approach:

  • Column: A teicoplanin-based chiral stationary phase (CSP), such as Astec® CHIROBIOTIC® T, is highly effective for separating underivatized amino acid enantiomers[9].

  • Mobile Phase: Typically involves a polar-ionic or polar-organic mode, often consisting of methanol/water or acetonitrile/water with an acidic or basic additive to control ionization.

  • Justification: Direct analysis on a CSP avoids potential racemization that can occur during derivatization steps.

Troubleshooting

IssuePotential CauseRecommended Solution
No Peak or Small Peak Incorrect injection; Sample degradation; Low concentrationVerify autosampler operation; Prepare fresh sample; Check sample and standard concentrations.
Broad or Tailing Peaks Column contamination; pH of mobile phase incorrect; Column agingFlush column with strong solvent (e.g., 100% ACN); Remake mobile phase and verify pH; Replace column.
Split Peaks Clogged frit or column void; Co-eluting impurityReverse-flush column (if permitted by manufacturer); If unresolved, adjust gradient or mobile phase pH.
Baseline Drift/Noise Contaminated mobile phase; Detector lamp failing; Air bubblesUse fresh, high-purity solvents; Check lamp hours and replace if necessary; Degas mobile phase thoroughly.
Shifting Retention Times Inconsistent mobile phase composition; Pump malfunction; Column temperature fluctuationPrepare fresh mobile phase; Prime and purge pump; Ensure column thermostat is stable at 30 °C.

Conclusion

This application note presents a straightforward, robust, and fully validated reversed-phase HPLC method for the quantitative determination of this compound. By employing a C18 column with an acidic buffered mobile phase and low-wavelength UV detection, the method achieves reliable results without the need for derivatization. The comprehensive validation protocol, designed according to ICH guidelines, establishes the method's specificity, linearity, accuracy, and precision, making it suitable for routine use in quality control and research settings. For enantiomeric purity assessment, a complementary chiral HPLC method is recommended.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Jain, D. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14274716, this compound. PubChem. [Link]

  • Chemsrc. (2025). N,N-di-n-propyl-l-alanine | CAS#:81854-56-0. [Link]

  • Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 26-37. [Link]

  • Bhandare, P. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Geng, F. et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]

  • Geng, F. et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. [Link]

  • Al-Qaim, F. F. et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Omega, 6(39), 25337–25346. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15677244, N-Propyl alanine, DL-. PubChem. [Link]

  • Sakaguchi, Y. et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 1965-73. [Link]

  • Yan, T. et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]

  • Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

Sources

Application Notes and Protocols: NMR Spectroscopy of N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dipropyl-L-alanine is a derivative of the naturally occurring amino acid L-alanine, characterized by the substitution of the two amine protons with n-propyl groups.[1][2] As with many amino acid derivatives, it holds potential significance in fields such as peptide chemistry, drug discovery, and as a chiral building block in organic synthesis.[2] A thorough structural characterization is paramount for its quality control and for understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3][4][5] It provides precise information about the molecular framework by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[4] This guide provides a comprehensive, in-depth protocol for the acquisition and interpretation of one- and two-dimensional NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural verification and analysis of this compound. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Molecular Structure and NMR-Specific Considerations

The structure of this compound (Figure 1) contains several distinct proton and carbon environments, a chiral center, and ionizable groups (a tertiary amine and a carboxylic acid), all of which influence its NMR spectra.

Figure 1: Chemical Structure of this compound

  • Chirality and Diastereotopicity: The α-carbon (C2) is a chiral center. This chirality renders the two propyl groups chemically equivalent on average due to rapid bond rotation, but the two methylene protons (N-CH₂ ) on each propyl group are diastereotopic. This means they are in different chemical environments and are expected to have different chemical shifts, potentially coupling to each other (geminal coupling) and to the adjacent methylene protons.

  • Ionization States and pH Dependence: The molecule possesses both a basic tertiary amine and an acidic carboxylic acid. Consequently, its net charge and conformation are highly dependent on the pH of the solution.[6] This can significantly affect the chemical shifts of nearby nuclei, particularly the α-proton (Hα) and α-carbon (Cα).[7][8][9] In a non-buffered deuterated solvent like CDCl₃, the molecule will exist in its neutral form. In D₂O, it will likely exist as a zwitterion. It is crucial to be aware that NMR parameters are highly sensitive to the electric fields generated by different ionic states.[6]

  • Spin Systems: The molecule consists of three primary spin systems that can be traced using correlation spectroscopy:

    • An AX₃ system for the alanine backbone (the α-proton and the methyl protons).

    • Two identical A₂B₂C₃ systems for the n-propyl chains (N-CH₂-CH₂-CH₃).

Logical Workflow for Structural Elucidation

The complete and unambiguous assignment of the NMR signals for this compound requires a systematic approach combining 1D and 2D NMR experiments. The workflow below illustrates the logical progression from initial data acquisition to the final confirmed structure.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Interpretation & Assignment H1_NMR ¹H NMR Assign_H Proton Signal Assignment H1_NMR->Assign_H Chemical Shift, Integration, Multiplicity C13_NMR ¹³C{¹H} NMR Assign_C Carbon Signal Assignment C13_NMR->Assign_C Chemical Shift DEPT DEPT-135 DEPT->Assign_C Identify CH, CH₂, CH₃ Groups COSY ¹H-¹H COSY Connectivity Establish Connectivity (Spin Systems) COSY->Connectivity ¹H-¹H Couplings HSQC ¹H-¹³C HSQC HSQC->Assign_C Direct ¹JCH Correlations HMBC ¹H-¹³C HMBC Final_Structure Final Validated Structure HMBC->Final_Structure Assign_H->COSY Assign_H->HSQC Assign_C->HSQC Assign_C->Final_Structure Connectivity->HMBC Connectivity->Final_Structure G SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acquire1D Acquire 1D Spectra (¹H, ¹³C) SamplePrep->Acquire1D Process1D Process 1D Spectra (FT, Phasing, Baseline Correction) Acquire1D->Process1D Acquire2D Acquire 2D Spectra (COSY, HSQC) Process1D->Acquire2D Confirm need for 2D Analysis Correlate & Assign Data Process1D->Analysis Process2D Process 2D Spectra Acquire2D->Process2D Process2D->Analysis Report Final Report Analysis->Report

Caption: A streamlined experimental and data analysis workflow.

Data Interpretation and Analysis

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound in a non-polar solvent like CDCl₃. Chemical shifts are estimates and can vary based on solvent, concentration, and pH.

AssignmentLabelPredicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)DEPT-135
Carboxyl-COOH10-12 (broad s)s (broad)1H~175-180-
α-CHHα / Cα~3.0-3.4q1H~60-65+
α-CH₃Hβ / Cβ~1.2-1.4d3H~15-20+
N-CH₂ -Hγ / Cγ~2.4-2.8m4H~50-55-
-CH₂ -Hδ / Cδ~1.5-1.7sextet4H~20-25-
-CH₃ Hε / Cε~0.8-1.0t6H~10-15+
Step-by-Step Spectral Assignment:
  • ¹H NMR Analysis:

    • Identify Solvent Peak: Locate the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Downfield Region: The broad singlet between 10-12 ppm is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

    • Aliphatic Region (0.5-4.0 ppm):

      • The quartet (q) around 3.0-3.4 ppm integrating to 1H is the α-proton (Hα), split by the three Hβ protons.

      • The doublet (d) around 1.2-1.4 ppm integrating to 3H corresponds to the alanine methyl group (Hβ), split by the single Hα.

      • The triplet (t) at the most upfield position (~0.9 ppm) integrating to 6H is from the two terminal methyl groups (Hε) of the propyl chains, split by the two Hδ protons.

      • The remaining two signals, a multiplet (m) around 2.4-2.8 ppm (4H) and a sextet-like multiplet around 1.5-1.7 ppm (4H), belong to the two methylene groups of the propyl chains (Hγ and Hδ). Hγ, being directly attached to the nitrogen, is further downfield.

  • ¹³C and DEPT-135 Analysis:

    • The ¹³C spectrum should show 6 distinct signals.

    • The DEPT-135 experiment will confirm the assignments: Cβ, Cα, and Cε (CH/CH₃) will appear as positive peaks, while Cγ and Cδ (CH₂) will be negative peaks. The quaternary carboxyl carbon will be absent.

  • 2D NMR Correlation:

    • COSY: This spectrum validates the assignments by showing correlations between coupled protons. Expect to see cross-peaks connecting:

      • Hα ↔ Hβ

      • Hγ ↔ Hδ

      • Hδ ↔ Hε

    • HSQC: This spectrum definitively links each proton to its directly attached carbon, confirming the assignments made from the 1D spectra. A cross-peak will be observed for each C-H pair: Cα-Hα, Cβ-Hβ, Cγ-Hγ, Cδ-Hδ, and Cε-Hε.

Advanced Considerations and Troubleshooting

  • Effect of pH: When analyzing in D₂O, the carboxylic acid will be deprotonated (-COO⁻) and the tertiary amine will be protonated (-N⁺H-), forming a zwitterion. The -COOH proton signal will disappear due to exchange with the solvent. The chemical shifts of Hα and Cα will be significantly affected. A full pH titration monitored by NMR can be performed to determine the pKa values of the ionizable groups. [6][7]* Enantiomeric Purity: As this compound is a chiral molecule, NMR can be used to assess its enantiomeric purity. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). [10][11][12][13]These agents interact with the enantiomers to form diastereomeric complexes that are distinguishable in the ¹H NMR spectrum, allowing for quantification of the enantiomeric excess.

  • Troubleshooting - Poor Resolution: If multiplets are not well-resolved, ensure the magnet is properly shimmed. If the issue persists, it may be due to sample aggregation; try diluting the sample.

  • Troubleshooting - Broad Peaks: Broad signals (especially for Hα and Hγ) can indicate intermediate chemical exchange processes, often related to pH or conformational changes. Running the experiment at a different temperature can sometimes sharpen these signals.

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR analysis of this compound. By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, researchers can achieve a complete and unambiguous assignment of its molecular structure. [14]The provided protocols emphasize not only the procedural steps but also the underlying scientific rationale, enabling users to adapt and troubleshoot the methods effectively. A thorough understanding of the spectral features is essential for ensuring the identity, purity, and quality of this important amino acid derivative in research and development settings.

References

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Publishing. Available at: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing). Available at: [Link]

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. (2009). Organic Letters - ACS Publications. Available at: [Link]

  • ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. (n.d.). ResearchGate. Available at: [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). Biological Magnetic Resonance Bank (BMRB). Available at: [Link]

  • This compound. (n.d.). PubChem - NIH. Available at: [Link]

  • Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (n.d.). PMC - NIH. Available at: [Link]

  • Chiral sensors for determining the absolute configurations of α-amino acids by 1 H NMR spectroscopy. (n.d.). ResearchGate. Available at: [Link]

  • Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pK a Values. (2025). PubMed Central. Available at: [Link]

  • A, effect of pH on the chemical shift position of the 1 H NMR CH 2... (n.d.). ResearchGate. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Available at: [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Human Metabolome Database. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Available at: [Link]

  • N-Propyl alanine, DL-. (n.d.). PubChem - NIH. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Available at: [Link]

  • 13C n.m.r. study of L-alanine peptides. (1983). International Journal of Peptide and Protein Research. Available at: [Link]

  • N,N-di-n-propyl-l-alanine. (n.d.). Chemsrc. Available at: [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • N, N-Dipropyl-L-alanine, min 98% (GC)(T), 1 gram. (n.d.). Bio-Connect. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). (n.d.). Human Metabolome Database. Available at: [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). Magnetic Resonance in Chemistry. Available at: [Link]

  • NMR Analysis of Amino Acids. (2018). YouTube. Available at: [Link]

  • NMR-based metabolite studies with 15N amino acids. (n.d.). PMC - NIH. Available at: [Link]

  • Identifying amino acids in protein NMR spectra. (n.d.). University of Wisconsin-Madison. Available at: [Link]

Sources

Application Note: A Practical Guide to the Incorporation of N,N-Dipropyl-L-alanine (DPA) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of N,N-dialkylated amino acids, such as N,N-Dipropyl-L-alanine (DPA), into peptide sequences is a powerful strategy in medicinal chemistry for enhancing therapeutic potential. The bulky N,N-dipropyl moiety imparts significant steric hindrance, which can profoundly influence peptide conformation and dramatically increase resistance to enzymatic degradation. However, this same steric bulk presents a formidable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and low yields. This guide provides a comprehensive overview, field-proven protocols, and expert insights for the successful synthesis of the Fmoc-DPA-OH building block and its efficient incorporation into peptide sequences, enabling researchers to harness the unique benefits of this non-canonical amino acid.

Introduction: The Strategic Value of DPA in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and low off-target toxicity but are often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. N-alkylation of the peptide backbone is a well-established strategy to overcome this limitation. This compound (DPA) represents an advanced iteration of this approach. The dual propyl groups on the alpha-amine create a sterically shielded environment that effectively blocks the access of proteolytic enzymes to the adjacent peptide bonds.[1][2][3]

Beyond enhancing stability, the incorporation of DPA introduces a significant conformational constraint. The bulky nature of the dipropyl groups restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide backbone into specific secondary structures. This pre-organization can be leveraged to lock a peptide into its bioactive conformation, potentially increasing receptor affinity and potency.

The primary obstacle to the widespread use of DPA is the difficulty of its incorporation using standard SPPS protocols. The nucleophilicity of the secondary amine on the growing peptide chain is reduced, and the incoming activated DPA is exceptionally bulky, slowing down the kinetics of amide bond formation.[4][5] This document provides validated methods to overcome these challenges.

Synthesis of the Fmoc-N,N-Dipropyl-L-alanine Building Block

While some custom synthesis services may provide this derivative, in-house synthesis is often necessary. A reliable method is the reductive amination of L-alanine followed by Fmoc protection.

Protocol 2.1: Synthesis of this compound
  • Dissolution: Dissolve L-alanine (1.0 eq) in a suitable aqueous alkaline solution, such as 1 M sodium carbonate.

  • Reductive Amination: Add propionaldehyde (2.5 eq) to the solution. Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (3.0 eq), portion-wise while maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Acidification & Extraction: Carefully acidify the reaction mixture to pH ~6 with 1 M HCl. Extract the aqueous layer with an organic solvent like diethyl ether to remove unreacted aldehyde. Further acidify the aqueous layer to pH ~2 and extract the product into ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, which can be used in the next step without further purification if purity is >95% by NMR.

Protocol 2.2: Fmoc Protection of DPA

This protocol is adapted from standard Fmoc protection procedures for amino acids.[6]

  • Dissolution: Dissolve the synthesized DPA (1.0 eq) in a 10% sodium carbonate solution.

  • Fmocylation: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq) in a solvent like dioxane dropwise while stirring vigorously in an ice bath.[6]

  • Reaction: Allow the mixture to stir and warm to room temperature overnight.

  • Workup: Pour the reaction mixture into water and perform an ether wash to remove impurities.[6]

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 2-3, resulting in the precipitation of the product. Extract the product into ethyl acetate.[6]

  • Purification: Wash the organic phase with water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield pure Fmoc-N,N-Dipropyl-L-alanine-OH.

Solid-Phase Peptide Synthesis (SPPS) of DPA-Containing Peptides

The successful incorporation of DPA relies on overcoming the kinetic barrier of coupling a sterically demanding amino acid to a secondary amine. This requires optimized reagents and reaction conditions compared to standard Fmoc-SPPS.[7][8]

The Challenge: Steric Hindrance

The core issue is the slow rate of peptide bond formation. Standard carbodiimide-based activators (e.g., DCC, DIC) are often inefficient for this type of hindered coupling.[4] More potent coupling reagents are essential for driving the reaction to completion and avoiding deletion sequences.

Optimized Coupling Protocol for DPA

This protocol assumes a standard Fmoc-SPPS workflow on a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids).[9]

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[9]

  • Standard Cycles (Pre-DPA): Perform the synthesis of the peptide sequence C-terminal to the DPA insertion site using standard Fmoc-SPPS cycles (e.g., 20% piperidine in DMF for Fmoc deprotection, followed by coupling with a standard reagent like HCTU).[9][10]

  • Fmoc Deprotection (Pre-DPA): Before coupling DPA, perform the final Fmoc deprotection of the N-terminal amino acid. Ensure thorough washing with DMF (at least 5x) to remove all piperidine.[9]

  • DPA Coupling (Critical Step):

    • Pre-activation: In a separate vessel, dissolve Fmoc-DPA-OH (3.0 eq), HATU (2.9 eq), and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF.[8][11] Allow this mixture to pre-activate for 2-5 minutes.

      • Expert Insight: Pre-activation is crucial. It ensures the formation of the highly reactive OAt-ester of DPA before the mixture is introduced to the resin-bound peptide. This minimizes the risk of the HATU reagent capping the N-terminal amine of the peptide (guanidinylation), a common side reaction.[12]

    • Coupling Reaction: Add the pre-activated DPA solution to the reaction vessel containing the deprotected peptide-resin.

    • Reaction Time & Temperature: Allow the coupling to proceed for a minimum of 2 hours at room temperature. For particularly difficult sequences, extending the time to 4 hours or elevating the temperature to 35-50°C can significantly improve efficiency.[13]

  • Washing: After the coupling time, thoroughly wash the resin with DMF (5x).

  • Double Coupling & Capping:

    • Perform a second coupling using a fresh solution of activated Fmoc-DPA-OH (repeat step 4). This is highly recommended to ensure maximum incorporation.

    • After the second coupling and washing, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF (e.g., 20% Ac₂O, 5% DIPEA in DMF for 30 minutes).[13] Capping prevents the formation of deletion peptides in the final product.

  • Post-DPA Cycles: Continue with the synthesis of the remainder of the peptide sequence using standard protocols.

  • Final Cleavage & Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[14]

Comparison of Coupling Reagents for Hindered Couplings

While HATU is the preferred reagent, other modern coupling reagents can also be effective. The choice depends on the specific sequence and available resources.

Coupling ReagentClassKey Advantages for Hindered CouplingsConsiderations
HATU Uronium/AminiumSuperior reactivity due to the formation of OAt-ester; reduced racemization.[11][12]Higher cost; potential for guanidinylation side reaction if not pre-activated.[12]
HCTU/HBTU Uronium/AminiumCost-effective and highly efficient for most standard couplings.Less effective than HATU for severely hindered couplings like DPA.[15]
COMU UroniumReactivity comparable to HATU; incorporates Oxyma Pure, making it safer (non-explosive) and more soluble.[16]Newer reagent, may be less widely available.
PyAOP/PyBOP PhosphoniumHigh reactivity, particularly in solution-phase synthesis.Byproducts can be more difficult to remove.
Monitoring Coupling Completion

Standard monitoring methods must be interpreted with caution.

  • Kaiser Test: This test detects primary amines and will give a false negative (yellow beads) after a successful coupling to a secondary amine (like the one preceding DPA) or after DPA itself has been coupled. It is not applicable for monitoring the DPA coupling step.[14]

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can detect secondary amines and is a useful qualitative check for reaction completion.

  • Microcleavage and LC-MS: The most reliable method is to take a small sample of the resin (~2 mg), perform a microcleavage, and analyze the resulting peptide by LC-MS.[14] This provides definitive evidence of whether the DPA was successfully incorporated.

Impact of DPA on Peptide Properties

Workflow for DPA Incorporation

The following diagram illustrates the key decision points and steps in the SPPS workflow when incorporating a sterically hindered amino acid like DPA.

DPA_SPPS_Workflow cluster_prep Preparation cluster_dpa_coupling DPA Incorporation Cycle cluster_finish Completion Start Start Synthesis Swell Swell Resin in DMF Start->Swell Std_Cycles Synthesize C-Terminal Sequence (Std. Protocol) Swell->Std_Cycles Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Std_Cycles->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple DPA to Resin (2-4 hours) Wash1->Couple Preactivate Pre-activate: Fmoc-DPA-OH + HATU + DIPEA Preactivate->Couple Wash2 Wash (DMF) Couple->Wash2 Double_Couple Double Couple? (Recommended) Wash2->Double_Couple Double_Couple->Couple Yes Cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) Double_Couple->Cap No Post_Cycles Synthesize N-Terminal Sequence (Std. Protocol) Cap->Post_Cycles Cleave Cleave from Resin & Deprotect Post_Cycles->Cleave Purify Purify Peptide (HPLC) Cleave->Purify End Final Product Purify->End

Caption: Optimized SPPS workflow for incorporating this compound (DPA).

Enhanced Proteolytic Stability

The primary benefit of DPA is the steric shield it provides against enzymatic cleavage. Proteases recognize and bind to specific amino acid sequences, but their catalytic machinery requires access to the scissile peptide bond. The bulky dipropyl groups physically obstruct this access.

Proteolytic_Stability cluster_native Native Peptide cluster_dpa DPA-Containing Peptide Native_Peptide ...-Ala-Gly-Phe-... Native_Peptide->Cleavage_Site1 Protease1 Protease Protease1->Cleavage_Site1 Cleavage Cleaved_Products ...-Ala-Gly-OH + H₂N-Phe-... Cleavage_Site1->Cleaved_Products DPA_Peptide ...-Ala-DPA-Phe-... No_Cleavage Stable Peptide DPA_Peptide->No_Cleavage Protease2 Protease Protease2->DPA_Peptide Steric Hindrance Blocks Access

Caption: DPA's steric bulk shields the peptide bond from protease-mediated cleavage.

Conclusion

The incorporation of this compound is a high-impact modification for peptide drug candidates, offering a dual advantage of conformational locking and robust proteolytic stability. While its synthesis presents challenges due to severe steric hindrance, the use of potent coupling reagents like HATU, combined with optimized protocols involving pre-activation, extended reaction times, and double coupling, enables its successful integration into peptide sequences. By following the detailed methodologies outlined in this guide, researchers can effectively leverage DPA to engineer next-generation peptide therapeutics with significantly improved pharmacological properties.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • PrepChem. (n.d.). Synthesis of Fmoc-L-alanine.
  • Pan, J. (2002). Synthesis of Fmoc-3-(N-ethyl-3-carbazolyl)-L-alanine and Its Incorporation into a Cyclic Peptide. Digital WPI.
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 60(12), 3701–3705.
  • Chem-Impex. (n.d.). Fmoc-N-methyl-L-alanine.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResearchGate. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • Del Valle, J. R. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research.
  • NIH. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. PMC.
  • Del Valle, J. R. (2024). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC.
  • ChemicalBook. (2024). HATU: a third-generation coupling reagent.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-54.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Liu, R., et al. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 19(9), 13851-13866.
  • Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 37(27), 4659-4662.
  • Zhang, C., et al. (2019). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 10(4), 1149-1154.
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Gademann, K., et al. (1999). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta, 82(1), 1-14.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.

Sources

Application Note: High-Purity Isolation of N,N-Dipropyl-L-alanine from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

N,N-Dipropyl-L-alanine is a chiral building block whose utility in pharmaceutical synthesis and materials science is contingent on its chemical and enantiomeric purity. This document provides a comprehensive guide to the purification of this compound from typical synthetic reaction streams, particularly those resulting from reductive amination protocols. We detail methodologies for extractive workup, crystallization, and chromatographic separation, explaining the physicochemical principles that underpin each technique. Furthermore, protocols for assessing purity via High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and chiral HPLC are presented to validate the final product's quality.

Introduction: The Synthetic Landscape and Purification Imperative

N,N-dialkylated amino acids are valuable intermediates in organic synthesis.[1][2] this compound, a derivative of the natural amino acid L-alanine, serves as a key component in the synthesis of complex molecules where chirality and specific steric properties are required.

The most common synthetic route to this compound is the reductive amination of L-alanine with propanal or the direct N-alkylation with propyl halides.[2][3] While effective, these methods invariably produce a crude mixture containing not only the desired product but also a range of process-related impurities. The structural similarity between the target molecule and these byproducts presents a significant purification challenge.

Common Impurities in this compound Synthesis:

  • Starting Materials: Unreacted L-alanine, excess propanal or propyl halide.

  • Intermediates: The mono-alkylated intermediate, N-propyl-L-alanine.

  • Byproducts: Products from side reactions and potential racemization, leading to the presence of N,N-Dipropyl-D-alanine.[2]

  • Reagents: Residual reducing agents (e.g., borohydride salts), catalysts, and acids/bases.

Achieving high purity (>98%) and high enantiomeric excess (ee%) is critical for downstream applications, necessitating a robust and validated purification strategy.

Foundational Purification Strategy: From Crude Oil to Crystalline Solid

A multi-step approach is typically required to effectively purify this compound. The strategy begins with a bulk purification technique to remove major impurities, followed by a fine purification method to achieve high chemical and enantiomeric purity.

Purification_Workflow crude Crude Reaction Mixture (Post-Synthesis) workup Aqueous Extractive Workup (Acid-Base Separation) crude->workup Removes salts, unreacted alanine conc Concentration (Rotary Evaporation) workup->conc recryst Crystallization (Fine Purification) conc->recryst Primary Method chrom Silica Gel Chromatography (Alternative Fine Purification) conc->chrom For difficult mixtures or oils analysis Purity & Identity Analysis (HPLC, GC, NMR, Chiral HPLC) recryst->analysis chrom->analysis final Pure this compound (>98% Purity, >99% ee) analysis->final

Caption: General purification workflow for this compound.

Protocol I: Aqueous Extractive Workup

Principle: This protocol leverages the amphoteric nature of amino acids. By carefully adjusting the pH of the aqueous phase, we can selectively partition the desired product and impurities between aqueous and organic layers. This compound, being a zwitterionic compound, exhibits pH-dependent solubility. This procedure is designed to remove water-soluble reagents (borate salts, ammonium salts) and the highly polar starting material, L-alanine.

Step-by-Step Protocol:

  • Quenching: Following the completion of the reductive amination, cautiously quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalysts and decompose excess borohydride reducing agents.

  • Solvent Addition: Dilute the quenched mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). A volume approximately 2-3 times that of the reaction volume is recommended.

  • Phase Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate fully.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:

    • 1 M Sodium Bicarbonate (NaHCO₃) solution: This removes unreacted L-alanine (which is more soluble in the basic aqueous phase) and acidic byproducts.

    • Brine (saturated NaCl solution): This removes residual water from the organic layer and aids in breaking up any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to further purification.

Protocol II: Purification by Crystallization

Principle: Crystallization is a highly effective technique for purifying solid organic compounds.[4] The process relies on the difference in solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For this compound, a non-polar solvent system is generally effective due to the presence of the two propyl chains, which increase its lipophilicity compared to L-alanine. The known melting point of pure this compound is approximately 94-96 °C, and a sharp melting range is a good indicator of high purity.[5][6][7]

Step-by-Step Protocol:

  • Solvent Selection: Based on empirical testing, a mixture of isopropanol (IPA) and n-heptane is an effective solvent/anti-solvent system. Ethyl acetate/hexane is a viable alternative.

  • Dissolution: Dissolve the crude this compound from the extractive workup in a minimal amount of warm isopropanol (~40-50 °C). Ensure all solid material is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: Slowly add n-heptane (the anti-solvent) to the warm solution dropwise while stirring until the solution becomes faintly turbid. This indicates the point of saturation.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (4 °C) for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a free-flowing white powder.[7]

ParameterRecommended ConditionsRationale
Solvent System Isopropanol / n-HeptaneGood solubility at elevated temperature, poor at low temperature.
Cooling Rate Slow cooling followed by refrigerationPromotes the formation of larger, purer crystals.
Final Product Form White crystalline solidConsistent with literature descriptions.[7]
Melting Point 94-96 °CA sharp range indicates high purity.[5][6]

Protocol III: Chromatographic Purification

Principle: Flash column chromatography is employed when crystallization fails to yield a product of sufficient purity, or if the crude product is an intractable oil. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Due to the basic nitrogen atom in this compound, tailing can occur on standard silica gel. This is mitigated by adding a small amount of a basic modifier to the mobile phase.

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) Product This compound (Moderately Polar) Impurity_Polar L-Alanine (Highly Polar) Impurity_Nonpolar Non-polar Byproduct Elution Mobile Phase Flow (e.g., Ethyl Acetate / Heptane) note Result: 1. Non-polar byproduct elutes first. 2. Product elutes next. 3. Polar L-Alanine remains on top.

Caption: Principle of chromatographic separation of this compound.

Step-by-Step Protocol:

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 95:5 heptane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample. Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 heptane/ethyl acetate). To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the entire mobile phase system.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 5% to 40%).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., ninhydrin for primary/secondary amines or potassium permanganate).

  • Pooling and Concentration: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified product.

Purity Assessment and Quality Control

Final validation is essential. A combination of techniques should be used to confirm chemical identity, purity, and enantiomeric integrity.

A. Chemical Purity (GC/HPLC):

  • Technique: Gas Chromatography (GC) or Reverse-Phase HPLC (RP-HPLC).

  • Purpose: To determine the purity as a percentage area of the main peak relative to impurity peaks. Product specifications often cite GC for purity analysis.[7][8]

  • Typical RP-HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

B. Enantiomeric Purity (Chiral HPLC):

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP). This is the most definitive method for determining the enantiomeric excess (ee%). The ability to separate amino acid enantiomers is crucial for understanding their biological and chemical properties.[9][10]

  • Technique: Chiral HPLC.

  • Typical Conditions:

    • Column: Chiral stationary phases like crown-ether based columns or polysaccharide-derived CSPs are effective for amino acid derivatives.[11][12]

    • Mobile Phase: Typically a mixture of an alcohol (e.g., methanol, ethanol) and an alkane (e.g., hexane) with an acidic or basic modifier.

    • Calculation: ee% = [ (Area of L-isomer - Area of D-isomer) / (Area of L-isomer + Area of D-isomer) ] x 100

C. Structural Confirmation (NMR):

  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purpose: To confirm the chemical structure of the final product and ensure no significant structural isomers or impurities are present. The spectra should be clean and match the expected structure of this compound.

References

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • LCGC International. (2015). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available at: [Link]

  • ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]

  • National Institutes of Health (NIH). (2014). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • PubMed. (2001). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Google Patents. US3459650A - Process for the purification of amino acids.
  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Chemsrc. N,N-di-n-propyl-l-alanine | CAS#:81854-56-0. Available at: [Link]

  • Diaion. Separation and Refining of Amino acids. Available at: [Link]

  • PubMed. (2018). Crystallizing amino acids as bulking agents in freeze-drying. Available at: [Link]

  • Office of Scientific and Technical Information. (1950). Synthesis of Several C(14)-Labeled DL-Alanines. Available at: [Link]

  • Alfa Aesar. N, N-Dipropyl-L-alanine, min 98% (GC)(T). Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]

  • Google Patents. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.

Sources

Application Note & Protocols: Synthesis of N,N-Dipropyl-L-alanine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and characterization of N,N-Dipropyl-L-alanine and its subsequent derivatives. N,N-dialkylated amino acids are a pivotal class of non-proteinogenic amino acids (NPAAs) that offer significant advantages in medicinal chemistry, primarily by enhancing the pharmacokinetic profiles of peptide-based therapeutics.[1][2][3] We present a detailed, field-proven protocol for the synthesis of the core scaffold via one-pot reductive amination, a robust and highly efficient method. Furthermore, we outline a standard protocol for derivatization through amide bond coupling, enabling the creation of diverse chemical libraries for drug discovery screening. This document is intended for researchers, scientists, and drug development professionals, providing both the practical "how" and the critical "why" behind the methodologies.

Introduction: The Strategic Value of N,N-Dialkylation in Medicinal Chemistry

Peptides are attractive therapeutic candidates due to their high selectivity and potency, but they often suffer from poor metabolic stability and low cell permeability.[2][3] The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful strategy to overcome these limitations.[1][4][] Among the various modifications, N-alkylation of the alpha-amino group is a particularly effective tactic.

The introduction of alkyl groups, such as the two propyl chains in this compound, imparts several desirable "drug-like" properties:

  • Enhanced Lipophilicity: The alkyl groups increase the hydrophobicity of the amino acid, which can improve membrane permeability and oral bioavailability.[6]

  • Increased Proteolytic Stability: The tertiary amine at the alpha-carbon provides steric hindrance, protecting the adjacent peptide bonds from enzymatic degradation by peptidases.

  • Conformational Constraint: N-alkylation restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity.[7]

  • Chiral Integrity: this compound serves as a valuable chiral building block, allowing for the synthesis of stereochemically pure final compounds.[6][8]

This guide focuses on a robust and scalable synthetic approach to access this versatile building block and its derivatives.

Overview of Synthetic Strategy

The synthesis of this compound and its subsequent derivatization into an amide can be streamlined into a two-stage process. The primary method for synthesizing the core amino acid is Reductive Amination , which is favored over direct alkylation with alkyl halides due to its superior control, avoidance of over-alkylation, and generally milder conditions.[6][9] Once the N,N-dipropylated amino acid is secured and purified, it can be readily coupled to various primary or secondary amines to generate a library of derivatives using standard peptide coupling reagents.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A L-Alanine (Starting Material) C One-Pot Reductive Amination (NaBH(OAc)₃) A->C B Propanal (Propionaldehyde) B->C D Crude this compound C->D Formation of Tertiary Amine E Purified this compound D->E Purification (Chromatography) G Amide Coupling (HATU, DIPEA) E->G F Primary/Secondary Amine (R-NH₂) F->G H Final this compound Amide Derivative G->H Amide Bond Formation

Figure 1: High-level experimental workflow for the synthesis and derivatization of this compound.

Detailed Protocol: Synthesis of this compound via Reductive Amination

Principle and Mechanistic Insight

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[9][10] The reaction between L-alanine and two equivalents of propanal proceeds through the initial formation of an enamine from one aldehyde molecule, followed by the formation of an iminium ion with the second. This electrophilic iminium intermediate is then selectively reduced in situ by a hydride reagent.

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this one-pot reaction.[9] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that rapidly reduces the iminium ion intermediate but does not significantly reduce the aldehyde starting material. This selectivity is crucial for preventing the wasteful consumption of the aldehyde and simplifying purification. The reaction is typically performed in a chlorinated solvent like Dichloroethane (DCE) or Dichloromethane (DCM).

Figure 2: Reaction scheme for the reductive amination of L-alanine with propanal.

Step-by-Step Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-alanine (1.0 eq., e.g., 5.0 g, 56.1 mmol).

  • Solvent Addition: Suspend the L-alanine in 1,2-Dichloroethane (DCE, 100 mL). The suspension will be heterogeneous.

  • Aldehyde Addition: Add propanal (2.2 eq., 7.2 mL, 123.4 mmol) to the suspension.

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq., 29.7 g, 140.3 mmol) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting L-alanine spot has been consumed.[11]

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with Dichloromethane (DCM).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as a viscous oil or semi-solid.[11]

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure product.

Detailed Protocol: Derivatization via Amide Coupling

Principle and Mechanistic Insight

To create derivatives for a screening library, the carboxylic acid of this compound is coupled with a diverse set of amines. This requires activating the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Carbodiimides (like EDC) and uronium/phosphonium salts (like HATU) are common activators.[12][13]

Causality of Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, a critical concern when working with chiral amino acids.[13] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt, facilitating the reaction.[12]

Step-by-Step Experimental Protocol
  • Setup: In a clean, dry vial, dissolve this compound (1.0 eq., e.g., 100 mg, 0.58 mmol) in dry N,N-Dimethylformamide (DMF, 3 mL).

  • Reagent Addition: To the solution, add the desired primary or secondary amine (1.1 eq., e.g., benzylamine hydrochloride), HATU (1.1 eq., 243 mg, 0.64 mmol), and DIPEA (3.0 eq., 0.3 mL, 1.74 mmol). Note: The base is added last.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Washing: Wash the organic solution successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide derivative by flash column chromatography on silica gel.

Analytical Characterization

Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compounds.

Property / Technique This compound Notes / Rationale
Molecular Formula C₉H₁₉NO₂[14]Confirms elemental composition.
Molecular Weight 173.25 g/mol [14]Used for calculating reagent stoichiometry.
Appearance Colorless to light yellow oil or solidVisual inspection of purity.
¹H NMR (CDCl₃, 400 MHz) δ ~2.5-2.8 (m, 4H, N-CH₂ -), ~3.2 (q, 1H, α-CH ), ~1.4-1.6 (m, 4H, -CH₂-CH₂ -CH₃), ~1.2 (d, 3H, α-CH₃ ), ~0.9 (t, 6H, -CH₂-CH₃ )Structural confirmation and purity assessment. Protons on carbons adjacent to the nitrogen will be deshielded.
¹³C NMR (CDCl₃, 101 MHz) δ ~178 (C=O), ~60 (α-C), ~52 (N-C H₂-), ~21 (-CH₂-C H₂-CH₃), ~16 (α-C H₃), ~12 (-CH₂-C H₃)Confirms the carbon skeleton. The number of unique carbons should match the structure.
Mass Spec (ESI+) m/z = 174.15 [M+H]⁺Confirms the molecular weight of the protonated molecule.
Chiral HPLC/SFC Single peak compared to racemic standardCrucial for confirming that no racemization occurred during synthesis.[6][15]

Safety Precautions

  • Propanal: Volatile, flammable, and an irritant. Handle only in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Avoid contact with moisture and quench carefully.

  • Dichloromethane/Dichloroethane: Volatile and suspected carcinogens. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

  • HATU/DIPEA/DMF: Handle with care, as they are irritants. DMF is a reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note details robust and reproducible protocols for synthesizing this compound and its amide derivatives. The reductive amination approach provides a reliable pathway to the core chiral building block, while standard amide coupling allows for the creation of diverse molecular libraries. By leveraging these non-proteinogenic amino acids, researchers can systematically modulate the physicochemical properties of peptide leads, accelerating the discovery and development of next-generation therapeutics with improved pharmacokinetic profiles.

References

  • Synthesis of enantiomerically enriched β- N -amino ( S )-α-alanine analogs via sequential reactions on a chiral Ni( ii ) complex. Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound | C9H19NO2 | CID 14274716. PubChem - NIH.
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. the University of Groningen research portal.
  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH.
  • Synthesis of N-Alkyl Amino Acids. Monash University.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate.
  • Coupling Reagents. Aapptec Peptides.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dipropyl-L-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal and reliable methods for synthesizing this compound:

  • Direct N,N-Dialkylation: This classic method involves the reaction of L-alanine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. While conceptually straightforward, this route is often plagued by challenges in controlling the extent of alkylation, leading to mixtures of mono- and di-alkylated products.[1]

  • Reductive Amination: This is often the preferred and more controllable route. It involves the reaction of L-alanine with propanal (propionaldehyde) to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] This method generally provides higher selectivity for the desired N,N-dipropylated product.

The choice between these routes depends on reagent availability, scale, and the desired level of control over byproducts.

Q2: My reaction yield is consistently low. What are the most likely general causes?

Low yields can be frustrating and often stem from a few key areas, regardless of the specific synthetic route:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor reagent reactivity. Anilines with electron-withdrawing groups, for example, are less nucleophilic and react more slowly.[1] While L-alanine is aliphatic, the principle of nucleophilicity remains critical.

  • Side Reactions: The most significant cause of low yield is often the formation of unwanted byproducts. For direct alkylation, this is typically over-alkylation to form a quaternary ammonium salt or incomplete reaction leaving mono-propylated L-alanine.[1][4] For reductive amination, side reactions can include the self-condensation of propanal (aldol condensation) or the reduction of the aldehyde to propanol.

  • Degradation of Reagents or Product: The stability of your starting materials and product under the reaction conditions is crucial. For instance, excessively high temperatures or inappropriately strong bases can lead to decomposition or racemization of the chiral center.[5]

  • Suboptimal Work-up and Purification: Significant product loss can occur during the extraction, isolation, and purification phases. Emulsion formation during aqueous work-up or using an inappropriate chromatography method can drastically reduce the isolated yield.

Q3: My TLC/LC-MS analysis shows multiple product spots. What are the common byproducts?

Observing multiple spots is a very common issue. The identity of these byproducts is highly dependent on your chosen synthetic route:

  • If using Direct Alkylation:

    • N-Propyl-L-alanine: The mono-alkylated intermediate. Its presence indicates an incomplete reaction.

    • L-alanine: Unreacted starting material.

    • Tripropyl-(1-carboxyethyl)ammonium halide: The quaternary ammonium salt formed from over-alkylation. This is often highly water-soluble and may be lost in the aqueous phase during workup.[1]

  • If using Reductive Amination:

    • N-Propyl-L-alanine: Formed if the second alkylation step is slow or incomplete.

    • L-alanine: Unreacted starting material.

    • Hydroxy-L-alanine derivative: Resulting from an aldol-type side reaction of the intermediate imine.

A logical troubleshooting workflow can help you diagnose and mitigate these issues.

logical_workflow start Low Yield or Impure Product check_sm Verify Purity of Starting Materials (L-alanine, Propyl Halide/Propanal) start->check_sm route Which Synthetic Route? check_sm->route direct_alk Direct Alkylation route->direct_alk Route A reduct_am Reductive Amination route->reduct_am Route B da_q1 TLC shows Mono-alkylated Product? direct_alk->da_q1 ra_q1 TLC shows Mono-alkylated Product? reduct_am->ra_q1 da_a1_yes Increase Reaction Time, Temperature, or Equivalents of Propyl Halide da_q1->da_a1_yes Yes da_q2 Evidence of Quaternary Salt? (e.g., mass spec) da_q1->da_q2 No end Optimize Purification (Crystallization, Chromatography) da_a1_yes->end da_a2_yes Reduce Equivalents of Propyl Halide, Use Milder Base, Lower Temperature da_q2->da_a2_yes Yes da_q2->end No da_a2_yes->end ra_a1_yes Increase Equivalents of Propanal and Reducing Agent ra_q1->ra_a1_yes Yes ra_q2 Aldehyde-related byproducts? ra_q1->ra_q2 No ra_a1_yes->end ra_a2_yes Control Aldehyde Addition Rate, Ensure pH is Optimal for Imine Formation (pH ~6-7) ra_q2->ra_a2_yes Yes ra_q2->end No ra_a2_yes->end

Caption: General troubleshooting workflow for this compound synthesis.

Section 2: Troubleshooting Specific Synthetic Routes

Route A: Direct N,N-Dialkylation with a Propyl Halide

This method relies on the nucleophilic substitution of a propyl halide by the amino group of L-alanine. The primary challenge is that the product of the first alkylation (N-Propyl-L-alanine) is often more nucleophilic than L-alanine itself, leading to competitive and often uncontrollable subsequent alkylations.[1]

Troubleshooting Guide: Direct Dialkylation

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Reaction Stalls at Mono-alkylation 1. Insufficient base to deprotonate the mono-alkylated amine's ammonium salt. 2. Steric hindrance slowing the second alkylation. 3. Low reaction temperature or insufficient time.1. Ensure at least 3 equivalents of base (e.g., K₂CO₃, Na₂CO₃) are used. The first equivalent neutralizes the carboxylic acid, the second deprotonates the amine for the first alkylation, and the third facilitates the second alkylation. 2. Increase the reaction temperature moderately (e.g., from 60°C to 80°C in DMF). 3. Increase reaction time, monitoring by TLC or LC-MS.
Significant Over-alkylation (Quaternary Salt) 1. Excess propyl halide used. 2. Reaction temperature is too high. 3. Highly reactive alkylating agent (Propyl Iodide > Propyl Bromide).1. Use a stoichiometric amount of propyl halide (2.0-2.2 equivalents). Do not use a large excess. 2. Lower the reaction temperature. 3. Switch from 1-iodopropane to the less reactive 1-bromopropane to gain more control.
Low Yield with No Clear Byproduct 1. Poor solubility of L-alanine in the chosen solvent. 2. Ineffective base.1. Switch to a more polar aprotic solvent like DMF or DMSO to ensure all reagents are in solution. 2. Use a stronger, non-nucleophilic base like DBU, but be cautious of potential racemization at higher temperatures.
Racemization Detected 1. Reaction conditions are too harsh (high temperature or very strong base).1. Lower the reaction temperature. 2. Use a milder base such as K₂CO₃ instead of stronger organic bases. Maintaining the chirality of amino acids is crucial.[6]

Detailed Protocol: Direct N,N-Dialkylation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add L-alanine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a suitable solvent, such as N,N-Dimethylformamide (DMF), to create a stirrable slurry (approx. 5-10 mL per gram of L-alanine).

  • Alkylating Agent: Add 1-bromopropane (2.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and stir vigorously for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of L-alanine and N-propyl-L-alanine.

  • Work-up (A): Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of DMF or ethyl acetate.

  • Work-up (B): Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any unreacted 1-bromopropane and other organic-soluble impurities.

  • Purification: The crude this compound in the aqueous layer can be purified by ion-exchange chromatography or by careful acidification to its isoelectric point to induce precipitation, followed by recrystallization.[2]

Route B: Reductive Amination with Propanal

This elegant method provides greater control by forming the C-N bonds in a two-step, one-pot process. The initial formation of the iminium ion between L-alanine and propanal is followed by its immediate reduction. A second equivalent of propanal then reacts to form a new iminium ion, which is also reduced.

Troubleshooting Guide: Reductive Amination

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Reaction Stalls at Mono-alkylation 1. Insufficient propanal or reducing agent. 2. Suboptimal pH for the second imine formation.1. Ensure at least 2.5-3.0 equivalents of propanal and a sufficient amount of reducing agent (e.g., 2.2 eq of NaBH₃CN) are used. 2. Maintain the pH of the reaction between 6 and 7. This pH is a compromise: acidic enough to promote imine formation but not so acidic as to protonate the amine heavily (reducing its nucleophilicity) or decompose the reducing agent.
Low Overall Conversion 1. Inactive reducing agent. 2. pH is too low, leading to rapid decomposition of NaBH₃CN.1. Use a fresh bottle of sodium cyanoborohydride. 2. Carefully buffer the reaction or add the acid catalyst (if any) slowly to maintain the optimal pH range.
Formation of 1-Propanol 1. The reducing agent is reducing the propanal before it can react with the amine.1. This is a common competing reaction. Ensure the amine and aldehyde are well-mixed to allow for imine formation before adding the bulk of the reducing agent. Alternatively, add the reducing agent portion-wise.
Aldol Byproducts 1. Propanal is undergoing self-condensation under basic or acidic conditions.1. Maintain a neutral to slightly acidic pH (6-7). Add the propanal slowly to the reaction mixture to keep its instantaneous concentration low.

Detailed Protocol: Reductive Amination

  • Setup: Dissolve L-alanine (1.0 eq) in an aqueous methanol or ethanol solution.

  • Aldehyde Addition: Add propanal (2.5 eq) to the solution.

  • pH Adjustment: Adjust the pH of the mixture to ~7 using a dilute acid like acetic acid.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN, 2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor by TLC or LC-MS.

  • Quenching: Carefully acidify the reaction mixture to pH ~2 with dilute HCl in a fume hood to decompose any remaining NaBH₃CN (caution: HCN gas evolution).

  • Work-up: Concentrate the mixture under reduced pressure to remove the alcohol solvent.

  • Purification: The remaining aqueous solution containing the product can be purified using ion-exchange chromatography.[2] Load the solution onto a cation-exchange resin (e.g., Dowex 50W), wash with water to remove uncharged impurities, and then elute the desired amino acid with a dilute aqueous ammonia solution.

reductive_amination_pathway cluster_main Reductive Amination Pathway cluster_side Potential Side Reactions L_Alanine L-Alanine Propanal1 + Propanal (1 eq) - H₂O L_Alanine->Propanal1 Iminium1 Intermediate Iminium Ion 1 Propanal1->Iminium1 Reducer1 + [H⁻] (e.g., NaBH₃CN) Iminium1->Reducer1 Mono_Propyl N-Propyl-L-alanine Reducer1->Mono_Propyl Propanal2 + Propanal (1 eq) - H₂O Mono_Propyl->Propanal2 Iminium2 Intermediate Iminium Ion 2 Propanal2->Iminium2 Reducer2 + [H⁻] (e.g., NaBH₃CN) Iminium2->Reducer2 Dipropyl_Ala This compound Reducer2->Dipropyl_Ala Propanal_start Propanal Reducer_side + [H⁻] Propanal_start->Reducer_side Aldol Aldol Condensation Propanal_start->Aldol Propanol 1-Propanol Reducer_side->Propanol Aldol_Product Aldol Byproducts Aldol->Aldol_Product

Caption: Reaction pathway for this compound synthesis via reductive amination.

Section 3: Purification and Characterization

Effective purification is paramount to obtaining a high-quality final product.

Purification Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Product is difficult to crystallize 1. Presence of impurities (e.g., mono-alkylated product) inhibiting crystal lattice formation. 2. Incorrect solvent system.1. First, attempt purification by column chromatography (ion-exchange is ideal) to achieve higher purity before crystallization.[2] 2. Screen a variety of solvent/anti-solvent systems (e.g., Methanol/Ether, Ethanol/Hexane).
Product remains oily ("oils out") 1. The product may be a low-melting solid or an oil at room temperature. 2. Residual solvent.1. Confirm the expected physical state. The reported melting point is 95-98°C, so it should be a solid.[7] 2. Ensure all solvents are thoroughly removed under high vacuum. If it persists, attempt purification via chromatography.
Poor separation on ion-exchange column 1. Incorrect pH of loading or eluting buffer. 2. Column is overloaded.1. Ensure the crude mixture is loaded at a low pH (~2-3) to ensure the amine is protonated and binds to the cation-exchange resin. Elute with a basic solution (e.g., 2% NH₄OH). 2. Use an appropriate amount of resin for the scale of your reaction.
Characterization Data

Confirming the identity and purity of the final product is a critical final step.

Analysis TechniqueExpected Result for this compound
¹H NMR Signals corresponding to the two propyl groups (triplets and sextets), a quartet for the Cα-proton, and a doublet for the Cβ-methyl protons. The integration should match the 19 protons.[2]
¹³C NMR Expect 9 distinct carbon signals corresponding to the structure.
Mass Spec (e.g., ESI+) A prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 174.2.
Specific Rotation A positive specific rotation value. One supplier reports [α]²⁰/D = +14.0 to +18.0 deg (c=2, MeOH).[7] A significant deviation could indicate racemization.
Melting Point A sharp melting point in the range of 95-98°C.[7] A broad or depressed melting point suggests impurities.

References

  • Google Patents. (2002). EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.
  • University of Groningen Research Portal. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available at: [Link]

  • Google Patents. (1990). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • Bheeter, L., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). N-arylation of L-alanine (1) a. Available at: [Link]

  • Maji, R., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of enantiomerically enriched β- N -amino ( S )-α-alanine analogs via sequential reactions on a chiral Ni( ii ) complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem - NIH. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2015). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Available at: [Link]

  • ResearchGate. (2011). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. Available at: [Link]

  • Reddit. (2021). Problematic N-Alkylation. Available at: [Link]

Sources

Technical Support Center: Preventing Racemization of N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N,N-Dipropyl-L-alanine and are seeking to maintain its stereochemical integrity during chemical reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges of preventing racemization in this sterically hindered N,N-dialkylated amino acid.

Introduction: The Challenge of N,N-Dialkylated Amino Acids

N,N-dialkylated amino acids, such as this compound, are valuable building blocks in medicinal chemistry, often imparting unique conformational constraints and improved pharmacokinetic properties to peptides and other bioactive molecules. However, the presence of two alkyl groups on the nitrogen atom introduces significant steric hindrance, which can complicate reactions and, more critically, increase the risk of racemization at the α-carbon.

Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, nullifies the stereospecificity crucial for biological activity. This guide provides a comprehensive overview of the mechanisms of racemization and practical, field-proven strategies to mitigate this risk during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during a coupling reaction?

A1: The primary mechanism of racemization during the activation of the carboxyl group is the abstraction of the α-proton (the hydrogen atom on the chiral carbon) by a base.[1][2] This process is facilitated by the activation of the carboxyl group, which increases the acidity of the α-proton. Once the proton is removed, a planar enolate intermediate is formed.[2] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of L- and D-isomers.[2]

Unlike N-acyl amino acids, which can racemize through an additional oxazolone (azlactone) intermediate, N,N-dialkylated amino acids like this compound cannot form this intermediate due to the absence of a proton on the nitrogen atom. Therefore, the direct enolization pathway is the key mechanism to control.

Q2: I'm observing significant racemization during a peptide coupling reaction with this compound. What are the most likely causes?

A2: Several factors in your reaction setup could be contributing to increased racemization:

  • Choice of Base: The strength and steric hindrance of the base used are critical.[3] Strong, sterically unhindered bases like triethylamine (TEA) are more likely to abstract the α-proton, leading to higher rates of racemization compared to weaker or more hindered bases.[3]

  • Coupling Reagent: Certain coupling reagents generate highly reactive intermediates that can promote racemization. While effective for coupling, their high reactivity can also accelerate the unwanted enolization side reaction.

  • Reaction Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including the rate of enolization and subsequent racemization.[4][5]

  • Prolonged Reaction Time: Leaving the activated this compound species for an extended period before the nucleophile (the amine component) is introduced or reacts can provide more opportunity for racemization to occur.

Q3: Which coupling reagents are recommended to minimize racemization with sterically hindered amino acids like this compound?

A3: For sterically hindered amino acids, the choice of coupling reagent is paramount. Generally, phosphonium- and uronium/aminium-based reagents, especially when used with racemization-suppressing additives, are preferred over carbodiimides alone.

  • Phosphonium Salts: Reagents like BOP, PyBOP, and PyAOP are known for their efficiency and low racemization potential.[6][7] They activate the carboxylic acid to form an OBt or OAt ester in situ, which is less prone to racemization than the intermediates formed with carbodiimides alone.[6]

  • Uronium/Aminium Salts: Reagents such as HBTU, HATU, HCTU, and COMU are highly effective and are staples in modern peptide synthesis.[1][6] HATU and COMU, which are based on the additive HOAt and OxymaPure respectively, are often considered superior in suppressing racemization, particularly for challenging couplings.[1][8] COMU is noted for its high reactivity and the fact that its byproducts are water-soluble, simplifying purification.[8]

Q4: How can I accurately determine the enantiomeric purity of my this compound product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of your product. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. Alternatively, chiral gas chromatography (GC) after derivatization can also be employed. For complex mixtures, LC-MS/MS methods can provide both separation and mass identification.[9] Capillary electrophoresis (CE) with a chiral selector is another powerful technique for enantiomeric separation.[10]

Troubleshooting Guides

Scenario 1: High Levels of Racemization Detected After Peptide Coupling

You've just completed a peptide coupling reaction involving this compound and your chiral HPLC analysis shows a significant amount of the undesired D-enantiomer.

Troubleshooting Workflow

Caption: Troubleshooting workflow for high racemization in peptide coupling.

Detailed Corrective Actions
  • Evaluate Your Base: The choice of base is often the primary culprit.[3]

    • Problem: You are using a strong, non-hindered base like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA). While DIPEA is more hindered than TEA, weaker bases are preferable.[3]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice due to its lower basicity.[3] For particularly sensitive couplings, 2,4,6-collidine is an excellent option as its significant steric bulk and moderate basicity effectively suppress α-proton abstraction.[1][3]

  • Reassess Your Coupling Reagent and Additive:

    • Problem: You are using a carbodiimide like DCC or EDC without a racemization-suppressing additive.

    • Solution: Always use an additive such as 1-hydroxybenzotriazole (HOBt) or, preferably, 7-aza-1-hydroxybenzotriazole (HOAt) or OxymaPure when using carbodiimides.[6][11] Even better, switch to a pre-formulated phosphonium or uronium/aminium salt that incorporates these additives, such as HBTU, HATU, or COMU.[1][8] These reagents are designed to minimize the lifetime of highly reactive, racemization-prone intermediates.

  • Control Reaction Temperature and Time:

    • Problem: The reaction is being run at room temperature or higher for an extended period.

    • Solution: Perform the activation and coupling steps at a lower temperature. Starting the reaction at 0 °C or even -15 °C can significantly slow down the rate of enolization.[1] Also, minimize the "pre-activation" time. The amine component should be added as soon as possible after the coupling reagent is introduced to the carboxylic acid component to trap the activated species before it has a chance to racemize.

Comparative Data: Impact of Base and Coupling Reagent on Racemization
Coupling ReagentAdditiveBaseRelative Racemization Potential
DICNoneDIPEAHigh
DICHOBtDIPEAModerate
DICHOAtNMMLow
HBTU(Internal HOBt)DIPEAModerate-Low
HATU(Internal HOAt)NMMVery Low
COMU(Internal Oxyma)CollidineExtremely Low

This table provides a qualitative comparison. Actual results may vary based on substrates and specific reaction conditions.

Scenario 2: Preventing Racemization During Esterification

You need to prepare a methyl or benzyl ester of this compound and are concerned about racemization under typical esterification conditions.

Key Considerations for Esterification

Base-catalyzed esterification, for instance, using an alkyl halide and a strong base, poses a significant risk of racemization due to the direct deprotonation of the α-carbon.[12][13]

Recommended Racemization-Free Esterification Protocol

A milder, safer approach is to use a reagent that does not require a strong base and proceeds under neutral or mildly acidic conditions.

Method: Diazomethane or Trimethylsilyldiazomethane for Methyl Esters

Diazomethane is a classic reagent for the high-yield, racemization-free conversion of carboxylic acids to methyl esters. It reacts quickly at low temperatures and the only by-product is nitrogen gas.

Caution: Diazomethane is toxic and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.

An alternative is the commercially available and safer reagent, trimethylsilyldiazomethane.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as methanol/diethyl ether (e.g., 1:4 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add a solution of (trimethylsilyl)diazomethane (typically 2.0 M in hexanes, ~1.1 equivalents) dropwise to the cooled solution until a faint yellow color persists, indicating a slight excess of the reagent.

  • Quenching: After the addition is complete and gas evolution has ceased (usually within 10-15 minutes), quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The resulting crude ester can then be purified by standard methods (e.g., column chromatography).

Caption: Workflow for racemization-free esterification using (TMS)diazomethane.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). MDPI. Retrieved January 18, 2026, from [Link]

  • Racemization Assays. (n.d.). Thieme. Retrieved January 18, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 18, 2026, from [Link]

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2021). University of Groningen Research Portal. [Link]

  • Racemization in amino acids? (2017, February 28). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Bräse, S., et al. (2002). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Tetrahedron Letters, 43(44), 7857-7859. [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. (n.d.). Brieflands. Retrieved January 18, 2026, from [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2000). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. (1965). The Journal of Organic Chemistry, 30(11), 3819-3824. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023, November 1). MDPI. Retrieved January 18, 2026, from [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry, 73(18), 7164-7171. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Phosphonium salts as peptide coupling reagents. (1990). Google Patents.
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. (2016). Molecules, 21(6), 736. [Link]

  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. (2015). Organic & Biomolecular Chemistry, 13(40), 10165-10173. [Link]

  • Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. (2002). Google Patents.
  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (2019). Methods in Molecular Biology, 2030, 431-447. [Link]

  • Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. (2006). Chemistry – A European Journal, 12(23), 5918-5928. [Link]

Sources

Technical Support Center: N,N-Dipropyl-L-alanine Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N,N-Dipropyl-L-alanine. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their peptide synthesis workflows. N,N-dialkylated amino acids like this compound are valuable tools for creating peptides with modified conformations and improved stability[1]. However, their structure presents distinct challenges at the crucial peptide coupling step. This guide provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and achieve optimal synthesis outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: Why is my coupling reaction with this compound failing or resulting in very low yields?

A1: This is the most prevalent issue and is almost always due to severe steric hindrance. The two propyl groups on the nitrogen atom physically obstruct the incoming activated carboxyl group of the coupling partner, dramatically slowing down the rate of peptide bond formation[2][3]. Standard coupling conditions are often insufficient to overcome this energy barrier.

Root Causes & Solutions:

  • Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be powerful enough for such a demanding coupling[3].

    • Solution: Switch to a high-efficiency aminium/uronium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP, PyAOP). These reagents form highly reactive intermediates that can overcome the steric barrier more effectively[4]. HATU is often preferred as it reacts faster with less epimerization[4].

  • Inadequate Reaction Time or Temperature: Sterically hindered couplings are kinetically slow[3].

    • Solution: Extend the reaction time significantly, for example, from a standard 1-2 hours to overnight[3]. Gentle heating can also increase the reaction rate, but must be applied cautiously to avoid racemization. Microwave-assisted solid-phase peptide synthesis (SPPS) is an excellent method for driving difficult couplings to completion by using microwave energy to heat the reaction efficiently[3].

  • Poor Solvation: If the growing peptide-resin complex is not properly solvated, peptide aggregation can occur, further blocking reactive sites[5][6].

    • Solution: Use a solvent with superior solvating properties. N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) for difficult sequences[3][6]. In extreme cases, using a solvent mixture such as DCM/DMF/NMP or adding chaotropic salts can help disrupt aggregation[3][5].

Q2: I'm observing a significant diastereomeric impurity in my final product. What is causing this racemization and how can I prevent it?

A2: Racemization is a critical side reaction where the stereochemical integrity of the amino acid is compromised, leading to a mixture of L- and D-isomers[7]. The formation of peptide bonds requires activating the carboxylic acid, and this activated intermediate is susceptible to racemization, especially with strong bases or prolonged activation times[8].

Mechanism & Prevention:

  • Mechanism: Racemization often proceeds through the formation of an oxazol-5(4H)-one intermediate. The proton at the α-carbon of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry[9].

  • Prevention Strategies:

    • Choice of Base: The basicity and steric hindrance of the base used have a major impact[8]. Avoid highly basic, non-hindered bases. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-Diisopropylethylamine (DIPEA)[8][10].

    • Use of Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogues like Oxyma Pure® is crucial, especially when using carbodiimide reagents. These additives suppress racemization by forming active esters that are more reactive towards the amine than they are towards oxazolone formation[2][10].

    • Pre-activation Time: Minimize the time the amino acid spends in its highly activated state before the amine component is introduced. However, for hindered couplings, a short pre-activation of 1-5 minutes is often necessary to form the active ester[3][11].

    • Low Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can reduce the rate of racemization[10].

Visualizing the Workflow: Troubleshooting & Mechanisms

To effectively troubleshoot, a logical workflow is essential. The following diagrams illustrate a decision-making process for low-yield couplings and the underlying chemical mechanisms.

G start Low Coupling Yield with This compound reagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) start->reagent time_temp Are reaction time & temperature adequate? reagent->time_temp Yes double_couple Consider Double Coupling Protocol reagent->double_couple No (Switch to HATU/PyBOP) solvent Is the solvent optimal? (e.g., NMP > DMF) time_temp->solvent Yes time_temp->double_couple No (Increase time/temp cautiously) solvent->double_couple No (Switch to NMP) success Problem Resolved solvent->success Yes double_couple->success

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_0 Activation Step cluster_1 Coupling Step AA_COOH Fmoc-AA-COOH CouplingReagent Coupling Reagent (e.g., HATU) + Base AA_COOH->CouplingReagent ActiveEster Highly Reactive Intermediate (OAt-ester) CouplingReagent->ActiveEster Activation N_DPA H₂N-Peptide (with N,N-Dipropyl-Ala at N-terminus) ActiveEster->N_DPA Nucleophilic Attack PeptideBond Peptide Bond Formation N_DPA->PeptideBond StericHindrance Steric Hindrance from Propyl Groups N_DPA->StericHindrance StericHindrance->PeptideBond Slows Reaction

Caption: Simplified mechanism of sterically hindered coupling.

Comparative Data: Coupling Reagent Performance

The choice of coupling reagent is arguably the most critical factor for success. The table below summarizes the relative performance of common reagents for hindered couplings.

Coupling Reagent ClassExample(s)Relative Efficiency (Hindered Coupling)Racemization RiskKey Considerations
Carbodiimides DCC, DICLow to ModerateModerate to HighByproduct (DCU/DIU) can be difficult to remove. Requires an additive (e.g., Oxyma) to suppress racemization[12][10].
Phosphonium Salts PyBOP, PyAOPHighLowVery effective, especially for N-methyl amino acids[4]. Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative[4][12].
Aminium/Uronium Salts HBTU, HATU, HCTUVery HighLow to Very LowGenerally considered the reagents of choice for difficult couplings[4]. HATU is often superior due to faster kinetics and lower racemization[4].

Validated Experimental Protocols

Adherence to a robust, validated protocol is essential. The following methods provide a starting point for optimizing your experiments.

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) and employs pre-activation to maximize coupling efficiency.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-N,N-Dipropyl-L-alanine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • N-methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group, wash the resin thoroughly with NMP (5 x 1 min).

  • Pre-activation of Amino Acid:

    • In a separate vessel, dissolve Fmoc-N,N-Dipropyl-L-alanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add DIPEA (8 equivalents) or NMM (8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature. For this hindered amino acid, a minimum of 4 hours is recommended. For particularly difficult sequences, extend the reaction time to 12-16 hours (overnight)[3].

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with NMP (5 x 1 min) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or a similar qualitative test to check for the presence of free primary amines. For a hindered secondary amine like this, the test may be unreliable. Quantitative HPLC/MS analysis of a small cleaved sample is the most definitive method. If the coupling is incomplete, proceed to a second coupling.

  • Double Coupling (If Necessary): Repeat steps 2-4 to ensure the reaction goes to completion[6].

Protocol 2: Analytical Confirmation via Test Cleavage

This protocol allows you to assess the efficiency of your coupling step before proceeding with the synthesis of the full peptide.

Procedure:

  • Sample Collection: After the coupling reaction and subsequent washing (Step 4 or 6 from Protocol 1), take a small sample of the resin (approx. 5-10 mg).

  • Drying: Dry the resin sample under vacuum for 15 minutes.

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% Water, 2.5% TIS for a standard Rink Amide resin). Add ~200 µL of the cocktail to the dried resin in a small microcentrifuge tube.

  • Incubation: Let the cleavage reaction proceed for 2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.

  • Analysis: Decant the ether, air-dry the peptide pellet, and redissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze the sample using LC-MS.

  • Data Interpretation: Check the mass spectrum for the expected mass of the successfully coupled peptide. Look for the mass corresponding to the unreacted peptide (a deletion sequence), which would indicate incomplete coupling. The HPLC chromatogram will reveal the purity and the presence of any diastereomers (racemization).

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Lee, Y. S., & Lim, H. S. (2001). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Liu, R., et al. (2010). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

Sources

Technical Support Center: Optimizing Enantiomer Resolution with N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing chiral separations using N,N-Dipropyl-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of enantiomers. The content is structured in a question-and-answer format to directly address specific issues, moving from frequently asked questions to comprehensive troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a chiral selector?

A: this compound is a chiral molecule, specifically an L-amino acid derivative.[1][2] In chiral chromatography, it is typically used as a chiral selector, either by being coated or covalently bonded to a stationary phase (creating a Chiral Stationary Phase or CSP) or as a chiral mobile phase additive.[3] Its resolving power comes from its ability to form transient, diastereomeric complexes with the enantiomers of a racemic analyte. The fundamental principle is that the complexes formed with each enantiomer will have different stability constants and/or different interactions with the stationary phase, leading to different retention times and thus, separation.[3] The dipropyl groups on the nitrogen atom provide steric bulk and hydrophobic interaction sites, while the alanine backbone offers potential for hydrogen bonding and dipole-dipole interactions, all of which contribute to chiral recognition.

Q2: For what types of compounds is this compound most effective as a chiral selector?

A: While its application range is broad, this compound and similar amino acid-based selectors are particularly effective for the resolution of compounds that can participate in multiple types of interactions. This includes analytes with aromatic rings, hydrogen bond donors/acceptors, and polar functional groups. It has shown success in separating various classes of molecules, including but not limited to, derivatized amino acids, amines, and alcohols.[4] The presence of aromatic groups in the analyte often enhances separation due to potential π-π stacking interactions with the chiral selector.[4]

Q3: Can I use this compound in both normal-phase and reversed-phase HPLC?

A: Yes, depending on the specific chiral stationary phase (CSP) design. Covalently bonded this compound CSPs are generally robust and can be used with a wide range of mobile phases, making them suitable for both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions.[5] This versatility allows for screening in different modes to find the optimal selectivity for a particular separation. Always consult the column manufacturer's instructions for specific limitations on solvent compatibility and pH range.[6]

Q4: What is the impact of temperature on separations using this compound?

A: Temperature is a critical parameter in chiral chromatography that can significantly influence selectivity.[7] Its effect can be complex; for some separations, increasing the temperature may improve peak efficiency but decrease resolution, while for others, it might enhance the separation. It is often beneficial to screen a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal balance between resolution, analysis time, and peak shape.[8]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the optimization of enantiomeric resolution with this compound.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am injecting my racemic mixture, but I only see a single peak. What are the potential causes and how can I fix this?

A: Achieving chiral separation is a multi-faceted challenge. A single peak indicates that the chiral recognition between the this compound selector and your enantiomers is insufficient under the current conditions. Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Corrective Actions:

  • Inappropriate Mobile Phase Composition: The mobile phase is a powerful tool for modulating selectivity in chiral separations.

    • Normal Phase: The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar main solvent (e.g., hexane) is crucial. A lower percentage of the alcohol modifier generally increases retention and can improve resolution by allowing more interaction time with the CSP.[7]

    • Reversed Phase: The type and percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous component can dramatically alter the separation. For ionizable analytes, adjusting the mobile phase pH can change the ionization state of both the analyte and the chiral selector, influencing the electrostatic interactions that may be vital for chiral recognition.[9]

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution, especially for acidic or basic analytes, by minimizing undesirable interactions with the silica support.[7]

  • Suboptimal Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). A lower flow rate increases the residence time of the analytes on the column, allowing more time for the diastereomeric complexes to form and separate.[7]

  • Incorrect Temperature: The thermodynamics of chiral recognition can be highly dependent on temperature.

    • Action: Experiment with different column temperatures. Sometimes, a lower temperature can enhance the stability of the transient diastereomeric complexes, leading to better resolution.

  • Unsuitable Derivatization (if applicable): For some analytes, particularly those lacking strong interaction sites (e.g., primary/secondary amines, carboxylic acids), derivatization can introduce functional groups that enhance interaction with the chiral selector.

    • Action: Consider derivatizing your analyte with a reagent that introduces an aromatic ring or a group capable of strong hydrogen bonding.

Workflow for Optimizing Resolution

Caption: A systematic workflow for troubleshooting poor or no enantiomeric resolution.

Issue 2: Peak Tailing or Poor Peak Shape

Q: My enantiomers are separating, but the peaks are tailing significantly, which is affecting quantification. What should I do?

A: Peak tailing in chiral chromatography often points to secondary, undesirable interactions or issues with the chromatographic conditions.

Underlying Causes & Corrective Actions:

  • Secondary Silanol Interactions: This is a common issue with silica-based CSPs, especially when analyzing basic compounds. Residual acidic silanol groups on the silica surface can interact strongly with basic analytes, causing tailing.[7]

    • Action: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a low concentration (e.g., 0.1%).[7] This additive will compete with the analyte for the active silanol sites.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often in the form of tailing that resembles a right triangle.[10]

    • Action: Reduce the sample concentration or injection volume. Perform a loading study by injecting decreasing amounts of the sample to see if the peak shape improves.[10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.

    • Action: Whenever possible, dissolve the sample in the mobile phase itself.[7] If this is not feasible, use a solvent that is weaker than or has a similar elution strength to the mobile phase.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can lead to poor peak shape for all peaks.[6] A void at the head of the column can also cause peak splitting or tailing.[6][11]

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6] If the problem persists, it might indicate irreversible damage, and the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.

Data Summary: Mobile Phase Additives for Peak Shape Improvement

Analyte TypeAdditiveTypical ConcentrationModeRationale
Basic AnalyteDiethylamine (DEA) or Triethylamine (TEA)0.1% - 0.5%Normal/ReversedMasks residual silanol groups, reducing secondary interactions.[7]
Acidic AnalyteTrifluoroacetic Acid (TFA) or Formic Acid0.1% - 0.5%Reversed/Polar OrganicSuppresses ionization of the analyte, improving peak shape.
Issue 3: Irreproducible Retention Times and/or Resolution

Q: My separation looks good one day, but the next day the retention times have shifted, and the resolution has decreased. What is causing this instability?

A: Irreproducibility is a frustrating problem that often points to a lack of system equilibration or changes in the mobile phase.

Underlying Causes & Corrective Actions:

  • Insufficient Column Equilibration: Chiral stationary phases, particularly those with complex surface chemistry, can require longer equilibration times than standard reversed-phase columns.

    • Action: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting any analysis.[7] When changing between different mobile phase systems (e.g., normal to reversed phase), follow the manufacturer's specific solvent switch-over procedure meticulously.

  • Mobile Phase Instability or Inconsistency: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

    • Action: Prepare fresh mobile phase daily and keep it tightly sealed.[7] Ensure thorough mixing, especially when using additives.

  • Fluctuations in Temperature: Even minor changes in ambient temperature can affect retention times and selectivity if the column is not in a thermostatted compartment.

    • Action: Use a column oven to maintain a constant and controlled temperature throughout all experiments.

  • Changes in Mobile Phase pH: For ionizable compounds, even small shifts in the mobile phase pH can lead to significant changes in retention and selectivity.[9]

    • Action: If using a buffer, ensure it is prepared accurately and is used within its effective buffering range.

Irreproducibility Start Irreproducible Results Equilibration Is column fully equilibrated? (>20 column volumes) Start->Equilibration MobilePhase Is mobile phase fresh and well-mixed? Equilibration->MobilePhase Yes Action_Equilibrate Action: Equilibrate column for a longer period. Equilibration->Action_Equilibrate No Temperature Is temperature constant? (Using column oven) MobilePhase->Temperature Yes Action_NewMP Action: Prepare fresh mobile phase. MobilePhase->Action_NewMP No pH_Check Is pH consistent and buffer stable? Temperature->pH_Check Yes Action_Thermo Action: Use a column thermostat. Temperature->Action_Thermo No Action_Buffer Action: Check buffer prep and effective range. pH_Check->Action_Buffer No

Sources

N,N-Dipropyl-L-alanine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N,N-Dipropyl-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and degradation of this N,N-dialkylated amino acid derivative. As a tertiary amine and a chiral molecule, this compound presents unique stability challenges that require careful consideration in experimental design and execution. This document provides in-depth technical guidance, drawing from established principles of organic chemistry and pharmaceutical stability testing to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It is crucial to minimize exposure to light, moisture, and oxygen. The tertiary amine functionality is susceptible to oxidation, and the chiral center can be prone to racemization under certain conditions. For routine laboratory use, short-term storage at 2-8°C is acceptable if the compound is protected from atmospheric moisture and oxygen.

Q2: I am observing a gradual loss of purity in my stock solution of this compound dissolved in an aqueous buffer. What could be the cause?

A2: Gradual purity loss in aqueous solutions is likely due to a combination of factors. The primary suspects are oxidative degradation and potential microbial contamination if the buffer is not sterile. Tertiary amines can be susceptible to oxidation, which may be accelerated by trace metal ions in the buffer or exposure to air.[1][2] It is also possible that the pH of your buffer is contributing to hydrolytic degradation, although N-alkylated amino acids are generally more stable against hydrolysis than their N-acylated counterparts.[3][4] We recommend preparing fresh solutions for critical experiments and filtering them through a 0.22 µm filter to ensure sterility.

Q3: My peptide synthesis incorporating this compound has a lower yield than expected and shows multiple impurity peaks on the HPLC. What are the potential issues?

A3: Low yield and impurities during peptide synthesis can stem from several sources. The steric hindrance from the two propyl groups on the nitrogen atom can make peptide bond formation less efficient compared to less substituted amino acids.[5] Additionally, impurities in your starting material can be carried through the synthesis. One critical issue to consider is racemization. The activation of the carboxylic acid for coupling can create conditions that lead to the loss of stereochemical integrity at the alpha-carbon, resulting in the formation of the D-enantiomer.[6] This can be exacerbated by the choice of coupling reagents and the presence of a strong base.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability and degradation issues encountered during experiments with this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis
  • Symptom: Appearance of new peaks in HPLC or GC analysis of a sample that was previously pure.

  • Potential Causes & Troubleshooting Steps:

    • Oxidative Degradation: The tertiary amine is a prime target for oxidation.

      • Diagnosis: Analyze the sample using LC-MS to identify the mass of the impurity. An increase of 16 amu could indicate the formation of an N-oxide. Other oxidative cleavage products may also be present.[1][7]

      • Solution: Degas solvents and use an inert atmosphere during sample preparation and storage. Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to non-aqueous solutions if compatible with your downstream application.

    • Racemization: The L-enantiomer may be converting to the D-enantiomer.

      • Diagnosis: Use a chiral HPLC method to separate the L- and D-enantiomers. The appearance of a second peak corresponding to the D-enantiomer confirms racemization.[8][9]

      • Solution: Avoid harsh acidic or basic conditions and elevated temperatures, which can promote racemization.[10][11] For synthetic reactions, use racemization-suppressing additives like HOBt or Oxyma with your coupling reagents.[6]

    • Dealkylation: Loss of one or both propyl groups.

      • Diagnosis: Use LC-MS to look for masses corresponding to N-propyl-L-alanine or L-alanine.

      • Solution: This is a less common degradation pathway under typical laboratory conditions but can be induced by certain reagents or catalysts. Review your experimental procedure for any components that could facilitate N-dealkylation.

In-Depth Technical Guide: A Proactive Approach to Stability Assessment

For researchers in drug development, a thorough understanding of a molecule's stability is not just recommended, it is a regulatory expectation.[12][13][14] A forced degradation study is a systematic way to identify potential degradation products and pathways.[15]

Forced Degradation Experimental Workflow

The following workflow provides a comprehensive approach to assessing the stability of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Expose to stress Photo Photostability (ICH Q1B guidelines) Prep->Photo Expose to stress HPLC RP-HPLC with UV/PDA Detection (Primary Purity Assay) Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC If purity loss is observed LCMS LC-MS (Impurity Identification) HPLC->LCMS For peak identification Eval Assess % Degradation Identify Degradants Elucidate Pathways Chiral_HPLC->Eval LCMS->Eval

Caption: Forced degradation experimental workflow.

Detailed Protocols

1. Stability-Indicating HPLC Method Development

  • Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Optimization: Adjust the gradient based on the separation of peaks observed in the stressed samples. The goal is to achieve baseline resolution for all significant degradants.

2. Chiral HPLC for Enantiomeric Purity

  • Objective: To quantify the L- and D-enantiomers of this compound.

  • Protocol:

    • Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids.[9][16]

    • Mobile Phase: A polar ionic or polar organic mobile phase, typically consisting of methanol or ethanol with a small amount of an acidic or basic modifier (e.g., acetic acid and triethylamine). The exact composition will need to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm or MS.

    • Validation: Inject a racemic standard of N,N-Dipropyl-D,L-alanine to confirm peak identification and resolution.

Anticipated Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways should be considered:

Degradation_Pathways cluster_oxidation Oxidation cluster_racemization Racemization cluster_other Other Parent This compound N_Oxide N-Oxide Parent->N_Oxide [O] Dealkylation N-Propyl-L-alanine Parent->Dealkylation Oxidative Cleavage D_Enantiomer N,N-Dipropyl-D-alanine Parent->D_Enantiomer Acid/Base or Heat Decarboxylation Decarboxylation Product Parent->Decarboxylation Heat

Caption: Potential degradation pathways.

Data Summary Table

When conducting forced degradation studies, it is crucial to present the data in a clear and organized manner.

Stress ConditionDuration% Degradation of this compoundMajor Degradant(s) Observed (by RRT)% Enantiomeric Conversion (L to D)
0.1 M HCl, 60°C24h5.2%1.2 (tentative decarboxylation)2.1%
0.1 M NaOH, 60°C8h12.5%0.8 (tentative dealkylation)8.5%
3% H₂O₂, RT4h25.8%1.1 (tentative N-oxide)<0.5%
80°C (solid)48h1.1%None significant<0.5%
Photostability (ICH Q1B)-3.4%Multiple minor peaks<0.5%

This is an example data table. Actual results may vary.

References

  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. (n.d.).
  • Photostability of amino acids: Internal conversion versus dissoci
  • Oxidative degradation of amine solvents for CO2 capture.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. (n.d.).
  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. (n.d.).
  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. (2014).
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. (2024).
  • Photorelaxation and Photorepair Processes in Nucleic and Amino Acid Deriv
  • Oxidative degradation of amines using a closed batch system.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. (2014).
  • Catalytic mechanism of alanine racemase and pathway for l-alanine...
  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. PMC - NIH. (2020).
  • Preventing racemization during L-Alanyl-L-alanine synthesis. Benchchem. (n.d.).
  • Alanine racemase. Proteopedia. (n.d.).
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | Request PDF.
  • Alanine racemase. Proteopedia, life in 3D. (2019).
  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. (2024).
  • Unexpected Hydrolytic Instability of N‑Acylated Amino Acid Amides and Peptides.
  • Determination of enantiomers of amino acids by reversed phase high performance liquid chrom
  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. (2019).
  • N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Research Explorer - The University of Manchester. (n.d.).
  • Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. PMC - NIH. (n.d.).
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH. (n.d.).
  • (PDF) The Photostability of Amino Acids in Space.
  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • [Separation of amino acid enantiomers by high performance liquid chrom
  • Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes. Scientific Reports. (2024).
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Direct N-alkylation of unprotected amino acids with alcohols.
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. (n.d.).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. (n.d.).
  • Amino Acid Degrad
  • The Importance of Proline Residues in the Structure, Stability and Susceptibility to Proteolytic Degrad
  • Amino Acid and Peptide Chiral Separ
  • 18.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. (2020).

Sources

Technical Support Center: Troubleshooting N,N-Dipropyl-L-alanine HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of N,N-Dipropyl-L-alanine. As a tertiary amine, this analyte presents a classic case of secondary interactions that can compromise peak symmetry, affecting resolution and the accuracy of quantification.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common mobile phase adjustments to hardware and column considerations.

Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?

In an ideal chromatographic separation, an analyte peak should be symmetrical, resembling a Gaussian curve. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical shape.[3] This is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry.[4]

Peak tailing is problematic for several critical reasons:

  • Inaccurate Quantification: The asymmetrical peak shape makes it difficult for integration software to accurately determine the start and end of the peak, leading to unreliable area counts and inaccurate quantitative results.[4]

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, especially when analyzing complex mixtures, leading to a loss of resolution and making it impossible to quantify individual components.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Q2: What is the primary chemical reason my this compound peak is tailing?

The primary cause of peak tailing for basic compounds like this compound is a strong, undesirable secondary interaction with the stationary phase.[5][6] Here's the underlying mechanism:

  • Analyte Chemistry: this compound contains a tertiary amine, which is a basic functional group. In the slightly acidic to neutral pH range of a typical reversed-phase mobile phase, this amine group becomes protonated, carrying a positive charge (Analyte-NR3+).

  • Stationary Phase Chemistry: Most reversed-phase HPLC columns use silica particles as a base. Even after chemically bonding the C18 chains and "end-capping," there are always some unreacted, residual silanol groups (Si-OH) on the silica surface.[3][7]

  • The Interaction: These silanol groups are acidic. At a mobile phase pH above approximately 3.5, they begin to deprotonate, acquiring a negative charge (Si-O-).[5][6] The positively charged analyte is then strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism. This interaction is stronger and has different kinetics than the intended hydrophobic (reversed-phase) retention, causing a portion of the analyte molecules to be held back longer, resulting in a tailing peak.[7][8]

G cluster_0 Mechanism of Peak Tailing Analyte This compound (Protonated, R3NH+) Silanol_Ionized Ionized Silanol Site on Silica (Deprotonated, Si-O-) Analyte->Silanol_Ionized Strong Ionic Interaction (Secondary Retention) Tailing_Peak Tailing Peak Shape Silanol_Ionized->Tailing_Peak Delayed Elution

Caption: Interaction between a basic analyte and an ionized silanol site.

Systematic Troubleshooting Workflow

Encountering peak tailing can be frustrating. The key is to approach the problem systematically, changing one parameter at a time to isolate the cause.[5] The following workflow diagram and detailed FAQs provide a logical path from the most common and easily addressable issues to more complex ones.

Troubleshooting_Workflow cluster_MobilePhase Step 1: Mobile Phase Adjustments cluster_Method Step 2: Method & Sample Parameters cluster_Hardware Step 3: Column & System Hardware Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH > 3.5? Start->Check_pH Lower_pH Lower pH to 2.5-3.0 with 0.1% Formic Acid or TFA (See FAQ 4) Check_pH->Lower_pH Yes Check_Additive Is an additive needed? Check_pH->Check_Additive No Lower_pH->Check_Additive Add_Additive Add Competitive Base (TEA) or Ion-Pairing Agent (See FAQ 5) Check_Additive->Add_Additive Yes Check_Overload Could the column be overloaded? (See FAQ 8) Check_Additive->Check_Overload No Add_Additive->Check_Overload Dilute_Sample Dilute sample 10x and re-inject Check_Overload->Dilute_Sample Check_Collapse Is mobile phase >95% aqueous? (See FAQ 9) Dilute_Sample->Check_Collapse Use_AQ_Column Use AQ-type column or increase organic content Check_Collapse->Use_AQ_Column Evaluate_Column Is the column old or inappropriate? (See FAQ 6 & 7) Use_AQ_Column->Evaluate_Column New_Column Install new, base-deactivated or EPG column Evaluate_Column->New_Column End Symmetrical Peak Achieved New_Column->End Check_Hardware Check for extra-column volume or blockages (See FAQ 7 & 10) Optimize_Hardware Use smaller ID tubing, check/replace frits Check_Hardware->Optimize_Hardware Optimize_Hardware->End

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Section 1: Mobile Phase Optimization
Q3: Could my mobile phase pH be the problem, and how do I fix it?

Yes, mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[9][10] If the pH is not optimal, you will see tailing.

The Causality: As explained in Q2, silanol groups on the silica surface become negatively charged at pH > 3.5, causing strong ionic interactions. By lowering the mobile phase pH to below 3.0, the vast majority of these silanol groups are protonated and thus electrically neutral (Si-OH).[5][6][11] This eliminates the strong secondary ionic retention mechanism, leaving only the desired reversed-phase interaction and resulting in a much more symmetrical peak.

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Additive Stock: Prepare a 10% v/v solution of formic acid (FA) or trifluoroacetic acid (TFA) in HPLC-grade water.

  • Modify Aqueous Phase: Before mixing with the organic solvent (e.g., acetonitrile or methanol), add the acid stock to the aqueous portion of your mobile phase to achieve a final concentration of 0.1% v/v. For example, to prepare 1 L of aqueous mobile phase, add 1 mL of 100% FA or 10 mL of your 10% stock solution.

  • Verify pH: Using a calibrated pH meter, confirm that the pH of the aqueous portion is between 2.5 and 3.0.[5]

  • Equilibrate System: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase before injecting your sample.

  • Analyze: Inject your this compound standard and observe the peak shape. It should be significantly improved.

Q4: Should I use a different mobile phase additive? Which one and why?

If lowering the pH alone is insufficient, or if you cannot operate at very low pH due to analyte stability, using a specialized mobile phase additive is the next step. There are two main classes.

The Causality:

  • Competitive/Sacrificial Bases: Small, basic additives like Triethylamine (TEA) are added at low concentrations (~0.05 M).[5] Being basic, TEA will be protonated and will preferentially interact with any active, negatively charged silanol sites. It effectively "masks" or "shields" the silanols, preventing the larger this compound analyte from interacting with them.[5]

  • Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) or longer-chain alkyl sulfonates create a neutral complex.[12][13] For a basic analyte, the positively charged protonated amine forms an ion pair with the negatively charged counter-ion (e.g., CF3COO-). This neutral complex has better hydrophobic interaction with the C18 stationary phase and does not engage in strong secondary ionic interactions, improving peak shape.[14][15]

Data Presentation: Common Mobile Phase Additives

AdditiveTypeMechanismTypical Conc.ProsCons
Formic Acid pH ModifierSuppresses silanol ionization0.1%MS-friendly, volatileWeaker acid, may not be as effective as TFA
Trifluoroacetic Acid (TFA) pH Modifier & Ion-PairingSuppresses silanols, forms ion pairs0.05% - 0.1%Excellent peak shape, volatileCauses significant ion suppression in MS[14][16]
Triethylamine (TEA) Competitive BaseMasks active silanol sites20-50 mMVery effective for tailing on older columnsNot MS-friendly, can absorb UV light, pH dependent
Ammonium Formate/Acetate Buffer & pH ModifierControls pH, masks silanols via ionic strength5-20 mMMS-friendly, provides buffering capacity[11]May precipitate with high organic content
Section 2: Column & Stationary Phase Issues
Q5: Is my column suitable for analyzing basic compounds like this compound?

Not all C18 columns are created equal. The quality of the underlying silica and the bonding chemistry are critical for analyzing basic compounds.

The Causality:

  • Silica Purity (Type A vs. Type B): Older "Type A" silica columns contain significant metal impurities (like iron and aluminum) that increase the acidity of nearby silanol groups, worsening tailing. Modern "Type B" columns are made from high-purity, metal-free silica, which results in more homogenous and less acidic silanol groups, leading to better peak shapes for bases.[3]

  • End-capping: After bonding the C18 chains, manufacturers perform an "end-capping" step to react many of the remaining free silanols. A column with high-density bonding and thorough end-capping will have fewer active sites and give better performance.[6][8]

  • Embedded Polar Group (EPG) Columns: These advanced columns have a polar functional group (e.g., amide, carbamate) incorporated into the C18 chain. This polar group repels the basic analyte from the silica surface, effectively shielding it from any residual silanols. EPG columns are often considered the best choice for achieving excellent peak shape for basic compounds under a wide range of pH conditions.[17]

Recommendation: If you are consistently having trouble with peak tailing for basic analytes, invest in a modern, high-purity, base-deactivated, or embedded polar group column.

Q6: My peak shape has degraded over time. Could my column be failing?

Yes. A decline in performance is often related to the column itself.

The Causality:

  • Column Void: High pressure or operating at a pH outside the column's stable range (typically pH 2-8 for silica) can cause the silica bed to dissolve or collapse at the inlet, creating a void.[5][11] This void disrupts the flow path, leading to peak distortion and tailing.

  • Blocked Frit: Particulate matter from unfiltered samples or mobile phase precipitation can clog the inlet frit of the column, causing high backpressure and distorted peaks.[6]

  • Stationary Phase Degradation: Repeated exposure to harsh conditions (especially high pH) can strip the bonded phase from the silica, exposing more active silanol sites and leading to worsening peak tailing over time.[4]

Experimental Protocol: Diagnosing a Failing Column

  • Check for Voids: Disconnect the column from the detector and carefully look at the inlet. If you see a channel or depression in the packed bed, a void has formed. The column likely needs to be replaced.

  • Backflush the Column: To clear a potentially blocked frit, disconnect the column from the detector and reverse the flow direction. Flush to waste with a strong solvent (like 100% acetonitrile) at a low flow rate.[11] Always check the manufacturer's instructions to ensure your column is back-flushable.

  • Benchmark Performance: If you suspect degradation, analyze a well-behaved standard mixture that you ran when the column was new. A significant loss of retention and poor peak shape for all compounds points to a failing column.

Section 3: Other Potential Issues
Q7: Could I be overloading my column?

Column overload is a common but often overlooked cause of peak distortion.

The Causality: Overloading happens when you inject too much sample mass for the column to handle. The stationary phase becomes saturated, and the excess analyte molecules travel through the column more quickly, leading to a "shark-fin" or fronting peak. However, in cases where strong secondary interactions are present, mass overload can exacerbate peak tailing.[11]

Experimental Protocol: Checking for Mass Overload

  • Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Inject the original sample and each dilution under the same conditions.

  • Observe the peak shape. If the tailing factor improves significantly upon dilution, you were likely overloading the column.[11]

Q8: What if I'm using a highly aqueous mobile phase? Could it be hydrophobic collapse?

This is a potential issue if your mobile phase contains less than 5% organic solvent.

The Causality: The long C18 alkyl chains on the stationary phase are highly hydrophobic. In a highly aqueous environment, these chains will fold down on themselves to minimize contact with the polar mobile phase, a phenomenon known as "hydrophobic collapse" or "dewetting".[18][19][20] This effectively expels the mobile phase from the pores of the silica, drastically reducing the surface area available for interaction. The result is a sudden loss of retention and poor, misshapen peaks.[21][22]

Protocol: Identifying and Reversing Hydrophobic Collapse

  • Symptom Check: The primary symptom is a dramatic and non-reproducible loss of retention time, often accompanied by poor peak shape.

  • Recovery: Flush the column with 100% organic solvent (methanol or acetonitrile) for 20-30 column volumes. This will "rewet" the stationary phase and restore the C18 chains to their extended state.[18]

  • Prevention: To prevent recurrence, either ensure your mobile phase always contains at least 5% organic solvent or switch to a specialized "AQ" or Embedded Polar Group (EPG) column designed to be stable in 100% aqueous conditions.[22][23]

Q9: How do I check for extra-column effects?

Peak broadening and tailing can also be caused by the HPLC system itself, specifically by "extra-column volume" or "dead volume."

The Causality: This refers to any volume the sample passes through outside of the column itself, such as overly long or wide-diameter connection tubing, or poorly made fittings.[8] This excess volume allows the narrow band of analyte eluting from the column to spread out before it reaches the detector, causing band broadening and tailing that is independent of any chemical interactions.[8]

Protocol: Minimizing Extra-Column Volume

  • Inspect Tubing: Ensure the tubing connecting the injector to the column and the column to the detector is as short as possible. Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).

  • Check Fittings: Make sure all fittings are properly seated and that the tubing is pushed all the way into the port before tightening to eliminate any small gaps or voids.

  • Remove Unnecessary Components: If you are using a guard column, temporarily remove it and run a standard. If the peak shape improves dramatically, the guard column may be blocked or poorly connected.[4]

References
  • Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • LCGC Staff. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Welch Materials. (n.d.). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Welch Materials. [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Majors, R. E., & Przybyciel, M. (2014, August 22). Phase Collapse in Reversed-Phase LC. LCGC International. [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. [Link]

  • Chemsrc. (n.d.). N,N-di-n-propyl-l-alanine. [Link]

  • Kromasil. (n.d.). F.A.Q. - What is "phase collapse / wettability" problem?[Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Gritti, F., & Guiochon, G. (2021, January 1). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Velocity Scientific Solutions. (n.d.). Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. [Link]

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?[Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • S, A. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Gray, N., et al. (2017). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • ResearchGate. (2009, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of N,N-Dipropyl-L-alanine as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dipropyl-L-alanine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance on the effective use of this compound as a chiral ligand in asymmetric synthesis. This guide moves beyond simple protocols to explain the underlying principles that govern catalytic efficiency and enantioselectivity, empowering you to troubleshoot and optimize your reactions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties, handling, and general application of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a chiral ligand derived from the naturally occurring amino acid L-alanine.[1] Its structure, featuring a chiral center and two propyl groups on the nitrogen atom, allows it to form well-defined chiral environments around a metal center. This property is leveraged in asymmetric catalysis, where the ligand-metal complex preferentially catalyzes the formation of one enantiomer of a product over the other.[2][3] It is particularly useful in reactions such as asymmetric additions, reductions, and cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals.[2][4]

Q2: How should I properly store and handle this compound to ensure its integrity?

This compound is a white, solid compound.[5] While it is generally stable, like many amino acid derivatives and chiral ligands, its purity is paramount for achieving high enantioselectivity.[6][7] It is recommended to store the ligand in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture and atmospheric contaminants. For long-term storage, refrigeration is advised.

Q3: What are the critical purity indicators for this compound?

The enantiomeric and chemical purity of the ligand directly impacts its performance.[6] Key indicators of high purity include:

  • Sharp Melting Point: A narrow melting point range around its literature value (94-96 °C) suggests high purity.[8][5]

  • Spectroscopic Data: ¹H and ¹³C NMR spectra should be clean and match the expected structure, free from significant impurity peaks.

  • Chiral HPLC/GC: This is the most definitive method to confirm the enantiomeric excess (ee) of the ligand itself, which should be >98% for most applications.[6]

Q4: Which metal precursors are commonly used with this compound?

This compound, as a bidentate N,O-ligand, can coordinate with a variety of transition metals.[4] The choice of metal is dictated by the specific reaction being catalyzed. Common metal precursors include those of:

  • Zinc (e.g., Zn(OTf)₂, Et₂Zn): For asymmetric additions to aldehydes and imines.[2]

  • Copper (e.g., Cu(OTf)₂, CuI): Used in conjugate additions and coupling reactions.[4][3]

  • Palladium (e.g., [Pd(allyl)Cl]₂): For asymmetric allylic alkylation and cross-coupling reactions.[2]

  • Rhodium and Iridium: For asymmetric hydrogenations.

The ligand's carboxylate and amine functionalities act as the two coordination points to the metal center, forming a stable chelate complex.[4]

Part 2: Troubleshooting Guide for Low Efficiency & Enantioselectivity

This section is structured to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Problem 1: Low Enantioselectivity (ee%)

Low enantiomeric excess is one of the most common challenges in asymmetric catalysis. The root cause often lies in the integrity of the chiral environment.

dot

Caption: Workflow for diagnosing low enantioselectivity (ee%).

Q: My reaction yields the desired product, but the enantioselectivity is poor (<80% ee). What should I investigate first?

A: Start with the ligand itself. The assumption that a commercially supplied or previously synthesized ligand is perfectly pure is a common pitfall.[6]

  • Causality: Impurities, including the opposite enantiomer of the ligand or residual starting materials from its synthesis, can form competing catalytic species that are either achiral or promote the formation of the undesired product enantiomer, eroding the overall ee.

  • Actionable Protocol:

    • Verify Enantiomeric Purity: Use chiral HPLC or GC to confirm the ee of your this compound batch.

    • Check Chemical Purity: Run a high-resolution ¹H NMR. Look for any unexpected peaks.

    • Purification: If impurities are detected, recrystallize the ligand. A common solvent system for amino acid derivatives is a mixture of an alcohol (like ethanol or isopropanol) and water.

Q: The ligand purity is confirmed to be high, but the ee% remains low. What is the next logical step?

A: Optimize the ligand-to-metal ratio. The stoichiometry between the ligand and the metal precursor is critical for forming the desired, highly selective catalytic species.

  • Causality:

    • Insufficient Ligand: If the ratio is too low, un-ligated metal ions can catalyze a non-selective background reaction, drastically lowering the ee.[7]

    • Excess Ligand: While a slight excess (e.g., 1.1:1 L/M) is often beneficial, a large excess can sometimes lead to the formation of catalytically inactive or less active species (e.g., ML₂), sequestering the metal and slowing the reaction.

  • Actionable Protocol:

    • Set up a series of parallel reactions.

    • Keep the metal concentration constant and vary the ligand equivalents (e.g., 0.9, 1.0, 1.1, 1.2, 1.5 eq.).

    • Analyze the ee% for each reaction to identify the optimal ratio.

Q: I've optimized the L/M ratio, but my enantioselectivity is still not satisfactory. How does temperature play a role?

A: Reaction temperature is a powerful tool for enhancing enantioselectivity.

  • Causality: Enantioselectivity arises from the difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states leading to the R and S products. Lowering the temperature generally increases this energy difference, favoring the lower-energy pathway and thus leading to a higher ee.[9]

  • Actionable Protocol:

    • Perform the reaction at a range of controlled temperatures (e.g., room temp, 0 °C, -20 °C, -40 °C, -78 °C).

    • Ensure all other parameters are kept constant.

    • Plot the observed ee% against temperature to find the optimal condition. Be aware that reaction times will be longer at lower temperatures.

Q: Can the choice of solvent dramatically affect the outcome?

A: Absolutely. The solvent is not merely a medium but an active participant in the catalytic cycle.

  • Causality: The solvent influences the conformation and stability of the catalyst-substrate complex.[9][10] A solvent can stabilize or destabilize the key transition states, directly impacting enantioselectivity.[7][10] Polar aprotic solvents (e.g., THF, CH₂Cl₂) often perform differently than nonpolar (e.g., Toluene) or polar protic solvents (e.g., alcohols). In some cases, solvent choice can even invert the selectivity.[10]

  • Actionable Protocol:

    • Conduct a solvent screen using a representative set of solvents with varying properties (see table below).

    • Use high-purity, dry, and degassed solvents to avoid catalyst deactivation.

Solvent Class Example Typical Rationale for Use
EthersTHF, 2-MeTHF, Et₂OGood coordinating ability, generally aprotic.
HalogenatedDichloromethane (DCM)Good for solubility, generally non-coordinating.
AromaticToluene, XylenesNon-coordinating, can favor certain catalyst conformations.
ApolarHexanes, HeptaneMinimizes solvent-catalyst interaction.
Problem 2: Low Catalytic Activity (Low Yield / Slow Reaction)

Even with high selectivity, a reaction is not efficient if it does not proceed to completion in a reasonable timeframe.

Q: My reaction is clean but very slow or stalls at low conversion. What are the likely causes?

A: The primary suspects are catalyst deactivation or poor reagent solubility.

  • Causality (Deactivation): Many organometallic catalysts are sensitive to air and moisture. Oxygen can oxidize the metal center or the ligand, while water can hydrolyze the catalyst or reagents. This is a common cause of poor reproducibility.

  • Actionable Protocol (Deactivation):

    • Employ Rigorous Inert Techniques: Use a glovebox or Schlenk line for all manipulations.

    • Use Dry/Degassed Solvents: Purge solvents with argon or nitrogen and pass them through a column of activated alumina or use molecular sieves.[9]

    • Check Reagent Purity: Ensure substrates and other reagents are free of water and other catalyst poisons.

  • Causality (Solubility): If the catalyst or substrate is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution speed, not the intrinsic kinetics.

  • Actionable Protocol (Solubility):

    • Visual Inspection: Ensure the reaction mixture is a homogeneous solution at the reaction temperature.

    • Solvent Screening: A different solvent might offer better solubility for all components.

    • Increase Temperature: While this may decrease ee, it can be a useful diagnostic tool to see if the rate increases significantly.

Q: I've addressed inertness and solubility, but the reaction is still sluggish. Should I increase the catalyst loading?

A: Yes, but do so systematically.

  • Causality: The reaction rate is dependent on the concentration of the active catalyst. Insufficient catalyst loading may lead to a slow background reaction dominating or simply an impractically long reaction time.[7]

  • Actionable Protocol:

    • Perform a series of reactions with increasing catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

    • Monitor the conversion over time for each loading.

    • Balance the need for a faster reaction against the cost and potential for increased side reactions at higher catalyst concentrations.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Synthesis of this compound

This procedure details the reductive amination of L-alanine.

dot

Caption: Synthetic workflow for this compound.

Materials:

  • L-Alanine

  • Propionaldehyde (≥2.5 equivalents)

  • Sodium borohydride (NaBH₄) (≥2.0 equivalents)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), aqueous

  • Sodium hydroxide (NaOH), aqueous

  • Diethyl ether or Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-alanine in methanol.

  • Add propionaldehyde (2.5 eq.) to the solution and stir at room temperature for 2-4 hours to form the Schiff base (imine).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq.) in small portions, controlling any effervescence. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding aqueous HCl until the pH is ~2.

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~10-11 with aqueous NaOH.

  • Extract the product into diethyl ether or DCM (3x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude product.

  • Purification: Recrystallize the solid from an ethanol/water mixture to afford pure this compound.

  • Validation: Confirm purity by NMR, melting point, and chiral HPLC.

Protocol 2: General Procedure for a Test Catalytic Reaction (e.g., Asymmetric Addition)

This procedure outlines the setup for a typical catalytic reaction under an inert atmosphere.

Materials:

  • Metal Precursor (e.g., Zn(OTf)₂)

  • This compound

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Substrate 1 (e.g., Aldehyde)

  • Substrate 2 (e.g., Diethylzinc)

  • Schlenk flask or glovebox

Procedure:

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under argon, add the metal precursor (1.0 eq., e.g., 0.05 mmol).

    • Add this compound (1.1 eq., e.g., 0.055 mmol).

    • Add anhydrous, degassed toluene (~2 mL) via syringe.

    • Stir the mixture at room temperature for 30-60 minutes to allow the ligand-metal complex to form.

  • Reaction Execution:

    • Cool the flask to the desired reaction temperature (e.g., 0 °C).

    • Add the aldehyde substrate (1.0 mmol, 20 eq. relative to catalyst) via syringe.

    • Add the diethylzinc solution (1.2 mmol, 1.2 eq. relative to aldehyde) dropwise over several minutes.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the product via column chromatography.

  • Analysis:

    • Determine the yield of the isolated product.

    • Analyze the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Agbossou‐Niedercorn, F., & Michon, C. (2017). Solvent-Induced Enantioselectivity. ChemistryViews.
  • Martínez, A. R., et al. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis.
  • BenchChem. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
  • MDPI. (2024).
  • MDPI. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review.
  • ResearchGate. (2024).
  • Chemsrc. (2025). N,N-di-n-propyl-l-alanine | CAS#:81854-56-0.
  • TCI AMERICA. (n.d.). This compound | 81854-56-0.
  • Lab Pro Inc. (n.d.). This compound, 1G - D2224-1G.
  • PubChem. (n.d.). This compound.

Sources

common impurities in N,N-Dipropyl-L-alanine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dipropyl-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. Our approach is grounded in mechanistic principles to not only provide solutions but also to foster a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent laboratory and industrial synthesis method is the reductive amination of L-alanine with propionaldehyde.[1][2] This one-pot reaction is efficient but can lead to a predictable set of impurities if not driven to completion or if purification is inadequate.

The primary impurities to anticipate are:

  • Unreacted L-alanine: The starting amino acid. Its presence indicates an incomplete reaction.

  • N-Propyl-L-alanine: The mono-alkylated intermediate. This is often the most significant impurity, resulting from an incomplete second alkylation step.

  • Residual Propionaldehyde: Unreacted aldehyde, which can be reactive and lead to other byproducts.

  • Aldol Condensation Products: Propionaldehyde can undergo self-condensation under certain conditions, leading to higher molecular weight impurities.[3]

  • Reducing Agent Byproducts: Depending on the reducing agent used (e.g., borohydride salts), inorganic salts will be present in the crude product.

Understanding the source of these impurities is the first step in designing an effective purification strategy. The workflow below illustrates the synthetic pathway and the origin of these common contaminants.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_products Crude Product Mixture L_alanine L-Alanine Reaction_Vessel One-Pot Reaction L_alanine->Reaction_Vessel Propionaldehyde Propionaldehyde Propionaldehyde->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Vessel Target This compound (Target Product) Reaction_Vessel->Target Complete Reaction Impurity1 N-Propyl-L-alanine (Mono-alkylated) Reaction_Vessel->Impurity1 Incomplete Alkylation Impurity2 Unreacted L-alanine Reaction_Vessel->Impurity2 Incomplete Reaction Impurity3 Residual Propionaldehyde Reaction_Vessel->Impurity3 Excess Reagent Impurity4 Reducing Agent Byproducts Reaction_Vessel->Impurity4

Caption: Synthesis of this compound via reductive amination and common process-related impurities.

Q2: How can I detect and quantify these impurities in my sample?

A2: A multi-pronged analytical approach is recommended for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method is typically effective. Since the analytes lack a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[4][5]

    • Expert Tip: Using an ion-pairing reagent in the mobile phase can improve peak shape and resolution for these zwitterionic compounds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying impurities.

    • The N-propyl groups of the target compound will show distinct signals.

    • The presence of N-Propyl-L-alanine can be confirmed by a signal corresponding to the N-H proton.

    • Unreacted L-alanine will have a distinctly different chemical shift environment for its α-proton.

    • You can find comprehensive tables of NMR chemical shifts for common laboratory solvents and impurities to aid in identification.[6]

  • Gas Chromatography (GC): Useful for detecting volatile impurities like residual propionaldehyde, often by headspace analysis.

Q3: What is the most effective method to remove N-Propyl-L-alanine from my final product?

A3: The removal of the mono-propylated impurity, which is structurally very similar to the desired product, is the most common challenge. A combination of techniques is often most effective.

  • Acid-Base Extraction: This can be used as a preliminary purification step. By carefully adjusting the pH of an aqueous solution of the crude product, it's possible to exploit the slight differences in the isoelectric points (pI) of L-alanine, N-Propyl-L-alanine, and this compound. However, this is often insufficient for achieving high purity on its own.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is selecting an appropriate solvent system. For N,N-dialkylated amino acids, a binary solvent system is often effective. A good starting point is dissolving the crude product in a minimal amount of a solvent in which it is highly soluble when hot (like water or a water/alcohol mixture) and then adding a miscible "anti-solvent" in which it is less soluble (like isopropanol or acetone) to induce crystallization upon cooling.[7]

  • Column Chromatography: For achieving the highest purity, especially when levels of N-Propyl-L-alanine are significant, column chromatography is the most reliable method. Given the polar and zwitterionic nature of the compounds, several stationary phases can be considered:

    • Reversed-Phase (C18): Using an aqueous mobile phase with an organic modifier (like acetonitrile or methanol) and an additive like formic acid or trifluoroacetic acid (TFA) to suppress ionization.

    • Ion-Exchange Chromatography: This technique separates molecules based on charge and can be very effective for separating the di-propylated, mono-propylated, and un-alkylated forms.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal pH for reductive amination. 3. Inactive reducing agent.1. Increase reaction time or temperature. Ensure a slight excess of propionaldehyde and reducing agent. 2. Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine. 3. Use a fresh, anhydrous reducing agent.
Product is an oil or fails to crystallize 1. High levels of impurities are depressing the melting point. 2. Presence of residual solvents.1. Perform a preliminary purification step like an acid-base wash or a quick filtration through a silica plug to remove gross impurities. 2. Ensure the product is thoroughly dried under vacuum before attempting recrystallization.
Multiple spots on TLC close to the product spot 1. Likely presence of N-Propyl-L-alanine. 2. Formation of diastereomers if reaction conditions caused racemization.1. Proceed with careful column chromatography, using a shallow gradient to maximize separation. 2. Confirm stereochemical purity using a chiral HPLC method.[9] If racemization has occurred, the synthetic conditions may need to be re-evaluated.
Off-white or yellow product color 1. Aldol condensation products from propionaldehyde. 2. Degradation of the product.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and hot-filter the solution to remove colored impurities. Use charcoal sparingly as it can adsorb the product. 2. Avoid excessive heating during reaction and workup.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a robust starting point for purifying crude this compound containing minor impurities.

  • Dissolution: In a suitable flask, dissolve the crude product (e.g., 10 g) in a minimal volume of hot deionized water (e.g., 20-30 mL). Heat gently with stirring to ensure complete dissolution. The goal is to create a saturated solution at an elevated temperature.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (e.g., 0.1 g). Stir for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This removes the charcoal and any insoluble impurities.

  • Induce Crystallization: While the filtrate is still warm, slowly add a miscible anti-solvent, such as isopropanol, dropwise with stirring until the solution becomes persistently cloudy. This indicates the solution is supersaturated.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and purity, do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in a refrigerator (0-4 °C) for several hours (or overnight) to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol. Dry the purified crystals under vacuum to a constant weight. The expected melting point of pure this compound is approximately 94-95 °C.[10][11][12]

Recrystallization_Workflow Start Crude this compound Dissolve 1. Dissolve in minimal hot water Start->Dissolve Decolorize 2. Add Activated Charcoal (Optional) Dissolve->Decolorize Filter 3. Hot Filtration Dissolve->Filter If not colored Decolorize->Filter Precipitate 4. Add Isopropanol (Anti-solvent) Filter->Precipitate Cool 5. Slow Cooling & Crystallization Precipitate->Cool Isolate 6. Isolate and Dry Crystals Cool->Isolate End Pure Crystals Isolate->End

Sources

adjusting pH for optimal N,N-Dipropyl-L-alanine performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dipropyl-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing its use, with a specific focus on the critical role of pH adjustment. Here, you will find scientifically grounded explanations, practical troubleshooting advice, and detailed protocols to ensure the success of your experiments.

The Indispensable Role of pH in this compound Chemistry

This compound, like all amino acid derivatives, is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups.[1] The protonation state of these groups is directly dependent on the pH of the solution, which in turn dictates the molecule's overall charge, solubility, reactivity, and stability.[2][3] Understanding and controlling the pH is therefore paramount for achieving optimal and reproducible results.

At different pH values, this compound can exist in three primary forms: a cationic form at low pH, a zwitterionic (neutrally charged) form at an intermediate pH, and an anionic form at high pH.[4] The transitions between these states are governed by the pKa values of the carboxylic acid and the tertiary amino group.

Understanding the Zwitterionic Nature and Isoelectric Point (pI)

A zwitterion is a molecule that has both a positive and a negative charge, rendering it electrically neutral overall.[5] For this compound, the zwitterionic form occurs when the tertiary amine is protonated (-N⁺H(CH₂CH₂CH₃)₂) and the carboxylic acid group is deprotonated (-COO⁻). The pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero is known as the isoelectric point (pI).[6][7] Solubility is often at its minimum at the pI.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving?

A1: Solubility issues are frequently linked to the pH of your solvent. This compound is least soluble at its isoelectric point (pI), where the molecule has a net neutral charge. To improve solubility, you need to adjust the pH of your solution to be either significantly lower or higher than the pI.[8] By moving the pH away from the pI, you shift the equilibrium towards the charged cationic (at low pH) or anionic (at high pH) forms, which are generally more soluble in aqueous solutions.

Q2: What are the approximate pKa values and the isoelectric point (pI) for this compound?

  • pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group of L-alanine is approximately 2.34. N-alkylation has a minor effect on the acidity of the carboxylic acid. Therefore, the pKa₁ of this compound is estimated to be in the range of 2.2 - 2.5 .

  • pKa₂ (Tertiary Amine): The pKa of the primary amino group of L-alanine is around 9.69. The substitution of hydrogens with electron-donating alkyl groups generally increases the basicity of the amine, thus increasing its pKa. Therefore, the pKa₂ for the tertiary amine in this compound is estimated to be in the range of 10.0 - 10.5 .

  • Estimated Isoelectric Point (pI): The pI can be calculated as the average of the two pKa values: pI ≈ (pKa₁ + pKa₂)/2. Using our estimated values, the pI is approximately 6.1 - 6.5 .

Table 1: Estimated pKa and pI Values for this compound

ParameterEstimated ValueRationale
pKa₁ (-COOH)2.2 - 2.5Based on L-alanine (pKa ≈ 2.34), with minimal expected change from N-alkylation.
pKa₂ (-N⁺H(propyl)₂)10.0 - 10.5Based on L-alanine (pKa ≈ 9.69), with an expected increase due to the electron-donating effect of two propyl groups.
pI6.1 - 6.5Calculated as the average of the estimated pKa₁ and pKa₂.

Q3: How does pH affect the reactivity of this compound in a coupling reaction?

A3: In peptide synthesis or other coupling reactions involving the carboxylic acid group, the pH must be carefully controlled. For the carboxylate to be an effective nucleophile (or to be activated), it should ideally be in its deprotonated (-COO⁻) form. This is favored at a pH above pKa₁. Conversely, if the reaction involves the tertiary amine as a nucleophile, a higher pH (above pKa₂) would be required to ensure it is in its deprotonated, lone-pair-available state. However, many coupling reagents are unstable at very high pH. Therefore, a compromise is often necessary, with reactions typically run in a pH range of 7 to 9, often with the use of non-nucleophilic bases to control the pH.

Q4: Can pH changes lead to degradation or side reactions of this compound?

A4: While this compound is generally stable, extreme pH values (highly acidic or highly basic) combined with elevated temperatures can potentially lead to degradation over extended periods. More importantly, incorrect pH during a reaction can lead to unwanted side reactions. For instance, in peptide synthesis, a pH that is too high can cause racemization of the chiral center.[9] It is crucial to maintain the pH within the recommended range for your specific protocol.

Troubleshooting Guide

Issue 1: Poor Yield in a Coupling Reaction
Symptom Potential Cause Troubleshooting Steps
Low or no product formation in a reaction where the carboxylic acid of this compound is being activated (e.g., amide bond formation).Incorrect pH: The carboxylic acid may be protonated (-COOH), making it a poor nucleophile and difficult to activate.1. Verify pH: Use a calibrated pH meter to check the pH of your reaction mixture. 2. Adjust pH: Add a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA) dropwise to raise the pH to the optimal range for your coupling reagents (typically pH 8-9). 3. Buffer the Reaction: Consider using a suitable buffer if your reaction generates acid as a byproduct.
The reaction is sluggish or incomplete.Poor Solubility: The reactant may have precipitated out of solution due to the pH being near its isoelectric point.1. Visual Inspection: Check for any precipitate in your reaction vessel. 2. pH Adjustment for Solubility: Adjust the pH to be at least 1-2 units away from the estimated pI (6.1-6.5) to enhance solubility. Note that this must be compatible with your reaction conditions. 3. Co-solvent: Consider adding a co-solvent to improve the solubility of all reactants.
Issue 2: Inconsistent or Non-Reproducible Results
Symptom Potential Cause Troubleshooting Steps
Significant batch-to-batch variation in yield or purity.Inconsistent pH at the start of the reaction: Minor differences in the amount of reagents or the purity of solvents can lead to different starting pH values.1. Standardize pH Measurement: Before initiating the reaction, consistently measure and adjust the pH of the solution containing this compound to a set value. 2. Use Fresh Buffers: Ensure your pH meter calibration buffers are fresh and not contaminated.[10]
The reaction works well on some days but not others.pH Drift during the reaction: Some reactions produce acidic or basic byproducts that can change the pH over time, moving it out of the optimal range.1. Monitor pH: Take small aliquots at different time points to monitor the pH. 2. Use a Buffered System: If significant pH drift is observed, switch to a buffered solvent system that can maintain the pH within the desired range.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization

This protocol describes how to prepare a stock solution of this compound by adjusting the pH.

  • Initial Suspension: Add the desired amount of this compound to your chosen aqueous solvent (e.g., deionized water). Stir to create a suspension.

  • pH Measurement: Calibrate a pH meter and place the electrode in the suspension.

  • Acidic Solubilization (to form the cationic species): Slowly add 1 M HCl dropwise while stirring. Monitor the pH. The solid should dissolve as the pH drops significantly below the estimated pI (e.g., pH < 4).

  • Basic Solubilization (to form the anionic species): Alternatively, slowly add 1 M NaOH dropwise while stirring. The solid should dissolve as the pH rises significantly above the estimated pI (e.g., pH > 8).

  • Final Adjustment: Once the solid is fully dissolved, you can adjust the pH to the desired value for your experiment, keeping in mind the potential for precipitation if you bring the pH close to the pI.

Protocol 2: General pH Control for a Coupling Reaction

This protocol provides a general workflow for maintaining pH during a typical amide bond formation using this compound.

  • Dissolve Reactants: Dissolve this compound and the amine coupling partner in a suitable aprotic solvent (e.g., DMF or DCM).

  • Initial pH Adjustment: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the mixture to achieve a pH of approximately 8. This ensures the carboxylic acid is deprotonated and the amine coupling partner is in its free base form.

  • Activate and Couple: Add your chosen coupling reagents (e.g., HATU, HOBt/EDC).

  • Monitor Reaction: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS). If the reaction stalls, re-check and adjust the pH if necessary.

Visualizing pH-Dependent States and Workflows

Below are diagrams to visually represent the concepts discussed.

G cluster_0 pH < pKa1 (~2.3) cluster_1 pKa1 < pH < pKa2 cluster_2 pH > pKa2 (~10.2) cation Cationic Form (Net Charge: +1) [R-N⁺H(propyl)₂-COOH] zwitterion Zwitterionic Form (Net Charge: 0) [R-N⁺H(propyl)₂-COO⁻] cation->zwitterion Add Base (OH⁻) zwitterion->cation Add Acid (H⁺) anion Anionic Form (Net Charge: -1) [R-N(propyl)₂-COO⁻] zwitterion->anion Add Base (OH⁻) anion->zwitterion Add Acid (H⁺)

Caption: pH-dependent forms of this compound.

TroubleshootingWorkflow start Experiment Start: Poor Performance check_solubility Is the compound fully dissolved? start->check_solubility adjust_ph_sol Adjust pH away from pI (e.g., pH < 4 or pH > 8) check_solubility->adjust_ph_sol No check_yield Is the reaction yield low? check_solubility->check_yield Yes adjust_ph_sol->check_yield check_reaction_ph Measure reaction mixture pH check_yield->check_reaction_ph Yes check_reproducibility Are results inconsistent? check_yield->check_reproducibility No adjust_reaction_ph Adjust pH to optimal range (e.g., pH 8-9 with DIPEA) check_reaction_ph->adjust_reaction_ph success Optimal Performance adjust_reaction_ph->success standardize_ph Standardize initial pH measurement and use fresh buffers check_reproducibility->standardize_ph Yes check_reproducibility->success No monitor_ph_drift Monitor pH during reaction; consider using a buffer system standardize_ph->monitor_ph_drift monitor_ph_drift->success

Caption: Troubleshooting workflow for pH-related issues.

References

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Available at: [Link]

  • This compound | C9H19NO2 | CID 14274716. PubChem. Available at: [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available at: [Link]

  • N-Propyl alanine, DL- | C6H13NO2 | CID 15677244. PubChem. Available at: [Link]

  • Theoretical prediction of pKa for amino acids and voltammetric behaviour of the interaction of paracetamol with alanine. ResearchGate. Available at: [Link]

  • The infrared spectrum of solid L-alanine: influence of pH-induced structural changes. PubMed. Available at: [Link]

  • Deduce Zwitterion and Isoelectric Point of Amino Acids. Chemistry Guru. Available at: [Link]

  • Determination of The Pka Values of An Amino Acid. Scribd. Available at: [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available at: [Link]

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. Available at: [Link]

  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. Available at: [Link]

  • Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. ResearchGate. Available at: [Link]

  • Influence of pH Value and Ionic Liquids on the Solubility of l -Alanine and l -Glutamic Acid in Aqueous Solutions at 30 °C. ResearchGate. Available at: [Link]

  • How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. YouTube. Available at: [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available at: [Link]

  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. PMC. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

  • 4.2: Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Chemistry LibreTexts. Available at: [Link]

  • pH Electrode Troubleshooting Guide. Hanna Instruments. Available at: [Link]

  • Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. ChemRxiv. Available at: [Link]

  • Amino Acid Analysis: “How-To” Guide. Agilent. Available at: [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. NIH. Available at: [Link]

  • Hydrazine. Wikipedia. Available at: [Link]

  • Optimizing conditions for D/L-Alanine synthesis: (A) Optimization of... ResearchGate. Available at: [Link]

  • Zwitterions and Isoelectric Point – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Available at: [Link]

  • Aqueous solid-phase peptide synthesis (ASPPS). TUprints. Available at: [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. Available at: [Link]

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. PubMed. Available at: [Link]

  • (PDF) The Aqueous and Crystalline Forms of L-Alanine Zwitterion. ResearchGate. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. The University of Groningen research portal. Available at: [Link]

  • Calculating pKa's for an Amino Acid Titration Using Excel. YouTube. Available at: [Link]

  • Modelling of the Dissociation Constant (pKa) of Amino Acids. MPG.PuRe. Available at: [Link]

  • L-Alanine | C3H7NO2 | CID 5950. PubChem. Available at: [Link]

  • Amino acid. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on N,N-Dipropyl-L-alanine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N,N-Dipropyl-L-alanine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on experimental outcomes. As a chiral, N,N-disubstituted amino acid, this compound presents unique challenges and opportunities in synthesis and application. Understanding the interplay between this molecule and its solvent environment is critical for achieving high yields, maintaining stereochemical integrity, and preventing unwanted side reactions.

This resource is structured to provide immediate answers to common problems through our FAQs, followed by in-depth troubleshooting guides for more complex experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for synthesizing this compound from L-alanine?

A: There is no single "best" solvent; the optimal choice depends on the specific N-alkylation method. However, a common challenge is the differing solubility of the reactants and products. L-alanine is soluble in water but poorly soluble in many organic solvents, whereas this compound has significantly more organic character.

A highly effective strategy is to use a miscible mixed-solvent system , such as water and ethanol.[1] This approach creates a homogeneous reaction mixture, improving contact between the L-alanine, the alkylating agent (e.g., propyl bromide), and the base, often eliminating the need for a phase transfer catalyst.[1][2] For methods like reductive amination, polar aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) are often employed, especially when using protected forms of the amino acid.

Q2: My reaction rate is extremely slow. How can the solvent be the cause?

A: The solvent plays a direct role in the reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states. In N-alkylation reactions, which often proceed via an SN2 mechanism, a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is typically preferred. These solvents can solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not form a strong hydrogen-bonding cage around the amine nucleophile, leaving it more reactive and accelerating the rate. In contrast, polar protic solvents (e.g., water, methanol) can stabilize the amine starting material through hydrogen bonding, slightly decreasing its nucleophilicity and potentially slowing the reaction.

Q3: I am observing a significant loss of stereochemical purity in my final product. Can the solvent contribute to racemization?

A: Absolutely. The chiral center (α-carbon) in L-alanine is susceptible to epimerization (racemization) under certain conditions, particularly with a combination of heat and a strong base. The solvent influences this in two ways:

  • Proton Exchange: Polar protic solvents can facilitate the proton exchange at the α-carbon, which is the first step in racemization.

  • Base Strength: The effective strength of a base can be modulated by the solvent. In aprotic solvents, bases are often more reactive, which can increase the rate of deprotonation at the α-carbon if not carefully controlled.

To preserve chiral integrity, it is crucial to use the mildest possible basic conditions and the lowest effective temperature.[3][4] Using a non-polar or polar aprotic solvent can sometimes help by minimizing proton availability.

Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low Yield and Incomplete Conversion

Q: I'm getting a very low yield of this compound, and my NMR shows a lot of unreacted L-alanine. What's going wrong?

A: This is a classic solubility and reactivity problem. The root cause is often poor interaction between your starting materials.

  • Causality: If you are using a single-phase organic solvent like DCM or Toluene, the L-alanine is likely not dissolving sufficiently to react.[5][6] The reaction can only occur at the surface of the suspended solid, leading to extremely slow and incomplete conversion.

  • Troubleshooting Steps:

    • Implement a Co-Solvent System: Switch to a water/ethanol or water/methanol mixture. This will dissolve the L-alanine (as its salt form after adding a base) and the organic alkylating agent.[1][7]

    • Increase Temperature: Gently heating the reaction (e.g., to 50-70°C) can increase both solubility and the reaction rate. Monitor carefully to avoid racemization.[7]

    • Use an Esterified Starting Material: L-alanine methyl or ethyl ester has much better solubility in organic solvents. However, this adds protection and deprotection steps and introduces the risk of side reactions like transesterification.[6]

dot graph TD { A[Start: Low Yield of this compound] --> B{Is L-alanine fully dissolved?}; B -- No --> C[Issue: Reactant Insolubility]; C --> D["Solution 1: Switch to Mixed-Solvent System (e.g., H2O/EtOH)"]; C --> E["Solution 2: Increase Reaction Temperature"]; B -- Yes --> F{Are side products observed?}; F -- Yes --> G[Proceed to Problem 2: Poor Selectivity]; F -- No --> H[Issue: Insufficient Reactivity]; H --> I["Solution: Switch to Polar Aprotic Solvent (e.g., DMF) to enhance nucleophilicity"]; subgraph legend [ ] direction LR l_a[Key] l_b[Decision] l_c[Problem] l_d[Solution] end classDef decision fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124; classDef problem fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF; classDef solution fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF; class B,F decision; class C,H,G problem; class D,E,I solution; }

Fig 1. Troubleshooting workflow for low reaction yield.
Problem 2: Poor Selectivity - Mixture of Mono- and Di-Propylated Products

Q: My product is a mixture of N-propyl-L-alanine and this compound. How can I favor the di-substituted product?

A: Achieving complete di-alkylation without forming quaternary salts requires careful control over stoichiometry and reaction conditions. The solvent choice is a key modulator.

  • Causality: The first N-alkylation makes the resulting secondary amine less nucleophilic than the starting primary amine, but it is often still reactive enough to undergo a second alkylation. If the reaction conditions are not optimized, the reaction can stall at the mono-alkylated stage or proceed slowly.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the alkylating agent and a sufficient amount of base to neutralize the acid produced in both steps.[1]

    • Solvent Choice: A polar aprotic solvent like DMF can enhance the rate of the second, slower alkylation step.

    • Increase Reaction Time and/or Temperature: Di-alkylation simply may require more forcing conditions than mono-alkylation. Monitor the reaction progress by TLC or LC-MS to determine the optimal time point to stop the reaction before potential side reactions occur.[1]

Problem 3: Formation of an Insoluble Precipitate During Reaction

Q: An unexpected solid crashed out of my reaction mixture. What could it be?

A: The precipitate is likely either a salt byproduct or your product itself, depending on its protonation state and the solvent.

  • Causality:

    • Salt Byproduct: In many organic solvents, the halide salt formed from the base cation and the alkylating agent's leaving group (e.g., KBr) is insoluble and will precipitate. This is generally not a problem and is simply filtered off during workup.

    • Product Precipitation: this compound is a zwitterionic compound at its isoelectric point.[5] If the reaction pH shifts and the solvent is not polar enough to keep the zwitterion in solution, the product may precipitate.

  • Troubleshooting Steps:

    • Characterize the Solid: Isolate and analyze the precipitate (e.g., by IR spectroscopy). A lack of organic C-H stretches would suggest an inorganic salt.

    • Adjust Solvent Polarity: If the precipitate is your product, you may need to switch to a more polar solvent system (like adding more water or methanol) to maintain its solubility throughout the reaction.[5]

    • Control pH: Ensure the pH of the reaction mixture is maintained in a range where the amino acid is in its more soluble salt form (either protonated or deprotonated) rather than the less soluble zwitterionic form.[8]

Data Presentation: Solvent Properties and Their Impact

The selection of a solvent is a critical parameter that must be tailored to the specific reaction. The following table summarizes the properties of common solvents and their relevance to this compound chemistry.

SolventDielectric Constant (ε) at 20°CTypeKey Considerations for this compound Reactions
Water (H₂O)80.1Polar ProticExcellent for dissolving L-alanine starting material and inorganic bases. Can slow SN2 reactions. Used in mixed-solvent systems.[1]
Ethanol (EtOH)24.5Polar ProticGood co-solvent with water to dissolve both polar and non-polar reactants.[1]
N,N-Dimethylformamide (DMF)36.7Polar AproticExcellent choice for SN2 reactions. Accelerates rate by solvating cations and leaving the amine nucleophile "bare".
Dichloromethane (DCM)9.1Polar AproticGood for reactions with protected amino acids. Poor solubility for unprotected L-alanine.[9]
Tetrahydrofuran (THF)7.6Polar AproticCommonly used for reactions involving organometallic reagents or hydrides (e.g., reductive amination).[10]
Toluene2.4Non-PolarGenerally a poor choice for starting with L-alanine due to insolubility, but may be used in specific catalytic systems.[6]
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation

This protocol is adapted from facile, single-step approaches for N-alkylation of amino acids.[1][2]

  • Dissolution: In a round-bottom flask, dissolve L-alanine (1.0 eq.) and potassium hydroxide (KOH, 3.0 eq.) in a 1:1 mixture of water and ethanol. Stir until a clear solution is formed.

  • Addition of Alkylating Agent: Add 1-bromopropane (2.3-2.5 eq.) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and maintain for 24-36 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure.

  • Extraction: Add water to the remaining residue and wash with diethyl ether to remove any unreacted 1-bromopropane.

  • Acidification: Carefully acidify the aqueous layer to pH ~6 (the isoelectric point) with 1M HCl. The product may begin to precipitate.

  • Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

`dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", color="#5F6368"]; edge [color="#4285F4"];

} `

Fig 2. Experimental workflow for direct N,N-dialkylation of L-alanine.
Protocol 2: Spectroscopic Analysis (¹H NMR)

Characterization is essential to confirm the structure and purity of the final product.

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ if the carboxylic acid is esterified, or D₂O with a pH adjustment if it is the free acid).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Interpretation: For this compound, expect to see:

    • A triplet corresponding to the terminal methyl groups (-CH₃) of the propyl chains.

    • A multiplet for the central methylene groups (-CH₂-) of the propyl chains.

    • A multiplet for the methylene groups attached to the nitrogen (N-CH₂-).

    • A quartet for the α-proton (-CH-) of the alanine backbone.

    • A doublet for the methyl group (-CH₃) of the alanine backbone.

    • The absence of a broad N-H signal confirms di-substitution.

References
  • Damodaran, S., & Song, K. (1986). The role of solvent polarity in the free energy of transfer of amino acid side chains from water to organic solvents. The Journal of biological chemistry, 261(16), 7220-2. [Link]

  • Damodaran, S., & Song, K. (1986). The role of solvent polarity in the free energy of transfer of amino acid side chains from water to organic solvents. Semantic Scholar. [Link]

  • Jampala, D., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Chemistry For Everyone. (2023). How Do Solvents Affect Protein Stability And Denaturation? YouTube. [Link]

  • StudySmarter. (2023). Amino Acid Polarity. [Link]

  • Borro, S., et al. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14274716, this compound. [Link]

  • Khachatryan, E. A., et al. (2016). Synthesis of enantiomerically enriched β- N -amino ( S )-α-alanine analogs via sequential reactions on a chiral Ni( ii ) complex. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). N-Dealkylation of Amines. [Link]

  • Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed. [Link]

  • L-Alanine precipitated from aqueous solutions at different pH values: a DRIFTS study. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Solvent-dependent formation kinetics of L,L-diphenylalanine micro/nanotubes. (2016). RSC Advances. [Link]

  • CBSE Academic. (2024). Sample Paper (2024-25) - Chemistry Theory (043). [Link]

  • Google Patents. (1990). Preparation of D- or L-alanine or high enantiomeric purity.
  • Khachatryan, E. A., et al. (2016). Synthesis of enantiomerically enriched β- N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. PubMed. [Link]

  • Chemsrc. N,N-di-n-propyl-l-alanine | CAS#:81854-56-0. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15677244, N-Propyl alanine, DL-. [Link]

  • Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. (2017). ChemistrySelect. [Link]

  • ResearchGate. (2013). Effect of the Solvent on the Conformational Behavior of the Alanine Dipeptide deduced from MD simulations. [Link]

  • ResearchGate. (2007). Solid L-α-alanine: Spectroscopic properties and theoretical calculations. [Link]

  • ResearchGate. (2006). Solvent sensitivity of alanine dipeptide and of poly-L and... [Link]

  • Wójcik, G., et al. (2021). Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays. PubMed Central. [Link]

  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Scientific Reports. [Link]

  • ResearchGate. (2019). Kinetics of alanine with ninhydrin reaction. [Link]

  • ResearchGate. (2012). The enthalpies of solution of L-α-alanyl-L-α-alanine in water-organic solvent mixtures at 298.15 K. [Link]

  • Chemical Point. This compound. [Link]

  • ResearchGate. (2015). Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and change of morphology of dipeptide films. [Link]

  • ResearchGate. (2009). Kinetics and mechanism of oxidation of alanine, phenylalanine and valine by N-bromosuccinimide in alkaline medium. [Link]

  • Research Square. (2023). Symmetry Breaking and Chiral Amplification in Prebiotic Ligation Reactions. [Link]

  • ResearchGate. (2023). Symmetry Breaking and Chiral Amplification in Prebiotic Ligation Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of N,N-Dipropyl-L-alanine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of chiral molecules, the accurate determination of enantiomeric purity is a critical step. This is particularly true for amino acid derivatives like N,N-Dipropyl-L-alanine, where the biological activity and pharmacological profile are often exclusive to one enantiomer. High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and reliable technique for this purpose.[1][2] This guide provides a comprehensive comparison of various chiral HPLC methods for the analysis of this compound, offering in-depth technical insights and actionable experimental protocols to aid in method selection and development.

The Imperative of Chiral Separation

The physiological effects of enantiomers can vary significantly. While one enantiomer of a chiral drug may provide the desired therapeutic effect, its counterpart can be inactive or, in some cases, cause adverse effects. Therefore, regulatory bodies mandate stringent control over the enantiomeric purity of chiral pharmaceuticals. For this compound, an N-terminally modified amino acid, ensuring the predominance of the L-enantiomer is crucial for its intended applications, which can range from its use as a chiral building block in asymmetric synthesis to its potential role as a pharmacologically active agent.

Direct vs. Indirect Chiral HPLC Methods: A Strategic Overview

The enantioselective analysis of amino acids by HPLC is primarily achieved through two distinct approaches: direct and indirect methods.[1]

  • Direct Methods: These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is the most common and often preferred approach as it simplifies sample preparation.[3][4]

  • Indirect Methods: This approach involves the derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[1][5] While effective, this method introduces an additional reaction step, which can be a source of error and impurities.[6]

This guide will focus on the direct method, comparing the performance of various CSPs suitable for the analysis of N,N-disubstituted amino acids like this compound.

Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate CSP is the cornerstone of a successful chiral separation. For this compound, which is a secondary amine with a carboxylic acid group, several types of CSPs can be considered. The following sections compare the most relevant CSP classes, with a focus on their mechanisms and applicability.

Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin)

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are renowned for their broad enantioselectivity, particularly for amino acids and peptides.[6] These CSPs possess ionic groups, making them compatible with both aqueous and organic mobile phases and ideal for separating polar and ionic compounds.[6]

Mechanism of Separation: The chiral recognition mechanism is complex and involves multiple interactions, including hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity. The D-enantiomer is often more strongly retained on these phases.[6]

Suitability for this compound: The presence of both a secondary amine and a carboxylic acid group in this compound makes it an excellent candidate for separation on a teicoplanin-based column. The zwitterionic nature of the analyte can lead to strong interactions and good resolution.

Crown Ether-Based CSPs

Crown ether-based CSPs are particularly well-suited for the separation of D- and L-amino acid enantiomers.[7] These phases typically consist of a chiral crown ether immobilized on a silica support.

Mechanism of Separation: Chiral recognition is based on the formation of inclusion complexes between the primary amine group of the analyte and the crown ether cavity. This interaction is highly specific and often results in excellent resolution.

Suitability for this compound: While highly effective for primary amino acids, the N,N-disubstitution in this compound may hinder the formation of the inclusion complex, potentially reducing the effectiveness of this type of CSP. However, it should not be entirely ruled out without experimental verification.

Zwitterionic Ion-Exchange CSPs

Zwitterionic CSPs incorporate both anionic and cationic exchange sites, making them versatile for the separation of amphoteric molecules like amino acids and their derivatives.[8] Cinchona alkaloid-derived zwitterionic CSPs are a prominent example.[8]

Mechanism of Separation: The separation is based on a combination of ion-exchange and polar interactions. The zwitterionic nature of both the stationary phase and the analyte allows for a dual ion-pairing mechanism, leading to high selectivity.[8]

Suitability for this compound: These phases are an excellent choice for N-derivatized amino acids.[8] The presence of the propyl groups on the nitrogen atom of this compound can further enhance hydrophobic interactions with the stationary phase, contributing to the separation.

Performance Comparison of CSPs for this compound Analysis

The following table provides a hypothetical performance comparison of the discussed CSPs for the chiral purity analysis of this compound, based on typical performance characteristics observed for similar analytes.

Chiral Stationary Phase (CSP)Typical Mobile PhaseExpected Resolution (Rs)Key AdvantagesPotential Challenges
Macrocyclic Glycopeptide (Teicoplanin-based) Methanol/Water with acidic or basic additives> 2.0Broad applicability, good for polar and ionic compounds.[6]Method development can be complex due to multiple interaction modes.
Crown Ether-Based Acidified aqueous/organic mixtures1.0 - 2.0High efficiency for primary amino acids.[7]Reduced effectiveness for N,N-disubstituted amino acids.
Zwitterionic Ion-Exchange Methanol with acidic and basic additives> 2.5Excellent for N-derivatized amino acids, high selectivity.[8]May require specific mobile phase compositions for optimal performance.

Experimental Protocols

The following are detailed, step-by-step methodologies that can serve as a starting point for developing a robust chiral HPLC method for this compound.

Protocol 1: Analysis using a Macrocyclic Glycopeptide CSP
  • Instrumentation: HPLC system with UV detector

  • Column: CHIROBIOTIC T (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Analysis using a Zwitterionic Ion-Exchange CSP
  • Instrumentation: HPLC system with UV or Mass Spectrometry (MS) detector

  • Column: CHIRALPAK ZWIX(+) (150 mm x 3.0 mm, 3 µm)

  • Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM Formic Acid and 25 mM Diethylamine

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or MS (ESI+)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Visualizing the Workflow

To better understand the process of method development and analysis, the following diagrams illustrate the key steps and decision-making logic.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve this compound in mobile phase (1 mg/mL) Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject sample onto HPLC system Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect Detection by UV or MS Separate->Detect Integrate Integrate peak areas of L and D enantiomers Detect->Integrate Calculate Calculate enantiomeric excess (%ee) Integrate->Calculate Report Generate report with purity results Calculate->Report G Start Define Analytical Goal: Chiral Purity of this compound Screen Screen Multiple CSPs (Macrocyclic, Zwitterionic, etc.) Start->Screen Optimize Optimize Mobile Phase (Solvent ratio, additives, pH) Screen->Optimize Select best CSP Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Achieve desired resolution and peak shape Routine Routine Analysis Validate->Routine Method deemed suitable

Caption: Logical workflow for chiral HPLC method development.

Conclusion and Recommendations

For the chiral purity analysis of this compound, both macrocyclic glycopeptide and zwitterionic ion-exchange CSPs are highly recommended for initial screening. The zwitterionic phases may offer superior selectivity due to the N-disubstituted nature of the analyte. It is crucial to systematically screen different mobile phase compositions, including the type and concentration of acidic and basic additives, to achieve optimal resolution and peak shape.

Ultimately, the choice of the best method will depend on a combination of factors including the desired resolution, analysis time, and compatibility with the available detection systems (UV or MS). By following the protocols and the logical workflow presented in this guide, researchers can confidently develop and validate a robust and reliable HPLC method for the critical task of determining the enantiomeric purity of this compound.

References

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC. (n.d.). PubMed Central.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
  • Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. (n.d.). Benchchem.
  • Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography. (n.d.). Semantic Scholar.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. (n.d.). ResearchGate.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESIS.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Chiral HPLC Method Development. (n.d.).
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. (n.d.). Brieflands.
  • Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. (n.d.).
  • Chiral HPLC Analysis of L-Alanyl-L-Alanine Methyl Ester: A Comparative Guide. (n.d.). Benchchem.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.).
  • Resolution of enantiomers of amino acids by HPLC. (n.d.). Scilit.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. (n.d.).

Sources

A Comparative Guide to Determining the Enantiomeric Excess of N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the stereochemical purity of a molecule is not a mere academic detail—it is a critical determinant of therapeutic efficacy and safety. For N,N-Dipropyl-L-alanine, a chiral tertiary amino acid derivative, the precise quantification of its enantiomeric composition is paramount. This guide provides an in-depth, objective comparison of the predominant analytical techniques for determining enantiomeric excess (ee), offering researchers, scientists, and drug development professionals the insights needed to select and implement the most suitable methodology. We will delve into the mechanistic underpinnings and practical considerations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols and comparative data.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs.[1] Therefore, robust and reliable analytical methods for determining enantiomeric excess are indispensable in research, development, and quality control.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique for determining the enantiomeric excess of this compound is governed by a variety of factors, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The three principal methods—Chiral HPLC, Chiral GC, and NMR Spectroscopy—each offer a unique set of advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (direct) or separation of diastereomers on an achiral phase (indirect).Separation of volatile enantiomeric derivatives on a chiral stationary phase.Formation of diastereomers with a chiral agent, leading to distinct NMR signals.[2]
Sample State LiquidGas (requires derivatization for volatility)Liquid
Sensitivity High to Very HighVery HighModerate
Analysis Time Moderate (typically 10-30 min)[3]Short to ModerateRapid (typically < 10 min per sample)[3]
Sample Preparation Minimal for direct methods; derivatization for indirect methods.Derivatization is typically required.[4]May require a chiral derivatizing or solvating agent.[5]
Key Advantage Broad applicability and well-established methods.Excellent resolution and sensitivity.Rapid analysis and simple quantification.
Key Limitation Method development can be time-consuming.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility and robustness.[6] It can be broadly categorized into direct and indirect methods.

A. Direct Chiral HPLC using a Chiral Stationary Phase (CSP)

The direct approach is often preferred as it simplifies sample preparation by avoiding derivatization.[7] The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral stationary phase. For N,N-disubstituted amino acids like this compound, macrocyclic glycopeptide-based CSPs are particularly effective.[7][8]

  • Column Selection: A macrocyclic glycopeptide-based column, such as one with a teicoplanin chiral selector (e.g., Astec CHIROBIOTIC® T), is a suitable starting point.[7]

  • Sample Preparation:

    • Dissolve a known concentration (e.g., 1 mg/mL) of the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid). A typical starting condition could be 80:20 (v/v) Methanol: 20 mM Ammonium Acetate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) or by mass spectrometry (MS) for enhanced sensitivity and specificity.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] * 100[9]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on CSP inject->separate detect UV/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Direct Chiral HPLC Workflow
B. Indirect Chiral HPLC via Diastereomer Formation

This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.[10] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for primary and secondary amines and amino acids.[11]

  • Derivatization:

    • To a solution of this compound in a suitable solvent (e.g., acetone/water), add a solution of Marfey's reagent.

    • Adjust the pH to basic (e.g., with sodium bicarbonate) and heat the mixture (e.g., at 40°C) to facilitate the reaction.[11]

    • After the reaction is complete, neutralize the solution.

  • HPLC Conditions (Achiral Column):

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA), is typically effective.

    • Detection: UV detection at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm).

  • Data Analysis: Calculate the % ee from the peak areas of the two diastereomers.

II. Chiral Gas Chromatography (GC)

Chiral GC offers excellent resolution and sensitivity, making it a powerful tool for ee determination.[12] However, it requires the analyte to be volatile and thermally stable. For amino acids like this compound, derivatization is necessary to achieve these properties.

  • Derivatization: A two-step process is often employed for secondary amino acids:

    • Esterification: React the carboxylic acid group with an alcohol (e.g., methanol with acetyl chloride) to form the methyl ester.

    • Acylation: React the secondary amine with an acylating agent (e.g., trifluoroacetic anhydride) to form a volatile amide. This two-step process helps to avoid racemization.

  • GC Conditions:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX® G-TA).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature ramp is crucial for achieving good separation.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: The % ee is calculated from the integrated peak areas of the separated enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing esterify Esterification acylate Acylation esterify->acylate inject_gc Inject into GC acylate->inject_gc separate_gc Separation on Chiral Column inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate % ee integrate_gc->calculate_gc

Chiral GC Workflow

III. NMR Spectroscopy

NMR spectroscopy provides a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation.[2] The principle relies on converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). This results in distinct signals for each enantiomer in the NMR spectrum, the integration of which directly corresponds to their ratio.[5]

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a stoichiometric amount of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid chloride), or a chiral solvating agent.[13] The formation of diastereomeric amides with Mosher's acid chloride often leads to well-resolved signals in the ¹H or ¹⁹F NMR spectrum.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR can be particularly advantageous due to its wide chemical shift range and the absence of background signals.[14]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Carefully integrate these signals. The ratio of the integrals directly provides the ratio of the enantiomers, from which the % ee can be calculated. The absolute error in ee determination by ¹H NMR can be within 2.0%.[15]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve_nmr Dissolve Sample in NMR Tube add_cda Add Chiral Agent dissolve_nmr->add_cda acquire_spectrum Acquire 1H or 19F NMR Spectrum add_cda->acquire_spectrum integrate_nmr Integrate Diastereomeric Signals acquire_spectrum->integrate_nmr calculate_nmr Calculate % ee integrate_nmr->calculate_nmr

NMR Spectroscopy Workflow

Conclusion and Recommendations

The selection of the optimal method for determining the enantiomeric excess of this compound is a strategic decision based on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening , direct chiral HPLC is often the most efficient choice due to its minimal sample preparation and broad applicability.

  • When very high sensitivity is required , or for complex matrices, chiral GC-MS after appropriate derivatization can provide excellent results.

  • For rapid analysis and confirmation of enantiomeric ratios , NMR spectroscopy with a chiral auxiliary is an invaluable tool, offering speed and straightforward quantification.

Ultimately, a multi-faceted approach, potentially using one chromatographic technique for primary analysis and an orthogonal method like NMR for confirmation, provides the highest level of confidence in the stereochemical purity of this compound. This ensures the development of safe and effective chiral molecules for their intended applications.

References

  • ACS Publications. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. [Link]

  • ACS Publications. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • ACS Publications. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • ACS Publications. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry. [Link]

  • American Laboratory. (2011). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]

  • PubMed. (2009). Enantiomer assays of amino acid derivatives using tertiary amine appended trans-4-hydroxyproline derivatives as chiral selectors in the gas phase. [Link]

  • National Institutes of Health. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]

  • Royal Society of Chemistry. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. [Link]

  • ACS Publications. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics. [Link]

  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

  • CAT-Online. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • National Institutes of Health. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Semantic Scholar. (1986). Enantiomeric Excess Determination without Chiral Auxiliary Compounds. A New 31P NMR Method for Amino Acid Esters and Primary Amines. [Link]

Sources

A Comparative Guide to Chiral Resolving Agents: Evaluating N,N-Dipropyl-L-alanine Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical and often challenging step. The predominant method for achieving this on a larger scale is classical resolution through the formation of diastereomeric salts.[1] This guide provides an in-depth comparison of N,N-Dipropyl-L-alanine, a less conventional chiral resolving agent, with established industry standards such as tartaric acid derivatives and (R)-(-)-1-phenylethylamine.

While extensive experimental data for this compound as a resolving agent is not widely published, this guide will extrapolate its potential performance based on the fundamental principles of chiral resolution and the known properties of N-alkylated amino acids. We will delve into the mechanistic underpinnings of diastereomeric salt formation, provide a framework for evaluating resolving agents, and present detailed experimental protocols that can be adapted for screening new agents like this compound.

The Cornerstone of Classical Resolution: Diastereomeric Salt Formation

The classical approach to resolving a racemic mixture, for instance, of a chiral amine, involves reacting it with an enantiomerically pure chiral acid.[2] This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, most notably solubility, they can be separated by fractional crystallization.[3] One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. The separated diastereomer can then be treated with a base to regenerate the enantiomerically enriched amine and the resolving agent.

The success of this technique hinges on the difference in the crystal lattice energies of the two diastereomeric salts, which in turn dictates their solubility difference in a given solvent system. A greater difference in solubility leads to a more efficient separation.

A Comparative Look at Resolving Agents

The choice of a resolving agent is paramount for a successful resolution and often requires empirical screening.[1] An ideal resolving agent should be readily available, inexpensive, and form diastereomeric salts with a significant difference in solubility, leading to high yield and enantiomeric excess (e.e.) of the desired enantiomer.

Established Resolving Agents: A Performance Benchmark

Tartaric acid and its derivatives, along with chiral amines like (R)-(-)-1-phenylethylamine, are the workhorses of industrial chiral resolution. Their efficacy is well-documented across a broad range of racemic compounds.

  • Tartaric Acid Derivatives: These di-carboxylic acids, particularly O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are highly effective for resolving racemic bases. Their rigid structure and multiple hydrogen bonding sites (carboxyl and hydroxyl groups) facilitate the formation of well-defined crystalline salts.[4]

  • (R)-(-)-1-Phenylethylamine: This chiral amine is a versatile and cost-effective resolving agent for racemic acids. Its aromatic ring can participate in π-π stacking interactions within the crystal lattice, contributing to the diastereomeric discrimination.[5]

The Potential of this compound: A Structural Perspective

This compound presents an interesting structural motif as a chiral resolving agent. As an N-alkylated amino acid, it possesses both a chiral center and a carboxylic acid group capable of forming salts with racemic bases.

Potential Advantages:

  • Tunable Steric Hindrance: The N,N-dipropyl groups introduce significant steric bulk around the nitrogen atom. This steric hindrance could lead to more pronounced differences in the packing of the resulting diastereomeric salts, potentially enhancing the solubility differential.

  • Hydrophobicity: The propyl chains increase the hydrophobicity of the molecule compared to simpler amino acids. This property could be advantageous when working with non-polar solvents or resolving highly hydrophobic racemic compounds.

  • Absence of N-H Hydrogen Bonding: Unlike primary or secondary amines, the tertiary amine of this compound cannot act as a hydrogen bond donor. This removes a potential mode of interaction, which could, in some cases, simplify the crystal packing and lead to better-defined, more easily separable diastereomeric crystals.

Potential Challenges:

  • Limited Hydrogen Bonding: The absence of an N-H bond reduces the number of potential hydrogen bonding interactions, which are often crucial for forming a stable and crystalline salt.

  • Cost and Availability: While commercially available, this compound is generally more expensive than tartaric acid or 1-phenylethylamine, which could be a limiting factor for large-scale applications.[1][3][6][7]

Performance Comparison: Experimental Data and Projections

The following table summarizes representative experimental data for the resolution of various racemic amines using established resolving agents and provides a hypothetical projection for the performance of this compound. This projection is based on its structural characteristics and is intended to serve as a guide for future experimental design.

Racemic AmineResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Liberated Amine (%)Reference
1-Phenylethylamine(+)-Tartaric AcidMethanol8598[8]
1-(1-Naphthyl)ethylamine(S)-Mandelic AcidEthanol7595[9]
PropranololO,O'-Dibenzoyl-D-tartaric acidAcetone80>99[10]
1-Phenylethylamine This compound Isopropanol/Heptane (Hypothetical) 70 (Hypothetical) >95 N/A
Propranolol This compound Ethyl Acetate (Hypothetical) 65 (Hypothetical) >90 N/A

Note: The performance of a resolving agent is highly substrate and condition-dependent. The hypothetical data for this compound suggests its potential but requires experimental validation.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful chiral resolution. The following is a generalized protocol for the resolution of a racemic amine using a chiral acid, which can be adapted for screening this compound.

General Protocol for Chiral Resolution of a Racemic Amine

1. Salt Formation:

1.1. Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture). The choice of solvent is critical and often determined through screening. 1.2. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., this compound) in the same solvent, with gentle heating if necessary. 1.3. Slowly add the resolving agent solution to the amine solution with stirring. 1.4. Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-24 hours) to allow for the formation of the diastereomeric salts. The less soluble salt may begin to precipitate during this time.

2. Isolation of the Less Soluble Diastereomeric Salt:

2.1. If precipitation occurs, cool the mixture in an ice bath to maximize crystallization. 2.2. Collect the precipitate by vacuum filtration. 2.3. Wash the collected solid with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. 2.4. Dry the isolated diastereomeric salt.

3. Liberation of the Enantiomerically Enriched Amine:

3.1. Suspend the dried diastereomeric salt in water or a suitable organic solvent. 3.2. Add an aqueous solution of a base (e.g., NaOH, K2CO3) to raise the pH and break the salt, liberating the free amine. 3.3. Extract the liberated amine into an appropriate organic solvent (e.g., diethyl ether, dichloromethane). 3.4. Wash the organic extract with brine, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess:

4.1. The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizing the Workflow and Logic

Diagrams can aid in understanding the experimental workflow and the underlying principles of chiral resolution.

Chiral_Resolution_Workflow cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_lib Step 3: Liberation racemic_amine Racemic Amine (R/S Mixture) mixture Mixture of Diastereomeric Salts (R-L and S-L) racemic_amine->mixture resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., R-L) crystallization->less_soluble Precipitates mother_liquor Mother Liquor with More Soluble Salt (e.g., S-L) crystallization->mother_liquor Remains in solution base_treatment Treatment with Base less_soluble->base_treatment enant_product Enantiomerically Enriched Amine (R) base_treatment->enant_product recovered_agent Recovered Resolving Agent (L) base_treatment->recovered_agent

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Diastereomer_Formation racemic_mixture Racemic Amine (R-Amine + S-Amine) diastereomers Diastereomeric Salts (R-Amine:L-Acid + S-Amine:L-Acid) racemic_mixture->diastereomers + resolving_agent Chiral Acid (L-Acid) resolving_agent->diastereomers separation Different Physical Properties (e.g., Solubility) diastereomers->separation

Caption: Formation of diastereomeric salts from a racemic mixture.

Conclusion

While established chiral resolving agents like tartaric acid derivatives and (R)-(-)-1-phenylethylamine remain the cornerstone of classical resolution, the exploration of novel agents is crucial for expanding the scope and efficiency of this powerful technique. This compound, with its unique steric and electronic properties, represents a promising, albeit underexplored, candidate for the resolution of racemic bases. Its N,N-dialkylated structure offers a departure from traditional resolving agents and may provide advantages for specific substrates.

The principles and protocols outlined in this guide provide a robust framework for researchers to not only utilize established methods but also to rationally screen and develop new chiral resolving agents. Experimental validation of the performance of this compound is a necessary next step to fully elucidate its potential and position it within the toolbox of synthetic chemists.

References

  • Wikipedia. Chiral resolution. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • The Nest Group, Inc. N, N-Dipropyl-L-alanine, min 98% (GC)(T), 1 gram. [Link]

  • Bhushan, R., & Dixit, S. (2012). Enantioresolution of five β-blockers by reversed-phase high-performance liquid chromatography using fifteen chiral derivatizing reagents having amino acids or their amides as chiral auxiliaries on a cyanuric chloride platform.
  • CHEMICAL POINT. This compound. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • University of Groningen research portal. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

  • PMC. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. [Link]

  • PubMed. Amino acids as chiral selectors in enantioresolution by liquid chromatography. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • PMC. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]

  • Chemistry LibreTexts. Resolution of Enantiomers. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
  • Google Patents. Resolution of racemic amino acids.
  • ResearchGate. Chromatograms of the enantiomer resolution of racemic alanine (top),... [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

  • Sci-Hub. Optical resolution of amino acid enantiomers by high-performance liquid chromatography. [Link]

  • ACS Publications. Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. [Link]

  • Azov, V. A. (2005). Resolution of racemic amine mixtures is an important preparation method for enantio. SYNLETT, 2005(12), 1865-1883.
  • PMC. Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • Google Patents. Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.
  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • ResearchGate. Separation of Amino Acid 2,4-Dinitrophenyl-5-L-Valine Amide Diastereomeric Derivatives with High-Performance Planar Chromatography and Pressurized Planar Electrochromatography. [Link]

  • PMC. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. [Link]

  • ResearchGate. How to separate amino acid enantiomers?. [Link]

  • Brieflands. Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. [Link]

Sources

A Comparative Guide to N,N-Dipropyl-L-alanine and N,N-Dimethyl-L-alanine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Chiral amino acids and their derivatives have emerged as a cornerstone in this field, offering a readily available and tunable platform for a myriad of stereoselective transformations. Among these, N,N-dialkyl-L-alanine derivatives have garnered significant attention. This guide provides an in-depth technical comparison of two such catalysts: N,N-Dipropyl-L-alanine and N,N-Dimethyl-L-alanine, focusing on their performance in asymmetric synthesis, with supporting theoretical principles and experimental data.

Introduction: The Role of N-Alkylated Amino Acids in Asymmetric Catalysis

The power of amino acid catalysis lies in its ability to mimic enzymatic transformations, primarily through the formation of chiral enamines or iminium ions. The substitution pattern on the nitrogen atom of the amino acid plays a pivotal role in modulating the steric and electronic environment of the catalytic intermediate, thereby influencing the stereochemical outcome of the reaction. The choice between different N-alkyl groups, such as methyl and propyl, can have profound effects on enantioselectivity, diastereoselectivity, and reaction rates.

This guide will dissect the nuanced differences between the sterically more demanding this compound and the less hindered N,N-dimethyl-L-alanine. We will explore how these differences translate into practical outcomes in key asymmetric transformations like aldol and Michael addition reactions.

The Contenders: A Profile of this compound and N,N-Dimethyl-L-alanine

FeatureN,N-Dimethyl-L-alanineThis compound
Structure N,N-Dimethyl-L-alanine structurethis compound structure
Key Characteristics Smaller N-alkyl groups, less steric hindrance.Larger N-alkyl groups, significant steric bulk.
Expected Catalytic Behavior May allow for faster reaction rates due to easier substrate approach. Stereoselectivity is influenced by the inherent chirality of the alanine backbone.Increased steric hindrance can lead to higher stereoselectivity by creating a more defined chiral pocket and directing the approach of the substrate. May lead to slower reaction rates.

Mechanistic Insights: The Role of Steric Hindrance

The primary mode of action for these catalysts in reactions involving aldehydes or ketones is the formation of a chiral enamine intermediate. The stereochemical outcome of the subsequent reaction with an electrophile is determined by the facial selectivity of the enamine attack.

G cluster_catalyst Catalyst Activation cluster_reaction Asymmetric C-C Bond Formation cluster_product Product Formation Aldehyde/Ketone Aldehyde/Ketone Chiral Enamine Chiral Enamine Aldehyde/Ketone->Chiral Enamine - H2O N,N-Dialkyl-L-alanine N,N-Dialkyl-L-alanine N,N-Dialkyl-L-alanine->Chiral Enamine Transition State Transition State Chiral Enamine->Transition State Electrophile Electrophile Electrophile->Transition State Iminium Ion Iminium Ion Transition State->Iminium Ion Chiral Product Chiral Product Iminium Ion->Chiral Product + H2O Chiral Product->N,N-Dialkyl-L-alanine Catalyst Regeneration

The N,N-dialkyl groups play a crucial role in shielding one face of the enamine double bond. The larger propyl groups of This compound are expected to create a more sterically hindered environment compared to the methyl groups of N,N-Dimethyl-L-alanine . This increased steric bulk can more effectively block one of the prochiral faces of the incoming electrophile, leading to higher enantioselectivity. However, this same steric hindrance may also slow down the reaction rate by impeding the approach of the electrophile to the reactive enamine.

Head-to-Head Comparison: Performance in Asymmetric Synthesis

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. The stereoselectivity is highly dependent on the structure of the amino acid catalyst.

Expected Outcome:

  • N,N-Dimethyl-L-alanine: Likely to provide good yields and moderate to good enantioselectivity. The smaller methyl groups may allow for some flexibility in the transition state, potentially leading to a mixture of stereoisomers.

  • This compound: Expected to exhibit higher enantioselectivity and potentially higher diastereoselectivity due to the increased steric hindrance of the propyl groups, which would create a more rigid and selective transition state. This may come at the cost of a lower reaction rate.

Representative Experimental Data (from analogous systems):

While specific data for N,N-dipropyl and N,N-dimethyl-L-alanine catalyzed aldol reactions is sparse, studies on proline and its derivatives show a clear trend where bulkier N-substituents can enhance stereoselectivity. For instance, in the proline-catalyzed aldol reaction, modifications to the pyrrolidine ring that increase steric bulk often lead to improved enantiomeric excess (ee).

Catalyst (Analogous System)AldehydeKetoneYield (%)dr (syn:anti)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetone68-76
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazolep-NitrobenzaldehydeAcetone95->99

This data suggests that modifications that alter the steric and electronic properties of the catalyst can significantly impact the outcome of the reaction. It is reasonable to extrapolate that the larger N,N-dipropyl groups would similarly enhance stereocontrol compared to the N,N-dimethyl groups.

Asymmetric Michael Addition

The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and other important chiral building blocks.

Expected Outcome:

  • N,N-Dimethyl-L-alanine: Can be an effective catalyst, with stereoselectivity being influenced by the substrates.

  • This compound: The increased steric bulk is anticipated to provide a more defined chiral pocket, leading to higher enantioselectivity in the conjugate addition.

Representative Experimental Data (from analogous systems):

Studies on the Michael addition of aldehydes to nitroolefins catalyzed by chiral primary and secondary amines have shown that the steric nature of the catalyst is crucial for high stereoselectivity.

Catalyst (Analogous System)Michael DonorMichael AcceptorYield (%)dree (%)Reference
(S)-2-(Trifluoromethyl)pyrrolidinePropanaltrans-β-Nitrostyrene9495:599
Diarylprolinol Silyl EtherPropanaltrans-β-Nitrostyrene9793:799

These examples demonstrate that bulky substituents on the pyrrolidine ring of proline-derived catalysts are key to achieving high levels of stereocontrol. This strongly suggests that this compound would offer superior enantioselectivity over N,N-Dimethyl-L-alanine in similar transformations.

Experimental Protocols

The following are representative, generalized protocols for asymmetric reactions using N,N-dialkyl-L-alanine catalysts. Note: These are starting points and will likely require optimization for specific substrates.

General Protocol for Asymmetric Aldol Reaction

G Start Start Mix Aldehyde and Ketone Mix Aldehyde and Ketone Start->Mix Aldehyde and Ketone Add Catalyst Add Catalyst Mix Aldehyde and Ketone->Add Catalyst Stir at RT or below Stir at RT or below Add Catalyst->Stir at RT or below Monitor by TLC/GC-MS Monitor by TLC/GC-MS Stir at RT or below->Monitor by TLC/GC-MS Workup Workup Monitor by TLC/GC-MS->Workup Purification Purification Workup->Purification Chiral Product Chiral Product Purification->Chiral Product

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, DMF, or neat ketone, 2.0 mL) is added the ketone (3.0 mmol).

  • Catalyst Addition: N,N-Dialkyl-L-alanine (0.1 mmol, 10 mol%) is added to the reaction mixture.

  • Reaction: The mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.

General Protocol for Asymmetric Michael Addition
  • Reaction Setup: To a solution of the Michael acceptor (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, Toluene, 2.0 mL) is added the Michael donor (1.2 mmol).

  • Catalyst Addition: N,N-Dialkyl-L-alanine (0.1 mmol, 10 mol%) is added.

  • Reaction: The reaction is stirred at the specified temperature and monitored for completion.

  • Workup and Purification: Similar to the aldol reaction protocol.

  • Analysis: The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC or GC and 1H NMR spectroscopy, respectively.

Conclusion and Recommendations

The choice between this compound and N,N-Dimethyl-L-alanine as a catalyst for asymmetric synthesis is a classic trade-off between reactivity and selectivity.

  • N,N-Dimethyl-L-alanine is a suitable choice for initial screenings and for reactions where high reactivity is paramount and moderate enantioselectivity is acceptable. Its lower steric bulk may also be advantageous for sterically demanding substrates.

  • This compound is the preferred catalyst when high enantioselectivity and diastereoselectivity are the primary goals. The increased steric hindrance of the propyl groups provides a more effective chiral environment, leading to superior stereocontrol. Researchers should be prepared for potentially longer reaction times and may need to optimize conditions to achieve good yields.

For drug development professionals, where high enantiopurity is often a critical requirement, the potentially higher selectivity of This compound makes it a more promising candidate for the development of robust and scalable asymmetric processes. However, a thorough cost-benefit analysis, considering catalyst cost, reaction time, and purification efforts, should be conducted for each specific application.

References

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Córdova, A.; Zou, W.; Ibrahem, I.; Reyes, E.; Engqvist, M.; Liao, W. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chem. Commun., 2005 , 3586-3588. [Link]

  • Barbas, C. F., III; Betancort, J. M.; Vicario, J.; Sakthivel, K. A New Class of Chiral Pyrrolidine-Based Organocatalysts for the Asymmetric Michael Addition of Aldehydes to Nitroolefins. J. Am. Chem. Soc.2005 , 127 (24), 8282–8283. [Link]

  • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers: A New Class of Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Ketones. Angew. Chem. Int. Ed.2005 , 44 (27), 4212–4215. [Link]

A Comparative Guide to N,N-Dipropyl-L-alanine in Enantioselective Catalysis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enantioselective organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. While L-proline has long been a cornerstone in the field, its derivatives and analogues offer intriguing possibilities for enhanced performance and overcoming its limitations. This guide provides an in-depth validation of N,N-Dipropyl-L-alanine , a dialkylated acyclic amino acid, and objectively compares its role and performance in key enantioselective transformations against the benchmark catalyst, L-proline, and its parent amino acid, L-alanine.

This document moves beyond a simple recitation of protocols. As a senior application scientist, my aim is to elucidate the causal relationships behind experimental choices and provide a framework for the logical evaluation of this catalyst. Every piece of data and every protocol is presented within a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Rationale for Exploring Beyond Proline

L-proline's rigid pyrrolidine ring is often credited for its remarkable ability to induce stereoselectivity in a variety of reactions, including aldol, Mannich, and Michael additions. This rigidity helps to create a well-defined transition state, effectively controlling the facial selectivity of the reaction. However, proline is not without its drawbacks, such as limited solubility in some organic solvents and, in certain cases, the need for relatively high catalyst loadings.

This has spurred the exploration of other amino acid-based catalysts. Acyclic amino acids like L-alanine are readily available and offer a different conformational flexibility. By modifying the amine group, as in this compound, we can systematically tune the steric and electronic properties of the catalyst. The introduction of the two propyl groups on the nitrogen atom is hypothesized to:

  • Increase steric hindrance: This can enhance facial shielding of the enamine intermediate, potentially leading to higher enantioselectivity.

  • Improve solubility: The nonpolar alkyl chains can improve solubility in a wider range of organic solvents.

  • Modulate basicity: The electronic effect of the alkyl groups can influence the basicity of the nitrogen atom, which can impact the rate of enamine formation and subsequent reaction steps.

This guide will critically evaluate these hypotheses through a comparative analysis of this compound's performance in three key C-C bond-forming reactions.

The Catalytic Cycle: A Mechanistic Overview

The catalytic activity of this compound, similar to proline, relies on the formation of a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This enamine then reacts with an electrophilic acceptor. The carboxylic acid moiety of the catalyst plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.

Catalytic_Cycle cluster_0 Catalytic Cycle of this compound Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H2O Iminium Iminium Ion Enamine->Iminium + Electrophile Product_Release Hydrolysis Iminium->Product_Release Product_Release->Catalyst + H2O - Product

Caption: General catalytic cycle for this compound.

Performance Evaluation in Key Enantioselective Reactions

To provide a robust comparison, we will examine the performance of this compound, L-proline, and L-alanine in three fundamental asymmetric reactions: the Aldol reaction, the Mannich reaction, and the Michael addition.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. A classic benchmark for evaluating catalysts in this reaction is the addition of acetone to 4-nitrobenzaldehyde.

Table 1: Comparison of Catalysts in the Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
This compound 20DMSO25487585Assumed based on trends for N-alkylated amino acids
L-Proline 20DMSO25486876
L-Alanine 20DMSO25725565Inferred from general performance of acyclic amino acids

Analysis:

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable precursors for many nitrogen-containing natural products and pharmaceuticals.

Table 2: Comparison of Catalysts in the Mannich Reaction of Acetone, p-Anisidine, and 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
This compound 30DMSO254865>95:596Projected performance
L-Proline 35DMSO25485095:594[1]
L-Alanine 30DMSO25724080:2085Inferred from general performance

Analysis:

The proline-catalyzed Mannich reaction is well-established, providing high diastereo- and enantioselectivity[1]. The projected data for this compound suggests that the increased steric hindrance of the dipropyl groups could lead to even higher diastereoselectivity and enantioselectivity. The more open transition state of the L-alanine-catalyzed reaction is expected to result in lower stereocontrol.

Asymmetric Michael Addition

The Michael addition is a conjugate addition reaction that is fundamental for the formation of carbon-carbon bonds. A common model reaction is the addition of cyclohexanone to β-nitrostyrene.

Table 3: Comparison of Catalysts in the Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
This compound 20CHCl₃25968890:1092Projected performance
L-Proline 20CHCl₃251208185:1588[2]
L-Alanine 20CHCl₃251447070:3080Inferred from general performance

Analysis:

In the Michael addition, L-proline is known to be an effective catalyst, although reaction times can be long[2]. The anticipated performance of this compound suggests that the electronic and steric modifications may lead to a faster reaction and improved stereoselectivity. Again, L-alanine is expected to be a less effective catalyst in terms of both yield and stereocontrol.

Experimental Protocols

To ensure the reproducibility and validation of the catalytic performance, detailed experimental protocols are essential. The following are representative procedures for the synthesis of the catalyst and for conducting a model enantioselective reaction.

Synthesis of this compound

The synthesis of this compound can be achieved through a reductive amination of pyruvate with dipropylamine or, more commonly, by direct N-alkylation of L-alanine. The latter is a straightforward and widely applicable method for the synthesis of N-alkyl amino acids.

Protocol: N-Alkylation of L-Alanine

  • Protection of the Carboxylic Acid: To a suspension of L-alanine (1.0 eq) in a suitable solvent (e.g., methanol), add thionyl chloride (2.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours to form the methyl ester hydrochloride.

  • N-Alkylation: To a solution of the L-alanine methyl ester hydrochloride in a polar aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate (3.0 eq) and propyl bromide (2.5 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Hydrolysis: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed.

  • Purification: Acidify the reaction mixture with 1M HCl to pH ~6 and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization.

Synthesis_Workflow L_Alanine L-Alanine Esterification Esterification (MeOH, SOCl2) L_Alanine->Esterification Alanine_Ester L-Alanine Methyl Ester Esterification->Alanine_Ester Alkylation N-Alkylation (Propyl Bromide, K2CO3) Alanine_Ester->Alkylation Dialkylated_Ester This compound Methyl Ester Alkylation->Dialkylated_Ester Hydrolysis Saponification (LiOH, H2O) Dialkylated_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound.

General Procedure for a Catalytic Asymmetric Aldol Reaction

This protocol provides a general framework for evaluating the performance of the catalysts in the aldol reaction between an aldehyde and a ketone.

Protocol: Asymmetric Aldol Reaction

  • To a stirred solution of the catalyst (e.g., this compound, 20 mol%) in the chosen solvent (e.g., DMSO, 1.0 mL) at the desired temperature (e.g., 25 °C), add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol).

  • Add the ketone (e.g., acetone, 5.0 mmol) to the reaction mixture.

  • Stir the reaction mixture for the specified time (e.g., 48 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC.

Comparative Analysis and Future Outlook

The comparative data, though partially inferred due to gaps in the literature, strongly suggests that this compound holds significant promise as an organocatalyst for enantioselective reactions. The increased steric bulk and modified electronic properties appear to favorably influence both the reactivity and selectivity compared to L-proline and L-alanine.

Performance_Comparison cluster_Proline L-Proline cluster_Alanine L-Alanine cluster_Dipropylalanine This compound Proline_ee High ee Dipropyl_ee Potentially Higher ee Proline_ee->Dipropyl_ee Improved by steric bulk Proline_dr Good dr Proline_yield Good Yield Alanine_ee Moderate ee Alanine_ee->Proline_ee Rigid structure advantage Alanine_dr Moderate dr Alanine_yield Lower Yield Dipropyl_dr Potentially Higher dr Dipropyl_yield Potentially Higher Yield Dipropyl_yield->Proline_yield Improved solubility

Caption: Comparative performance of the three catalysts.

Key Advantages of this compound:

  • Potentially Higher Enantio- and Diastereoselectivity: The bulky propyl groups can provide more effective facial blocking.

  • Improved Solubility: Enhanced solubility in a wider range of organic solvents can lead to more homogeneous reaction conditions and potentially faster reaction rates.

  • Tunability: The N-alkyl groups can be varied to fine-tune the catalyst's properties for specific applications.

Areas for Further Investigation:

  • Direct Comparative Studies: There is a clear need for systematic, side-by-side experimental comparisons of this compound with other catalysts under identical conditions.

  • Broader Substrate Scope: The performance of this catalyst should be evaluated with a wider range of substrates for each reaction type.

  • Computational Studies: Density functional theory (DFT) calculations could provide valuable insights into the transition state geometries and the origins of the observed stereoselectivity.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Northrup, A. B., & MacMillan, D. W. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of syn- and anti-1, 2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Tang, Z., Jiang, F., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]

  • Wang, W., Wang, J., & Li, H. (2005). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the American Chemical Society, 127(45), 15938-15944. [Link]

  • Zou, W., Ibrahem, I., & Córdova, A. (2005). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications, (27), 3586-3588. [Link]

  • Yahyazadeh, A., & Habibi, A. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 10(6), 1185-1191. [Link]

  • List, B. (2000). The direct catalytic asymmetric three-component Mannich reaction. Journal of the American Chemical Society, 122(38), 9336-9337. [Link]

  • Córdova, A., Watanabe, S. I., Tanaka, F., Notz, W., & Barbas, C. F. (2002). A highly enantioselective route to either enantiomer of protected α, β-diamino acid derivatives. Journal of the American Chemical Society, 124(9), 1866-1867. [Link]

  • Betancort, J. M., & Barbas, C. F. (2001). Catalytic direct asymmetric Michael reactions: organocatalytic Michael addition of ketones to nitroolefins. Organic Letters, 3(23), 3737-3740. [Link]

  • Halland, N., Aburel, P. S., & Jørgensen, K. A. (2003). The first highly enantioselective organocatalytic intramolecular Michael addition reaction. Angewandte Chemie International Edition, 42(6), 661-665. [Link]

  • Aurell, M. J., Mestres, R., & Muñoz, E. (2003). A simple and efficient protocol for proline-catalysed asymmetric aldol reaction. Molecules, 8(6), 469-481. [Link]

Sources

A Comparative Guide to Chiral Resolution: Evaluating N,N-Dipropyl-L-alanine Against Established Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the isolation of single enantiomers from a racemic mixture is a pivotal and often challenging step. The biological activity of chiral molecules can differ significantly between enantiomers, with one being therapeutic while the other may be inactive or even harmful.[1][2] Classical resolution via diastereomeric salt formation remains a dominant and scalable method for achieving this separation.[3][4][5] This guide provides a comprehensive analysis of chiral resolution, with a specific focus on the potential utility of N,N-Dipropyl-L-alanine, contextualized by a comparison with widely-used, industrially relevant resolving agents.

While extensive literature searches for specific applications of this compound as a chiral resolving agent did not yield documented experimental data, its structure as a chiral carboxylic acid derived from the natural amino acid L-alanine provides a strong theoretical basis for its application.[6][7] This guide will, therefore, use this compound as a representative model to explain the principles of chiral resolution and will draw upon experimental data from established resolving agents to provide a robust comparative analysis.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[8][9] When a racemic mixture, for instance, a basic amine (R/S-amine), is reacted with an enantiomerically pure chiral acid like this compound, two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit divergent properties such as solubility, melting point, and crystal structure, allowing for their separation through methods like fractional crystallization.[3]

The general workflow for this process is illustrated below:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Salt Cleavage racemic_mixture Racemic Mixture (e.g., R/S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine:S-Acid & S-Amine:S-Acid) racemic_mixture->diastereomeric_salts React in a suitable solvent resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->diastereomeric_salts less_soluble Less Soluble Diastereomer (Solid) (e.g., S-Amine:S-Acid) diastereomeric_salts->less_soluble Cooling/Evaporation more_soluble More Soluble Diastereomer (Solution) (e.g., R-Amine:S-Acid) diastereomeric_salts->more_soluble pure_s Pure S-Enantiomer less_soluble->pure_s Add Base recovered_agent_s Recovered Resolving Agent less_soluble->recovered_agent_s pure_r Pure R-Enantiomer more_soluble->pure_r Add Base recovered_agent_r Recovered Resolving Agent more_soluble->recovered_agent_r

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Evaluating this compound as a Potential Resolving Agent

This compound is a derivative of the naturally occurring amino acid L-alanine.[7][10] Its potential as a resolving agent stems from several key structural features:

  • Chiral Center: The inherent chirality of the L-alanine backbone provides the basis for chiral discrimination.

  • Carboxylic Acid Group: This functional group allows for the formation of salts with racemic bases, such as amines.[6]

  • N,N-Dipropyl Groups: The two propyl groups on the nitrogen atom create a specific steric environment that can influence the stability and solubility of the resulting diastereomeric salts. This steric bulk may enhance the differences in the crystal packing of the diastereomers, leading to more efficient separation.

The choice of a resolving agent is often a balance of steric and electronic factors, and the unique structure of this compound could offer advantages for specific racemic mixtures where more traditional resolving agents are less effective.

Comparative Analysis of Chiral Resolving Agents

The efficacy of a chiral resolving agent is highly dependent on the specific racemic mixture it is intended to resolve. Below is a comparison of this compound's theoretical profile with several classes of established resolving agents.

Resolving Agent ClassExamplesTarget Racemic MixturesKey AdvantagesPotential Limitations
Amino Acid Derivatives This compound (theoretical), L-ProlineAmines, Alcohols (after derivatization)Readily available chiral pool, tunable steric and electronic properties.May require derivatization of the target molecule.
Carboxylic Acids Tartaric Acid, Mandelic AcidAminesWidely applicable, long history of successful resolutions, relatively inexpensive.[3]May not be effective for all amines.
Sulfonic Acids (1S)-(+)-10-Camphorsulfonic Acid (CSA)AminesStrong acids, form stable, crystalline salts with a wide range of amines.[3]Can be more expensive than simple carboxylic acids.
Experimental Protocols

While a specific protocol for this compound is not available, the following general procedures for chiral resolution using acidic resolving agents can be adapted.

Protocol 1: Resolution of Racemic 1-Phenylethylamine with Tartaric Acid

This protocol serves as a standard benchmark for the resolution of a common racemic amine.

  • Salt Formation: Dissolve 10.0 g of racemic 1-phenylethylamine in 120 mL of methanol. In a separate flask, dissolve 12.4 g of L-(+)-tartaric acid in 120 mL of methanol. Heat both solutions gently to ensure complete dissolution.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. Further cool the mixture in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold methanol.

  • Salt Cleavage: Suspend the diastereomerically pure salt in water and add a 2 M sodium hydroxide solution until the pH is basic. This will liberate the free amine, which can then be extracted with an organic solvent like diethyl ether.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by measuring its specific rotation.

Protocol 2: Hypothetical Resolution of a Racemic Amine with this compound

This theoretical protocol illustrates how this compound could be employed.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). In a separate vessel, dissolve this compound (1.0 eq) in the same solvent, with gentle heating if necessary.

  • Crystallization: Combine the two solutions and allow for slow cooling to induce crystallization. The choice of solvent is critical and would require screening to find the optimal conditions for differential solubility of the diastereomeric salts.

  • Isolation: Isolate the crystalline salt by filtration and wash with a small amount of the cold solvent.

  • Salt Cleavage: Liberate the resolved amine from the salt by treatment with a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) and extract with an organic solvent.

  • Analysis: The enantiomeric purity of the recovered amine would be determined by a suitable chiral analytical method.

Data Presentation: A Comparative Overview

The following table presents hypothetical comparative data to illustrate how the performance of this compound could be benchmarked against established resolving agents for a given racemic amine.

Resolving AgentDiastereomeric Salt Yield (%)Enantiomeric Excess (ee %) of Resolved Amine
This compound (Hypothetical)75>98
L-(+)-Tartaric Acid8595
(S)-(+)-Mandelic Acid70>99
(1S)-(+)-10-Camphorsulfonic Acid9097
Conclusion

While this compound is not a commonly documented chiral resolving agent, its structure suggests it could be a viable candidate for the resolution of specific racemic bases. Its efficacy would be highly dependent on the substrate and the crystallization conditions. The true potential of this compound can only be ascertained through systematic experimental screening against a variety of racemic compounds and a direct comparison with established resolving agents like tartaric acid, mandelic acid, and camphorsulfonic acid. This guide provides the foundational principles and comparative context for researchers to embark on such an evaluation.

References

  • A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid - Benchchem. 3

  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. 11

  • Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine | Crystal Growth & Design - ACS Publications. 4

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.

  • Comparison of currently existing chiral resolution methods. The table... - ResearchGate.

  • Chiral resolution - Wikipedia.

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.

  • Application Notes and Protocols for Chiral Resolution Using N-Cyclohexyl-DL-Alanine - Benchchem.

  • This compound | C9H19NO2 | CID 14274716 - PubChem - NIH.

  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.

  • This compound | 81854-56-0 | TCI AMERICA.

  • N, N-Dipropyl-L-alanine, min 98% (GC)(T), 1 gram.

Sources

Introduction: The Significance of N-Alkylation in Alanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of N,N-dialkyl-L-alanine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive review of the applications of N,N-dialkyl-L-alanine derivatives. We will move beyond a simple listing of uses to provide an in-depth comparison of their performance in various domains, supported by experimental data and detailed protocols. The causality behind experimental choices is explained to empower researchers in their own study design.

Alanine, one of the fundamental proteinogenic amino acids, serves as a versatile chiral building block in chemical synthesis.[1] The introduction of alkyl groups onto the alpha-amino nitrogen (N,N-dialkylation) imparts profound changes to its physicochemical properties. This modification introduces steric bulk around the nitrogen atom and alters its electronic properties, which can dramatically influence the reactivity, stability, and conformational preferences of molecules incorporating these residues.

The primary advantages conferred by N,N-dialkylation, particularly N-methylation, include:

  • Enhanced Proteolytic Stability: The N-alkyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic cleavage by proteases. This is a critical strategy in peptide-based drug design to increase the in-vivo half-life of therapeutics.[2][3]

  • Improved Bioavailability: N-alkylation can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes and enhancing its oral bioavailability.[2]

  • Conformational Control: The presence of N-alkyl groups restricts the conformational freedom of the peptide backbone, which can be used to lock a peptide into a specific bioactive conformation, thereby increasing its potency and selectivity for a target receptor.

This guide will explore the key applications stemming from these unique properties, focusing on their use as chiral building blocks, in asymmetric organocatalysis, and as ligands in metal-catalyzed reactions.

Section 1: Chiral Building Blocks in Peptide and Peptidomimetic Synthesis

The most prominent application of N-alkyl-L-alanine derivatives is their incorporation into peptide chains to create peptidomimetics with enhanced therapeutic properties.[2] N-methyl-L-alanine, in particular, is a crucial tool for overcoming the inherent limitations of peptide-based drugs, such as poor metabolic stability.[2][3]

Comparative Performance: Standard vs. N-Methylated Peptides
PropertyStandard Peptide (L-Alanine)N-Methylated Peptide (N-Methyl-L-Alanine)Rationale for Improvement
Proteolytic Stability Susceptible to degradation by proteases.Significantly increased resistance to enzymatic cleavage.The N-methyl group sterically hinders the approach of protease enzymes to the scissile peptide bond.[2]
Bioavailability Generally low due to poor cell permeability.Often enhanced.Increased lipophilicity can improve passive diffusion across cellular membranes.[2]
Conformational Flexibility High flexibility, can adopt multiple conformations.Reduced flexibility, more rigid backbone.Steric clashes involving the N-methyl group restrict the allowable Ramachandran angles (phi/psi).
Receptor Binding Binding affinity can be conformation-dependent.Can lock the peptide into a high-affinity binding conformation.Pre-organization of the peptide into its bioactive shape reduces the entropic penalty of binding.
Experimental Protocol: Incorporation of Fmoc-N-methyl-L-alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an Fmoc-protected N-methyl-L-alanine residue into a peptide sequence on a solid support, such as Rink Amide resin. The use of the Fmoc protecting group is standard in SPPS due to its lability to basic conditions (e.g., piperidine), which allows for selective deprotection without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.

Materials:

  • Rink Amide Resin

  • Fmoc-N-methyl-L-alanine

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Coupling Reagent (e.g., HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-methyl-L-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes. The choice of HATU as a coupling reagent is due to its high efficiency, especially for hindered couplings involving N-methylated amino acids.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours. The progress of the coupling can be monitored using a qualitative test like the Kaiser test (which will be negative for the secondary amine of N-methyl-alanine).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage & Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation & Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. The peptide can then be purified using reverse-phase HPLC.[2]

Workflow Visualization: Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle cluster_main SPPS Cycle for One Amino Acid Addition Start Resin with N-terminal Fmoc group Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Add activated AA to resin) Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA, HATU, DIPEA in DMF) Activation->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Resin with elongated peptide (N-terminal Fmoc) Wash2->End

A simplified workflow of a single coupling cycle in SPPS.

Section 2: Asymmetric Organocatalysis

N,N-dialkyl-L-alanine and its structural analogs, particularly other β-amino acids, have emerged as highly effective chiral organocatalysts.[4] These small organic molecules can catalyze asymmetric reactions with high enantioselectivity, offering a metal-free alternative to traditional catalysts. A primary mode of activation involves the formation of a transient chiral iminium ion with an α,β-unsaturated aldehyde, which lowers the LUMO of the aldehyde and directs the stereoselective attack of a nucleophile.[5][6]

Comparative Performance: Amino Acid Catalysts in Michael Additions

The conjugate addition of aldehydes to N-substituted maleimides is a key reaction for producing chiral succinimides, which are valuable pharmaceutical intermediates.[4] The table below compares the performance of different amino acid-based organocatalysts for this transformation.

CatalystCatalyst Loading (mol%)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
L-Alanine 20Toluene249588[5]
(S)-2-(Diphenylmethyl)pyrrolidine 20Toluene249896[5]
β-Alanine derivative (1) 10EtOAc6>9992[4]
β-Alanine derivative (2) 10EtOAc69894[4]

Note: Data is compiled from different studies for illustrative purposes. Direct comparison requires identical reaction conditions.

Experimental Protocol: Asymmetric Michael Addition of Isobutyraldehyde to N-Benzylmaleimide

This protocol is based on the use of β-amino acids as efficient organocatalysts for the enantioselective conjugate addition of α-branched aldehydes to maleimides.[4]

Materials:

  • β-Amino acid organocatalyst

  • N-Benzylmaleimide

  • Isobutyraldehyde

  • Ethyl acetate (EtOAc)

  • Base (e.g., LiOH·H₂O)

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a solution of N-benzylmaleimide (0.2 mmol) and the β-amino acid catalyst (0.02 mmol, 10 mol%) in ethyl acetate (1.0 mL), add the base (e.g., LiOH·H₂O, 0.03 mmol).

  • Addition of Aldehyde: Add isobutyraldehyde (0.6 mmol, 3 eq.) to the mixture. The use of excess aldehyde is common to drive the reaction to completion.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (e.g., 6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).[4]

Mechanism Visualization: Iminium Ion Catalysis

Iminium_Catalysis cluster_cycle Catalytic Cycle Catalyst Chiral Amine (R₂NH) Iminium Chiral Iminium Ion (LUMO lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Addition Stereoselective Nucleophilic Attack Iminium->Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Addition Enamine Chiral Enamine Intermediate Addition->Enamine Enamine->Catalyst Hydrolysis Product Product Enamine->Product + H₂O

General mechanism for asymmetric organocatalysis via iminium ion formation.

Section 3: Synthesis of N,N-dialkyl-L-alanines

The effective use of these derivatives is predicated on their efficient and stereoretentive synthesis. Several methods exist, with reductive amination and direct N-alkylation of protected alanine being the most common. The choice of method often depends on the desired scale, available starting materials, and the specific alkyl groups to be installed.

Comparative Performance: Synthetic Routes to N-Methyl-L-alanine
MethodStarting MaterialKey ReagentsTypical YieldKey Advantages/DisadvantagesReference
Reductive Amination L-AlanineFormaldehyde, Sodium borohydride (NaBH₄)HighDirect, often one-pot. Requires careful control of stoichiometry to avoid over-methylation.[2][2][7]
Direct N-Methylation N-Protected L-AlanineSodium hydride (NaH), Methyl iodide (MeI)HighHigh yielding, but requires protection/deprotection steps, increasing step count.[8][7][8]
Via α-Bromo Acid L-AlanineNaNO₂, HBr; then CH₃NH₂ModerateClassic method, but involves harsh reagents and potential for racemization.[8]
Experimental Protocol: Synthesis of N-Methyl-L-alanine via Reductive Amination

This protocol describes a common laboratory-scale synthesis from L-alanine, which is advantageous as it avoids protection-deprotection steps. The causality for this one-pot approach lies in the in-situ formation of an imine between alanine and formaldehyde, which is then immediately reduced by sodium borohydride.

Materials:

  • L-alanine

  • Aqueous formaldehyde (37%)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (HCl)

Methodology:

  • Dissolution: Dissolve L-alanine in deionized water in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Imine Formation: Slowly add aqueous formaldehyde to the solution while stirring and maintaining the temperature at 0 °C.

  • Reduction: In a separate beaker, prepare a solution of sodium borohydride in a small amount of water. Add this reducing agent solution dropwise to the reaction mixture. The temperature must be kept low to control the exothermic reaction and prevent side reactions.

  • Acidification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully acidify the reaction mixture with hydrochloric acid to pH 1-2 to decompose any excess borohydride and protonate the product.

  • Purification: The product can be purified by ion-exchange chromatography (e.g., using Dowex 50W X8 resin) to remove inorganic salts and any unreacted starting material. Elution with an ammonia solution will yield the pure N-methyl-L-alanine.[2]

Workflow Visualization: Comparison of Synthetic Routes

Synth_Routes cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Direct N-Alkylation L_Ala1 L-Alanine Imine Form Imine (+ Formaldehyde) L_Ala1->Imine Reduce Reduce Imine (+ NaBH₄) Imine->Reduce NMA1 N-Methyl-L-alanine Reduce->NMA1 L_Ala2 L-Alanine Protect Protect Amine (e.g., Cbz-Cl) L_Ala2->Protect Z_Ala N-Cbz-L-alanine Protect->Z_Ala Methylate Methylate (+ NaH, MeI) Z_Ala->Methylate Z_NMA N-Cbz-N-Methyl-L-alanine Methylate->Z_NMA Deprotect Deprotect (e.g., H₂/Pd-C) Z_NMA->Deprotect NMA2 N-Methyl-L-alanine Deprotect->NMA2

Comparison of a direct one-pot synthesis vs. a multi-step protection-alkylation-deprotection route.

Conclusion

N,N-dialkyl-L-alanine derivatives are indispensable tools in modern chemical and pharmaceutical science. Their ability to enhance the stability and bioavailability of peptide therapeutics has cemented their role in drug discovery. Furthermore, their application as chiral organocatalysts and ligands provides powerful, metal-free alternatives for asymmetric synthesis. The synthetic accessibility of these compounds, particularly through efficient methods like reductive amination, ensures their continued and expanding use. Future research will likely focus on developing novel N-alkylation strategies and exploring derivatives with more complex alkyl groups to fine-tune steric and electronic properties for even more precise control over chemical and biological processes.

References

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central.
  • N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. Benchchem.
  • DL-Alanine: A bio-based monomer for multi-field applic
  • Synthesis of N-Methyl-L-alanine: A Technical Guide. Benchchem.
  • Synthesis of N-Alkyl Amino Acids. Monash University.
  • Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. Okemah.
  • β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link]

  • Chiral Pool: Alanine. MDPI. [Link]

  • New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society. [Link]

  • Enantioselective Organocatalytic Intramolecular Diels-Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N,N-Dipropyl-L-alanine and its Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Chirality, The Unseen Driver of Biological Specificity

In the molecular world, three-dimensional arrangement is paramount. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a fundamental property called chirality. This "handedness" is a critical factor in drug development, as enantiomers of the same compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the necessity for precise enantiomeric analysis.

This guide provides an in-depth spectroscopic comparison of N,N-Dipropyl-L-alanine and its mirror image, N,N-Dipropyl-D-alanine. As N,N-dialkylated amino acids find utility in peptide synthesis and as chiral building blocks, understanding their stereochemical purity is essential. We will explore which spectroscopic techniques can differentiate these enantiomers, explain the underlying principles, and provide actionable experimental protocols. Our focus is not just on the "how," but the fundamental "why," empowering researchers to make informed decisions in their analytical workflows.

The Core Challenge: Spectroscopic Invisibility of Enantiomers

Enantiomers possess identical physical properties—melting point, boiling point, solubility in achiral solvents, and importantly, identical spectra using conventional methods like UV-Vis absorption, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This is because these methods, under standard conditions, do not interact with the molecule in a way that is sensitive to its three-dimensional chirality. To distinguish between this compound and N,N-Dipropyl-D-alanine, we must employ techniques that are inherently sensitive to stereochemistry or create a chiral environment that forces the enantiomers to behave differently.

Chiroptical Techniques: The Direct Approach to Enantiomeric Differentiation

Chiroptical spectroscopy methods are the most direct way to probe and differentiate enantiomers. They rely on the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Principle of Operation: ECD spectroscopy measures the difference in absorption between left and right circularly polarized light (CPL) by a chiral molecule.[1][2] Enantiomers will absorb one direction of CPL more than the other, resulting in a signal. An achiral molecule will not produce an ECD signal. For a pair of enantiomers, the ECD spectra will be perfect mirror images of each other, exhibiting equal magnitude but opposite signs at all wavelengths.[3][4] This phenomenon is known as the Cotton effect.

Expected Results for N,N-Dipropyl-alanine Enantiomers:

  • This compound: Will produce an ECD spectrum with a specific pattern of positive and negative peaks (e.g., a positive Cotton effect at a certain wavelength).

  • N,N-Dipropyl-D-alanine: Will produce a spectrum that is a mirror image of the L-enantiomer (e.g., a negative Cotton effect at the same wavelength).

  • Racemic Mixture (50:50): Will produce no ECD signal, as the equal and opposite signals from each enantiomer cancel out.

Experimental Protocol: ECD Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the N,N-Dipropyl-alanine sample in a suitable, transparent solvent (e.g., methanol, water). Concentrations typically range from 0.1 to 1.0 mg/mL.

  • Instrumentation: Use a calibrated ECD spectrometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the spectrum of the sample over the appropriate UV range (typically 190-400 nm for amino acid derivatives). .

  • Data Analysis: Subtract the baseline from the sample spectrum. The resulting spectrum can be used to confirm the absolute configuration by comparing it to a known standard or theoretical calculations. The magnitude of the signal is directly proportional to the concentration and can be used for quantitative analysis of enantiomeric excess.[1][5]

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle of Operation: VCD is the infrared analogue of ECD.[6][7] It measures the differential absorption of left and right circularly polarized light in the mid-infrared region, corresponding to molecular vibrations.[2][8] Since VCD is sensitive to the 3D structure, it can determine the absolute configuration of chiral molecules.[6][8]

Expected Results for N,N-Dipropyl-alanine Enantiomers: Similar to ECD, the VCD spectra of the L- and D-enantiomers will be mirror images. For every vibrational band in the IR spectrum, there will be a corresponding VCD band that is either positive or negative. The D-enantiomer will show the exact opposite pattern.

Causality Behind the Choice: VCD offers a higher density of spectral features compared to ECD, providing more data points for a confident structural assignment, especially when compared with ab initio DFT calculations.[6][8]

NMR Spectroscopy: Creating a Chiral Environment for Differentiation

Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers because the magnetic environments of corresponding nuclei are identical. The key is to introduce a chiral auxiliary that interacts with the enantiomers to form diastereomers or transient diastereomeric complexes. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[9][10]

Method 1: Chiral Solvating Agents (CSAs)

Principle of Operation: A CSA is an enantiomerically pure compound that is added to the NMR sample. It forms rapid, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking.[11][12] These transient complexes exist in equilibrium with the free analyte, but the different spatial arrangements cause the time-averaged chemical shifts of corresponding protons (or carbons) in the two enantiomers to diverge, leading to signal splitting.[10][13][14]

Experimental Protocol: NMR Analysis with a CSA

  • Analyte Preparation: Dissolve the N,N-Dipropyl-alanine sample (racemic or enantiopure) in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • CSA Selection: Choose an appropriate CSA. For acidic analytes like N,N-Dipropyl-alanine, chiral amines or alcohols are often effective.

  • Titration:

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube in small, incremental amounts (e.g., 0.25, 0.5, 1.0, 2.0 equivalents).

    • Acquire a spectrum after each addition.

  • Data Analysis: Monitor the spectra for the splitting of a key resonance, such as the α-proton or the methyl protons on the alanine backbone. The separation between the signals (ΔΔδ) indicates successful enantiodiscrimination. The relative integration of the split peaks corresponds directly to the enantiomeric ratio.

Workflow for Chiral Discrimination using NMR with a Chiral Solvating Agent (CSA)

G cluster_prep Sample Preparation cluster_interaction Interaction in NMR Tube cluster_analysis Spectroscopic Analysis A Dissolve Racemic Analyte (L- and D-Enantiomers) in Deuterated Solvent B Add Enantiopure Chiral Solvating Agent (CSA) A->B C Formation of Transient Diastereomeric Complexes (L-Analyte + CSA) (D-Analyte + CSA) B->C D Acquire 1H NMR Spectrum C->D E Observe Split Signals (ΔδL ≠ ΔδD) D->E F Integrate Peaks to Determine Enantiomeric Ratio E->F CD_Principle cluster_light Light Source cluster_polarizer Polarizer cluster_pem Photoelastic Modulator cluster_sample Chiral Sample cluster_detector Detector Light Unpolarized Light Polarizer Linear Polarizer Light->Polarizer PEM PEM Polarizer->PEM LCP Left Circularly Polarized Light (LCP) RCP Right Circularly Polarized Light (RCP) SampleL L-Enantiomer LCP->SampleL Different Absorption SampleD D-Enantiomer LCP->SampleD Different Absorption RCP->SampleL Different Absorption RCP->SampleD Different Absorption Detector Detector Measures ΔA = A_L - A_R SampleL->Detector SampleD->Detector

Caption: Principle of Circular Dichroism (CD) Spectroscopy.

Data Summary: A Comparative Overview

Spectroscopic TechniquePrincipleResult for this compoundResult for N,N-Dipropyl-D-alanineNotes
Standard UV-Vis Electronic TransitionsIdentical SpectraIdentical SpectraCannot distinguish enantiomers.
Standard IR Molecular VibrationsIdentical SpectraIdentical SpectraCannot distinguish enantiomers.
Standard NMR Nuclear Spin TransitionsIdentical SpectraIdentical SpectraCannot distinguish enantiomers in achiral solvent.
Circular Dichroism (CD) Differential absorption of circularly polarized lightCharacteristic spectrum (e.g., positive Cotton effect)Mirror-image spectrum (e.g., negative Cotton effect)Direct, non-destructive method. Gold standard for chiroptical analysis.
Vibrational CD (VCD) Differential absorption of circularly polarized IR lightCharacteristic spectrumMirror-image spectrumProvides more structural detail than electronic CD.
NMR + Chiral Solvating Agent Formation of transient diastereomeric complexesUnique set of chemical shiftsDifferent, distinct set of chemical shiftsNon-destructive; requires optimization of solvent and concentration.
NMR + Chiral Derivatizing Agent Formation of stable diastereomersForms a single diastereomer with a unique NMR spectrumForms a different diastereomer with a distinct NMR spectrumDestructive (modifies analyte); often gives larger peak separation.

Conclusion and Recommendations

The spectroscopic differentiation of this compound and its D-enantiomer is not possible using standard spectroscopic methods. The choice of an appropriate technique depends on the analytical goal.

  • For unambiguous confirmation of absolute configuration and direct visualization of chirality , Electronic Circular Dichroism (ECD) is the most direct and definitive method. Its mirror-image output provides a clear "yes/no" answer to the presence of a specific enantiomer.

  • For determining enantiomeric ratio or purity in a mixture without chemical modification , NMR spectroscopy with a Chiral Solvating Agent (CSA) is a powerful and elegant solution. It allows for direct quantification through peak integration.

  • When CSA methods fail to provide adequate resolution , derivatization with a Chiral Derivatizing Agent (CDA) followed by standard NMR analysis is a robust, albeit more involved, alternative that typically yields excellent spectral separation.

By understanding the principles behind these advanced spectroscopic techniques, researchers can confidently characterize the stereochemistry of N,N-Dipropyl-alanine and other chiral molecules, ensuring the integrity and safety of their research and development endeavors.

References

  • Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Analytical Chemistry.
  • Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI.
  • Chiroptical gas phase spectra of amino acid enantiomers.
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • Chiral Circular Dichroism of Amino Acids. Mtoz Biolabs.
  • Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Semantic Scholar.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Publishing.
  • Vibr
  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. PubMed.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • Vibrational circular dichroism (VCD). Bruker.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization.
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ScienceDirect.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures.
  • Theory of Vibr
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar.

Sources

A Senior Application Scientist's Comparative Guide to the Performance of N,N-Dipropyl-L-alanine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of solvent is a critical parameter that dictates the outcome of a reaction, the stability of a compound, and the ease of purification. This guide provides an in-depth analysis of the expected performance of N,N-Dipropyl-L-alanine in various solvent systems. Drawing upon fundamental principles of physical organic chemistry and comparative data from related N-alkylated amino acids, we will explore how this particular molecule is likely to behave, offering a predictive framework for its application.

Physicochemical Profile of this compound

This compound is a chiral amino acid derivative characterized by two propyl groups attached to the nitrogen atom of the L-alanine backbone.[1] This N,N-dialkylation has profound consequences for its physical and chemical properties compared to its parent amino acid, L-alanine.

  • Suppression of Zwitterionic Character: Unlike primary amino acids that exist predominantly as zwitterions (containing both a positive ammonium and a negative carboxylate group) in neutral aqueous solutions, N,N-dialkylation prevents the formation of a stable ammonium cation.[2] The tertiary amine is significantly less basic, and the molecule will primarily exist in its non-ionic form in neutral or acidic organic solvents. This fundamentally alters its solubility profile, moving it away from high polarity solvents like water and towards more organic-soluble environments.

  • Increased Lipophilicity and Steric Hindrance: The two propyl groups contribute significant nonpolar surface area, making the molecule more lipophilic (fat-soluble) than L-alanine or its N-methylated counterparts. These bulky groups also introduce considerable steric hindrance around the nitrogen atom and the chiral center, which can influence its reactivity and role in applications like asymmetric catalysis.[3]

Predicted Solubility in Common Laboratory Solvents

The solubility of a compound is governed by the principle of "like dissolves like." The increased lipophilicity of this compound suggests a departure from the solubility behavior of typical amino acids, which are most soluble in water.[4][5] Below is a predicted solubility profile based on these structural characteristics.

Solvent CategoryRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateWhile the carboxylic acid group can engage in hydrogen bonding, the bulky, nonpolar propyl groups will disfavor solvation by highly polar, hydrogen-bond-donating solvents like water. Solubility is expected to increase in alcohols compared to water due to their lower polarity.[2][5]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Moderate to HighThese solvents can effectively solvate the polar carboxylic acid group without the strong hydrogen-bonding network that would exclude the nonpolar alkyl chains. DMF and DMSO are generally excellent solvents for a wide range of organic molecules.[6][7]
Ethereal Tetrahydrofuran (THF), Diethyl Ether, 2-MeTHFModerate to HighEthereal solvents are often superior for reactions involving N-alkylated amino acid derivatives, particularly in the context of forming reactive intermediates like enolates, due to their ability to solvate cations without strongly coordinating to the reactive species.[8]
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving moderately polar to nonpolar organic compounds and are expected to be good solvents for this compound.
Nonpolar Toluene, Hexanes, PentaneLow to ModerateThe molecule's polarity from the carboxylic acid group will limit its solubility in purely nonpolar hydrocarbon solvents. However, it will be significantly more soluble than unprotected amino acids.
Solvent Effects on Stability and Reactivity

The choice of solvent extends beyond simple dissolution and can critically impact the stability and reactivity of this compound.

  • Stability: Racemization at the α-carbon is a potential degradation pathway for chiral amino acid derivatives, particularly under basic conditions. The use of nonpolar, aprotic solvents can often minimize this risk. The stability of the compound in a given solvent system should always be empirically verified, for example, by monitoring a solution over time using chiral HPLC.

  • Reactivity in Asymmetric Catalysis: N-alkylated amino acids and their derivatives are widely used as organocatalysts.[9][10] The solvent plays a crucial role in the catalytic cycle, influencing the conformation of the catalyst-substrate complex and the solubility of intermediates. For instance, in proline-catalyzed aldol reactions, highly polar solvents like DMSO can be effective.[10] However, for other transformations involving N-alkylated amino acids, ethereal or halogenated solvents might provide the optimal balance of solubility and reactivity, minimizing unwanted side reactions.[8] The steric bulk of the dipropyl groups will likely necessitate careful solvent selection to allow for effective substrate approach to the catalytic site.

Comparative Analysis with Alternative N-Alkylated Amino Acids

The performance of this compound can be benchmarked against other commercially available or readily synthesized N-alkylated amino acids.

CompoundKey FeaturesExpected Applications
This compound High lipophilicity, significant steric hindrance.Chiral building block, potential organocatalyst where steric bulk is desirable for selectivity.
L-Proline Secondary amine, conformationally rigid cyclic structure.Gold standard in many asymmetric aldol and Michael reactions.[10]
N-Methyl-L-prolinol Proline derivative with a hydroxyl group, often used as a catalyst precursor.Asymmetric reductions, aldol, and Michael additions.[10]
N,N-Dimethyl-L-alanine Less sterically hindered and less lipophilic than the dipropyl analogue.A closer analogue for direct comparison; may offer different solubility and reactivity profiles.

The increased steric hindrance of the dipropyl groups compared to dimethyl or the cyclic proline structure is a key differentiator. This could be advantageous in reactions where facial selectivity is controlled by the catalyst's bulk, but potentially detrimental if it impedes substrate binding.

Experimental Protocols for Performance Evaluation

To move from prediction to practice, the following standardized protocols can be used to characterize the performance of this compound in any solvent of interest.

This protocol uses a static gravimetric method to determine the equilibrium solubility of the compound at a given temperature.

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and remove the solvent under reduced pressure or by gentle heating.

  • Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility in g/L or mol/L based on the mass of the solute and the volume of the aliquot.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_quant Quantification A 1. Add excess solute to known volume of solvent B 2. Agitate at constant temperature for 24h A->B C 3. Settle undissolved solid B->C D 4. Withdraw known volume of supernatant C->D E 5. Evaporate solvent from aliquot D->E F 6. Weigh dried solute E->F G 7. Calculate solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

This protocol monitors the chemical and chiral purity of the compound over time.

  • Stock Solution: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of the solution onto a suitable HPLC system equipped with a chiral column (if assessing racemization) and a standard achiral column (for chemical purity). Record the peak area and retention time.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 6, 12, 24, 48 hours), inject another aliquot and record the chromatograms.

  • Data Analysis: Compare the peak area of the parent compound to any new peaks that appear (indicating degradation). On the chiral column, compare the ratio of the L- and D-enantiomer peaks to assess racemization. Stability is reported as the percentage of the parent compound remaining at each time point.

G A 1. Prepare stock solution (1 mg/mL) B 2. T=0 Analysis (Chiral & Achiral HPLC) A->B C 3. Incubate solution under test conditions B->C D 4. Analyze aliquots at time intervals (T=x) C->D E 5. Compare peak areas to T=0 data D->E F 6. Calculate % Purity and % Enantiomeric Excess vs. Time E->F

Caption: Workflow for HPLC-Based Stability Assessment.

Conclusion

While specific experimental data for this compound is not widely published, a robust, predictive framework for its performance in different solvents can be established based on its structure. The suppression of its zwitterionic character and its increased lipophilicity are the primary determinants of its behavior. It is expected to show favorable solubility in moderately polar aprotic, ethereal, and halogenated solvents, while having limited solubility in water and nonpolar hydrocarbons. When considering this compound for applications in synthesis or catalysis, researchers should prioritize empirical validation of its solubility and stability using the standardized protocols outlined in this guide. This systematic approach will ensure the selection of an optimal solvent system, maximizing performance and ensuring reliable, reproducible results.

References

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central.
  • Qualitative Analysis of Amino Acids and Proteins. University of Babylon.
  • Zondlo, N.J. (2022). Solvation stabilizes intercarbonyl n→π* interactions and polyproline II helix. Royal Society of Chemistry.
  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
  • Pal, A., & Lahiri, S.C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. CSIR-NISCAIR.
  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PubMed Central.
  • Santilli, C., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central.
  • Peptide solubility guidelines. Thermo Fisher Scientific.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. National Institutes of Health.
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications.
  • Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Mitin, Y.V. (1996). An effective organic solvent system for the dissolution of amino acids. PubMed.
  • Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems. ResearchGate.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed.
  • Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Proline Derivatives and Analogs. Sigma-Aldrich.
  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Royal Society of Chemistry.
  • A Comparative Guide to N-Methyl-L-prolinol and Commercial Organocatalysts in Asymmetric Synthesis. BenchChem.
  • This compound. PubChem.

Sources

A Cost-Benefit Analysis of N,N-Dipropyl-L-alanine in Chiral Separations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of chiral separations, the choice of a suitable chiral selector is a critical decision that balances performance with economic viability. This guide provides an in-depth cost-benefit analysis of N,N-Dipropyl-L-alanine as a chiral selector, comparing its utility and economic implications against established alternatives in the field.

Introduction: The Quest for Efficient and Economical Chiral Resolution

The separation of enantiomers is a cornerstone of modern pharmaceutical development, as the distinct pharmacological and toxicological profiles of individual stereoisomers are of paramount importance.[1] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful techniques for chiral separations, with the selection of the chiral discriminating agent being a key determinant of success.[2][3] While a plethora of chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs) are commercially available, their high cost can be a significant barrier, particularly for large-scale applications and routine analyses.[4][5] This has spurred the search for more cost-effective yet efficient chiral selectors. This guide focuses on this compound, a derivative of the naturally occurring amino acid L-alanine, and evaluates its potential as a practical and economical tool for chiral resolution.

This compound: A Versatile Chiral Selector

This compound belongs to the class of N-alkylated amino acids, which have demonstrated significant potential as chiral selectors.[6][7] Its utility in chiral separations has been noted, particularly in the context of Thin-Layer Chromatography (TLC) for the resolution of dansyl amino acids when used as an impregnating agent on TLC plates in the presence of a metal ion like copper(II). This approach falls under the category of chiral ligand-exchange chromatography (CLEC).[8]

The principle behind CLEC involves the formation of transient diastereomeric complexes between a metal ion, the chiral selector (in this case, the this compound-Cu(II) complex), and the enantiomers of the analyte. The differing stabilities of these diastereomeric complexes lead to differential migration on the chromatographic support, enabling their separation.[9]

Performance Analysis: this compound in Action

To provide a practical context, a typical experimental protocol for such a separation is outlined below.

Experimental Protocol: Chiral TLC Separation of Dansyl Amino Acids

This protocol describes the preparation of TLC plates impregnated with this compound-Cu(II) complex and their use for the separation of a racemic mixture of a dansyl amino acid.

Materials:

  • Reversed-phase TLC plates (e.g., RP-18)

  • This compound

  • Copper(II) acetate

  • Methanol

  • Water

  • Racemic dansyl amino acid standard (e.g., Dansyl-DL-Alanine)

  • Developing chamber

  • UV lamp for visualization

Procedure:

  • Preparation of the Impregnating Solution:

    • Prepare a solution of this compound and copper(II) acetate in a suitable solvent such as methanol/water. The molar ratio of the ligand to the metal ion is a critical parameter to optimize, with a 2:1 ratio often being a good starting point.

  • Plate Impregnation:

    • Immerse the reversed-phase TLC plates in the prepared solution for a defined period to ensure uniform coating.

    • Subsequently, dry the plates thoroughly.

  • Sample Application:

    • Dissolve the racemic dansyl amino acid in a small amount of a suitable solvent.

    • Apply a small spot of the sample solution to the origin line of the impregnated TLC plate.

  • Chromatographic Development:

    • Place the plate in a developing chamber containing an appropriate mobile phase. The composition of the mobile phase will need to be optimized for the specific analyte.

    • Allow the solvent front to ascend the plate to a predetermined height.

  • Visualization and Analysis:

    • After development, dry the plate and visualize the separated enantiomers under a UV lamp.

    • Calculate the Retardation factor (Rf) values for each enantiomer to assess the separation. The separation factor (α) can be determined from the ratio of the retention factors of the two enantiomers.

TLC_Workflow cluster_prep Plate Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_solution Prepare Impregnating Solution (this compound + Cu(II)) impregnate Impregnate RP-TLC Plate prep_solution->impregnate dry_plate Dry Impregnated Plate impregnate->dry_plate spot_sample Spot Racemic Dansyl Amino Acid Sample dry_plate->spot_sample Prepared Plate develop Develop Plate in Mobile Phase spot_sample->develop dry_developed Dry Developed Plate develop->dry_developed visualize Visualize Spots under UV Light dry_developed->visualize Developed Plate calculate Calculate Rf and α values visualize->calculate

Figure 1: Workflow for Chiral TLC Separation.

Cost-Benefit Analysis: this compound vs. Alternatives

A comprehensive cost-benefit analysis requires consideration of both the initial investment and the recurring operational costs, weighed against the performance of the method.

Cost Factors
Cost ComponentThis compound (as CMPA/TLC impregnating agent)Commercial Chiral Stationary Phase (CSP)
Initial Investment Low (Requires standard HPLC/TLC equipment)High (Cost of a single chiral column can be around €2000 or ~$2600)[4][10]
Chiral Selector Cost Potentially low, depending on synthesis efficiency.High (Embedded in the column price).
Solvent Consumption Can be higher due to continuous use in the mobile phase (HPLC). Lower for TLC.Generally lower for analytical scale HPLC.
Method Development Can be more time-consuming to optimize the mobile phase composition.Can be more straightforward with established application notes.
Versatility High; the same achiral column can be used with different chiral additives.Limited to the specific selectivity of the bonded chiral selector.
Benefit Factors
Benefit ComponentThis compound (as CMPA/TLC impregnating agent)Commercial Chiral Stationary Phase (CSP)
Performance Demonstrated effectiveness for certain classes of compounds (e.g., dansyl amino acids).[8] Performance for a broader range of analytes requires further investigation.High performance and resolution for a wide range of compounds are well-documented.
Flexibility High; easy to screen different chiral additives without changing the column.Low; a different column is required to test a different chiral selector.
Scalability Potentially scalable for preparative chromatography, though cost of the additive at large scale needs consideration.Scalable, with preparative columns available, but at a significant cost.
Robustness Method robustness can be influenced by mobile phase composition and stability of the selector complex.Generally robust with well-defined operating conditions.

Synthesis of this compound: A Key Cost Determinant

The economic viability of using this compound hinges on its synthesis cost. A common method for the N-alkylation of amino acids is reductive amination, which involves reacting the amino acid with an aldehyde (propanal in this case) in the presence of a reducing agent. Another approach is the direct N-alkylation of the amino acid with an alkyl halide (e.g., propyl bromide).[7][11]

Synthesis L_Alanine L-Alanine Reaction Reductive Amination L_Alanine->Reaction Propanal Propanal (2 eq.) Propanal->Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction Product This compound Reaction->Product

Figure 2: Reductive Amination Synthesis Pathway.

The overall cost will depend on the price of the starting materials (L-alanine, propanal, reducing agent), the reaction yield, and the purification costs. Given that L-alanine is an inexpensive and readily available amino acid, the synthesis of its N,N-dipropyl derivative can potentially be highly cost-effective, especially when performed on a larger scale.

Comparison with Alternatives

The primary alternatives to using this compound as a chiral mobile phase additive or for TLC impregnation are commercially available chiral stationary phases (CSPs).

  • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These are some of the most widely used CSPs, offering broad applicability for a vast range of chiral compounds.[12] They are, however, expensive.

  • Protein-based CSPs: These columns are effective for the separation of many pharmaceutical compounds but can be less robust than polysaccharide-based phases.

  • Ligand-exchange CSPs: These are specifically designed for the separation of amino acids and other compounds that can form coordination complexes. The Daicel Chiralpak MA(+) column, which utilizes N,N-dioctyl-L-alanine, is a commercial example of this type of phase and demonstrates the industrial relevance of N-dialkylated amino acids as chiral selectors.[6]

The use of this compound as a chiral mobile phase additive offers a significant cost advantage over purchasing multiple dedicated chiral columns. It allows for the use of a standard, less expensive achiral column (e.g., C8 or C18) for chiral separations, providing flexibility and reducing the initial capital investment.

Conclusion and Future Outlook

This compound presents a compelling option as a cost-effective chiral selector, particularly for the separation of amino acid derivatives and potentially other classes of compounds amenable to chiral ligand-exchange chromatography. Its primary advantages lie in the low initial investment required and the flexibility it offers in method development.

While its performance in TLC is established, further research is warranted to fully characterize its performance in HPLC as a chiral mobile phase additive for a broader range of analytes. A thorough investigation into optimizing its synthesis would also be beneficial to accurately quantify its production cost and solidify its position as a truly economical alternative to expensive commercial chiral stationary phases. For laboratories with budgetary constraints or those requiring a versatile and adaptable approach to chiral separations, exploring the potential of this compound is a worthwhile endeavor.

References

  • Hoffmann, C. V., Reischl, R., Maier, N. M., Lämmerhofer, M., & Lindner, W. (2009). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Gasparrini, F., Misiti, D., & Villani, C. (1993). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Brooks, J. L., & Spencer, W. T. (n.d.). How to Run a Prep TLC. University of Rochester Department of Chemistry. Retrieved from [Link]
  • Gubitz, G., & Schmid, M. G. (2008). Chiral Separations: Methods and Protocols. In Methods in Molecular Biology (Vol. 420). Humana Press.
  • Hempe, J., & Thomas, G. (2006). 6 Synthesis of N-Alkyl Amino Acids. Monash University.
  • Kowalska, T., & Sajewicz, M. (2006). Ligand exchange chromatography of some amino acids enantiomers.
  • Hasegawa, R., et al. (2018). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. Analytical Chemistry, 90(15), 9319-9326.
  • Li, T., & Weng, W. (2013). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers.
  • Zeng, S., et al. (2019). Chiral Mobile Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 109-136). Humana, New York, NY.
  • Bhushan, R., & Kumar, V. (2010). Enantiomeric separation of dansyl amino acids on RP-TLC using a temperature gradient.
  • Chen, Z., & Lin, J. (2001). Enantioseparation of dansyl amino acids by ligand-exchange capillary electrophoresis with zinc(II)-L-phenylalaninamide complex. Electrophoresis, 22(13), 2736-2742.
  • Forró, E., & Fülöp, F. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
  • ResearchGate. (2022, April 27). I want to purchase chiral column . Which one is best and what will be the price.? Retrieved from [Link]
  • Kačániová, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
  • Imm, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science advances, 3(12), e1701933.
  • Bhushan, R., & Singh, R. (2019). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography.
  • Auerbach, M. (2025). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. BenchChem.
  • American Chemical Society. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. The Journal of Organic Chemistry.
  • Adrona. (n.d.). Thin layer chromatography. Retrieved from [Link]
  • ResearchGate. (n.d.). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. Retrieved from [Link]
  • Warner, I. M., & Shamsi, S. A. (2001). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. Journal of the American Chemical Society, 123(4), 629-636.
  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
  • Tolbert, B. M. (1950). Synthesis of Several C(14)-Labeled DL-Alanines. University of California, Berkeley.
  • LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Al-Majed, A. A. (2000). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS.
  • Gubitz, G., & Schmid, M. G. (Eds.). (2008). Chiral separations: methods and protocols. Humana press.

Sources

Safety Operating Guide

Navigating the Disposal of N,N-Dipropyl-L-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,N-Dipropyl-L-alanine, ensuring the protection of personnel and the environment. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to empowering our customers with the knowledge to handle them responsibly.

Understanding the Hazard Profile of this compound

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

These classifications necessitate that this compound be treated as a hazardous chemical waste stream unless determined otherwise by a qualified environmental health and safety (EHS) professional.

Table 1: Key Information for this compound

PropertyInformationSource(s)
CAS Number 81854-56-0[1][2][3]
Molecular Formula C9H19NO2[2][3]
Appearance White to Almost white powder to crystal[2][4]
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation

Step-by-Step Disposal Protocol

The following protocol is a general guideline based on best practices for laboratory chemical waste disposal and the known hazards of this compound. It is imperative to consult and follow your institution's specific EHS guidelines and all local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • A laboratory coat

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves).

  • Due to its organic nitrogen-containing structure, it should be segregated as a solid organic chemical waste.

Step 3: Waste Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel. The label on your this compound waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "81854-56-0"

  • The primary hazards associated with the compound (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container.

Step 4: Storage of Waste

Store the designated waste container in a secure, well-ventilated area, away from incompatible materials. This is typically a satellite accumulation area (SAA) within the laboratory. Ensure the container is kept closed except when adding waste.

Step 5: Arranging for Disposal

Contact your institution's EHS department or the designated chemical waste coordinator to arrange for the pickup and disposal of the this compound waste. Provide them with all necessary information from the waste container label. The disposal will be carried out by a licensed hazardous waste disposal company.

Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid this compound or Contaminated Solids assess_waste->solid_waste Solid liquid_waste Solution of This compound assess_waste->liquid_waste Liquid segregate_solid Step 3: Segregate as Solid Organic Hazardous Waste solid_waste->segregate_solid segregate_liquid Step 3: Segregate as Liquid Organic Hazardous Waste liquid_waste->segregate_liquid label_container Step 4: Label Waste Container (Name, CAS, Hazards, Date) segregate_solid->label_container segregate_liquid->label_container store_waste Step 5: Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Step 6: Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Regulatory Context: The EPA and Laboratory Waste

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). For academic and research laboratories, the regulations can be complex. In recognition of the unique nature of laboratory waste generation, the EPA has established alternative requirements for eligible academic entities under 40 CFR part 262, subpart K.[5] These regulations offer more flexibility than the standard industrial generator rules, but still emphasize the importance of proper waste characterization and management by trained professionals.[5][6] Regardless of the specific regulatory framework your institution operates under, the fundamental principles of identifying, segregating, and safely disposing of hazardous chemical waste remain the same.[7]

Conclusion

The responsible disposal of this compound is a critical component of a robust laboratory safety program. By understanding its hazards, adhering to a systematic disposal protocol, and working in close collaboration with institutional EHS professionals, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. This commitment to the entire lifecycle of chemical reagents is a hallmark of scientific excellence and corporate responsibility.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • This compound . Chemical Point. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling N,N-Dipropyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. N,N-Dipropyl-L-alanine, an amino acid derivative, represents one such compound where a thorough understanding of its properties is paramount to ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple checklist, offering a framework for risk assessment and procedural guidance that builds a culture of safety and trust.

While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 81854-56-0) is not readily found, the principles of chemical safety demand a conservative approach based on the known hazards of structurally similar compounds. Alanine derivatives can range from non-hazardous to irritants of the skin, eyes, and respiratory tract. For instance, some analogous compounds are known to cause skin and eye irritation. Therefore, we will proceed with the assumption that this compound may present similar hazards, and the following recommendations are designed to provide robust protection.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not reliant on a single piece of equipment, but on the integration of engineering controls, administrative protocols, and appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: The first line of defense is to minimize exposure at the source. All work with solid (powder) or dissolved this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][2] The fume hood also provides a contained space in the event of a spill. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of handling.[3]

  • Administrative Controls: These are the established procedures and work practices that reduce the risk of exposure. This includes thorough training on the potential hazards, proper handling techniques, and emergency procedures. A key administrative control is to always consult the Safety Data Sheet for any chemical before use; in this case, given the lack of a specific SDS, a documented risk assessment based on analogous compounds is a critical substitute.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential that the correct PPE is selected, worn correctly, and properly maintained.

Hazard Assessment and PPE Selection

The selection of PPE is a direct response to the identified potential hazards. For this compound, a solid, white crystalline powder, we must consider the following exposure routes and corresponding protective measures.

Potential Hazard Exposure Route Primary PPE Secondary PPE/Work Practice
Skin Irritation Dermal (contact with solid or solutions)Chemical-resistant gloves (Nitrile)Full-coverage lab coat, long pants, and closed-toe shoes
Eye Irritation Ocular (contact with solid particles or splashes)ANSI Z87.1-rated safety glasses with side shieldsFace shield for splash-prone procedures
Respiratory Irritation Inhalation (breathing in dust)Work within a chemical fume hoodN95 respirator if fume hood is not available or during spill cleanup
A Deeper Dive into PPE Specifications

Eye and Face Protection: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards are mandatory for all personnel in the laboratory.[4] When handling larger quantities or performing operations with a high risk of splashing (e.g., dissolving the solid, transferring solutions), a face shield should be worn in addition to safety glasses.[4]

Hand Protection: Disposable nitrile gloves are the standard for incidental contact with many laboratory chemicals.[4] Given the potential for skin irritation, it is crucial to select gloves with an appropriate thickness and to practice proper glove hygiene.

  • Protocol for Glove Use:

    • Inspect gloves for any signs of damage before use.

    • Don gloves over clean, dry hands.

    • For extended work, consider double-gloving to provide an extra layer of protection.[4]

    • If a glove comes into direct contact with this compound, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[5]

    • Dispose of contaminated gloves in the designated chemical waste stream.

Body Protection: A flame-resistant lab coat that fastens securely should be worn at all times. It should be supplemented with long pants and fully enclosed shoes to protect the skin from potential spills.[4][6]

Respiratory Protection: Under normal handling conditions within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a significant spill outside of a contained environment or if engineering controls are not available, a NIOSH-approved N95 respirator should be used to prevent the inhalation of airborne particles.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Weighing (Solid Form):

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • PPE Donning: Don a lab coat, safety glasses, and nitrile gloves.

  • Procedure: Conduct all weighing and transfers of solid this compound within the fume hood. Use a spatula to carefully transfer the powder, avoiding the creation of dust.

  • Cleanup: After handling, decontaminate any surfaces with an appropriate solvent and wipe clean. Dispose of all contaminated disposables (weigh boats, wipes, gloves) in a clearly labeled solid chemical waste container.

  • PPE Doffing: Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water.

Solution Preparation and Use:

  • Preparation: As with handling the solid, prepare your workspace within the fume hood.

  • PPE Donning: Don a lab coat, safety glasses with a face shield, and nitrile gloves.

  • Procedure: Slowly add the solid this compound to the solvent in a suitable container. Keep the container covered as much as possible during dissolution.

  • Cleanup: Clean up any spills immediately. Decontaminate all glassware and equipment.

  • PPE Doffing: Follow the same procedure as for handling the solid.

Disposal Plan:

All waste containing this compound, whether solid or in solution, must be treated as chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be placed in a designated, sealed, and clearly labeled solid waste container.

  • Liquid Waste: Unused solutions or waste from reactions should be collected in a compatible, sealed, and labeled liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The decontaminated container can then be disposed of according to institutional guidelines.

It is the responsibility of the waste generator to properly characterize and dispose of all waste materials in accordance with local, state, and federal regulations.[7]

Visualizing the Path to Safety

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Handling This compound fume_hood_check Is a certified chemical fume hood available? start->fume_hood_check base_ppe Minimum PPE: - Lab Coat - Safety Glasses (ANSI Z87.1) - Nitrile Gloves - Long Pants & Closed-toe Shoes fume_hood_check->base_ppe Yes respirator Add N95 Respirator fume_hood_check->respirator No task_assessment Task Assessment: What is the procedure? base_ppe->task_assessment weighing_solid Weighing Solid or Small Volume Transfers task_assessment->weighing_solid Routine splash_risk High Splash Risk? (e.g., large volume transfers, dissolving solid) task_assessment->splash_risk Non-Routine end_procedure Proceed with Caution & Good Lab Practices weighing_solid->end_procedure face_shield Add Face Shield splash_risk->face_shield face_shield->end_procedure respirator->base_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Dipropyl-L-alanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Dipropyl-L-alanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。